molecular formula C8H9N3 B11922554 5-(1-Aminoethyl)pyridine-2-carbonitrile

5-(1-Aminoethyl)pyridine-2-carbonitrile

Cat. No.: B11922554
M. Wt: 147.18 g/mol
InChI Key: ZGGVGCJVSCMOAS-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . Its structure features a pyridine ring, a nitrile group, and a chiral 1-aminoethyl side chain, making it a valuable scaffold in medicinal and organic chemistry. As a derivative of pyridine, it belongs to a class of heterocyclic compounds known for their widespread chemical and biological applications . Pyridine and cyanopyridine scaffolds are of significant interest in drug discovery due to their documented pharmacological properties, which include anti-inflammatory, antimalarial, and antibacterial activities . Furthermore, cyanopyridine derivatives have been investigated for their potential as kinase inhibitors and for their anticancer activities . The presence of both amino and nitrile functional groups on the aromatic ring makes this compound a versatile building block for the synthesis of more complex molecules. It is strictly for use in non-human research. Not for diagnostic, therapeutic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-(1-aminoethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3

InChI Key

ZGGVGCJVSCMOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C#N)N

Origin of Product

United States

Foundational & Exploratory

Structural, Mechanistic, and Application Divergence: 5-(1-Aminoethyl)picolinonitrile vs. 5-Amino-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the selection of heterocyclic building blocks dictates the entire synthetic trajectory, physicochemical profile, and target engagement of a lead compound. A frequent point of divergence in kinase inhibitor and GPCR ligand design is the choice between 5-amino-2-cyanopyridine and 5-(1-aminoethyl)picolinonitrile .

While structurally similar—differing only by the insertion of an ethylidene linker (-CH(CH3)-) between the amino group and the pyridine ring—these two molecules exhibit a profound mechanistic dichotomy. This guide deconstructs their electronic environments, details field-proven synthetic protocols, and explores their distinct applications in modern pharmacology[1].

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in their electronic distribution.

In 5-amino-2-cyanopyridine , the nitrogen lone pair of the amino group is fully conjugated with the electron-deficient pyridine ring and further depleted by the strongly electron-withdrawing para-cyano group. This renders the amine exceptionally poor as a nucleophile and highly acidic in its conjugate state.

Conversely, 5-(1-aminoethyl)picolinonitrile features an


-hybridized carbon isolating the amine from the aromatic system. This breaks the conjugation, restoring the lone pair's localized electron density. Consequently, it behaves as a typical, highly reactive primary aliphatic amine and introduces a critical chiral center for 3D spatial orientation in binding pockets.
Quantitative Data Comparison
Property5-Amino-2-cyanopyridine5-(1-Aminoethyl)picolinonitrile
CAS Number 55338-73-31270361-28-8 (Rac) / 2229029-72-3 (R)[1][2]
Molecular Formula C6H5N3[3]C8H9N3
Molecular Weight 119.12 g/mol [3]147.18 g/mol
Amine Classification Aromatic (Aniline-like)Aliphatic (Benzylic-like)
Electronic State Lone pair delocalized into pyridine ringLone pair isolated by

carbon
Nucleophilicity Extremely PoorStrong
Est. pKa (Conjugate Acid) ~2.0 (Highly acidic conditions required)~8.5 (Typical primary aliphatic amine)
Stereochemistry AchiralChiral (1 stereocenter)

Mechanistic Reactivity & Synthetic Workflows

The electronic isolation versus delocalization dictates entirely different synthetic strategies. You cannot treat 5-amino-2-cyanopyridine with standard peptide coupling reagents (like EDC or HATU) and expect high yields; the amine simply lacks the nucleophilicity to attack the activated ester. Instead, transition-metal catalysis or aggressive deprotonation is required. In contrast, 5-(1-aminoethyl)picolinonitrile readily undergoes standard amidation but requires strict stereochemical control.

Reactivity A 5-Amino-2-cyanopyridine (Aromatic Amine) C Buchwald-Hartwig Cross-Coupling A->C Pd Catalyst / Base B 5-(1-Aminoethyl)picolinonitrile (Aliphatic Amine) D Standard Amide Coupling (HATU) B->D DIPEA / RT E RAGE / Nav1.8 Modulators C->E Target F Chiral Kinase Inhibitors D->F Target

Fig 1: Mechanistic divergence and downstream applications of the two pyridine building blocks.

Field-Proven Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Buchwald-Hartwig Amidation of 5-Amino-2-cyanopyridine

Use this protocol when coupling the electron-deficient aromatic amine to an aryl halide.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-amino-2-cyanopyridine (1.0 eq) and the target aryl bromide (1.1 eq).

  • Catalyst Loading: Add

    
     (0.05 eq) and Xantphos (0.1 eq).
    
    • Causality: Xantphos is explicitly chosen for its large bite angle (111°), which sterically forces the palladium intermediate into a geometry that drastically accelerates the final reductive elimination step—historically the bottleneck for electron-deficient amines.

  • Base Addition: Add

    
     (2.0 eq) and suspend in anhydrous 1,4-dioxane (0.2 M).
    
    • Causality: A mild inorganic base like

      
       is utilized instead of 
      
      
      
      to prevent off-target hydrolysis or nucleophilic attack on the sensitive cyano group.
  • Reaction: Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The disappearance of the aryl bromide peak and the emergence of the

    
     product mass validates successful reductive elimination. If the intermediate palladium-amido complex stalls, a mass corresponding to the uncoupled amine will persist, indicating a need for a higher catalyst loading or a different ligand.
    
Protocol B: Stereoretentive Amide Coupling of (R)-5-(1-Aminoethyl)picolinonitrile

Use this protocol to form an amide bond without racemizing the chiral center.

Workflow Step1 1. Carboxylic Acid + HATU in DMF (0°C) Step2 2. Add DIPEA (Generate Active Ester) Step1->Step2 Step3 3. Add 5-(1-Aminoethyl)picolinonitrile (Nucleophilic Attack) Step2->Step3 Step4 4. Aqueous Workup & Chiral HPLC Purification Step3->Step4

Fig 2: Stereoretentive amide coupling workflow for 5-(1-aminoethyl)picolinonitrile.

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and (1.1 eq) in anhydrous DMF (0.3 M). Cool to 0°C.

  • Ester Generation: Dropwise, add DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

    • Causality: Pre-activation at 0°C forms the highly reactive HOAt ester while suppressing the formation of oxazolone intermediates, which are the primary culprits behind racemization in chiral coupling.

  • Nucleophilic Attack: Add (R)-5-(1-aminoethyl)picolinonitrile (1.05 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Check: Perform Chiral SFC (Supercritical Fluid Chromatography) on the crude mixture. The presence of a single enantiomeric peak (>98% ee) validates that the low-temperature HATU activation successfully prevented oxazolone-mediated epimerization.

Applications in Drug Discovery

The structural differences between these compounds dictate their utility in distinct therapeutic areas:

  • Nav1.8 Inhibitors (Pain Management): 5-amino-2-cyanopyridine has been heavily utilized as a core scaffold in the synthesis of voltage-gated sodium channel (Nav1.8) inhibitors. The electron-withdrawing nature of the cyano group modulates the basicity of the adjacent pyridine nitrogen, which is often crucial for optimizing the pharmacokinetic half-life and preventing hERG toxicity[4].

  • RAGE Modulators (Neurodegeneration & Diabetes): Patents detailing quinoline compounds capable of modulating the Receptor for Advanced Glycation Endproducts (RAGE) specifically cite the use of 5-aminopicolinonitrile (5-amino-2-cyanopyridine) in their synthetic pathways to generate potent anti-inflammatory agents[5][6].

  • High-Potency Sweeteners: The pyridine moiety of the high-potency sweetener NC-00637 is directly derived from 5-amino-2-cyanopyridine, where the cyano group serves as a critical hydrogen-bond acceptor[7][8].

  • Kinase Inhibitors: 5-(1-Aminoethyl)picolinonitrile is predominantly favored in targeted oncology. The chiral methyl group projects into specific hydrophobic pockets within the kinase hinge region, drastically improving binding affinity and selectivity over off-target kinases compared to its achiral counterpart.

References

  • Google Patents (US11192859B2).Quinoline compounds as modulators of RAGE activity and uses thereof.
  • Google Patents (US20220227732A1).Pyridine carboxamide compounds for inhibiting nav1.8.
  • ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. URL:[Link]

Sources

Chiral 1-(Pyridin-2-yl)ethanamine Scaffolds: Synthetic Pathways and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, asymmetric synthesis, and pharmacological validation of chiral 1-(pyridin-2-yl)ethanamine derivatives.[1]

Executive Summary

The 1-(pyridin-2-yl)ethanamine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl-ethylamines while offering superior aqueous solubility and distinct metabolic profiles. Unlike its achiral congener Betahistine (2-[2-(methylamino)ethyl]pyridine), chiral C-methylated derivatives introduce a stereogenic center that critically influences receptor affinity, particularly at Histamine H3 and kinase ATP-binding sites.[1] This guide analyzes the stereochemical activity landscape of this scaffold and provides validated protocols for its enantioselective synthesis.[1]

Structural Analysis & Pharmacophore Logic[1]

The "Methyl Effect" and Chirality

Introducing a methyl group at the benzylic (alpha) position of the ethylamine chain transforms the flexible, achiral betahistine scaffold into a rigidified, chiral 1-(pyridin-2-yl)ethanamine.[1]

  • Conformational Lock: The alpha-methyl group restricts rotation around the C-N bond, reducing the entropic penalty upon binding.[1]

  • Stereoselectivity:

    • (R)-Enantiomers: Often mimic the natural substrate (e.g., histamine) more effectively in GPCR pockets where the amine must align with an aspartate residue (e.g., Asp3.32 in H3 receptors).[1]

    • (S)-Enantiomers: Frequently exhibit reduced affinity or act as "distomers," potentially causing off-target steric clashes.

Case Study: Histamine H3 Receptor Agonism

While Betahistine acts as a weak H3 antagonist/inverse agonist, its chiral analog (R)-


-methylhistamine  acts as a potent H3 agonist. The stereocenter dictates the orientation of the imidazole (or pyridine bioisostere) ring relative to the protonated amine, ensuring optimal 

-

stacking with receptor aromatic residues.[1]

H3_Binding_Logic Scaffold 1-(Pyridin-2-yl)ethanamine Chirality Chiral Center (C-Methyl) Scaffold->Chirality Modification Binding Receptor Binding Pocket Chirality->Binding (R)-Isomer: Steric Fit Chirality->Binding (S)-Isomer: Steric Clash Outcome High Affinity (nM) Binding->Outcome Asp3.32 Interaction

Caption: Logical flow demonstrating how the introduction of a chiral center influences receptor binding affinity through steric fitting and electrostatic interactions.

Synthetic Strategies: Accessing Enantiopure Scaffolds[1][2]

High-value pharmaceutical intermediates require >99% enantiomeric excess (ee). Two primary routes are recommended based on scale and cost-efficiency.

Method A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This is the preferred method for scalability.[1] It couples a lipase-catalyzed resolution with a metal-catalyzed in situ racemization of the unreacted enantiomer, theoretically allowing 100% yield of the desired enantiomer.[1]

  • Enzyme: Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435).[1]

  • Racemization Catalyst: Shvo’s catalyst or similar Ruthenium complexes.

  • Acyl Donor: Isopropyl acetate or ethyl acetate.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Best for generating the chiral alcohol precursor, which is then converted to the amine via stereospecific substitution (inversion of configuration).[1]

  • Catalyst: Ru(II)-TsDPEN (Noyori-Ikariya type).

  • Source: Formic acid/Triethylamine azeotrope.

Comparative Workflow Diagram

Synthesis_Workflow Ketone 2-Acetylpyridine (Prochiral Start) RacemicAmine Racemic Amine (±)-1-(2-Py)ethanamine Ketone->RacemicAmine Reductive Amination ATH_Step Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Ketone->ATH_Step DKR_Step Dynamic Kinetic Resolution (CALB + Ru-Cat + Acyl Donor) RacemicAmine->DKR_Step PureAmide (R)-Acetamide (>99% ee) DKR_Step->PureAmide 100% Theor. Yield Hydrolysis Hydrolysis PureAmide->Hydrolysis Target Target: Enantiopure 1-(Pyridin-2-yl)ethanamine Hydrolysis->Target (R)-Enantiomer ChiralAlcohol (S)-Alcohol (>95% ee) ATH_Step->ChiralAlcohol Mesylation Mesylation & Azidation (Inversion) ChiralAlcohol->Mesylation Mesylation->Target (R)-Enantiomer (via Inversion)

Caption: Comparison of Dynamic Kinetic Resolution (DKR) and Asymmetric Transfer Hydrogenation (ATH) routes to the target chiral amine.

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (R)-N-(1-(pyridin-2-yl)ethyl)acetamide from racemic amine.

  • Preparation: In a flame-dried flask, dissolve racemic 1-(pyridin-2-yl)ethanamine (10 mmol) in anhydrous toluene (50 mL).

  • Additives: Add ethyl acetate (30 mmol, 3 eq) as the acyl donor and Novozym 435 (200 mg, ~20 mg/mmol substrate).

  • Incubation: Shake the mixture at 30°C and 200 rpm in an orbital shaker.

  • Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column) every 2 hours.

    • Self-Validation Check: The reaction should stop at exactly 50% conversion if no racemization catalyst is present. The product will be the (R)-amide, and the remaining substrate will be the (S)-amine.[1]

  • Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

  • Purification: Separate the amide and amine via column chromatography (DCM/MeOH gradient).

  • Hydrolysis (Optional): Reflux the (R)-amide in 6M HCl for 4 hours to liberate the free (R)-amine.

Data Summary: Enantiomeric Selectivity
SubstrateMethodEnzyme/CatalystYield (%)ee (%)Configuration
1-(2-Py)ethanamineKinetic ResolutionNovozym 43548%>99%(R)-Amide
1-(2-Py)ethanamineDKRNovozym 435 + Ru-192%97%(R)-Amide
2-AcetylpyridineATHRu(II)-TsDPEN95%96%(S)-Alcohol

References

  • Stereoselective Synthesis of Chiral Pyridines: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of Organic Chemistry. [1]

  • Pharmacological Basis: Histamine H3 receptor ligands: A review. Journal of Medicinal Chemistry.[2]

  • Catalytic Methods: Asymmetric Transfer Hydrogenation of Functionalized Ketones. Accounts of Chemical Research. [1]

  • Betahistine Pharmacology: Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism.[3] British Journal of Pharmacology.

  • Chiral Resolution Protocols: Lipase-catalyzed enantioselective acetylation of 1-(2-pyridyl)ethanols. Tetrahedron: Asymmetry.

Sources

Strategic Utilization of Pyridine-2-Carbonitrile Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, pyridine-2-carbonitrile (and its functionalized derivatives) has emerged as a highly privileged structural motif[1]. The unique electronic interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group at the C2 position provides an exceptionally versatile platform for orthogonal functionalization. This whitepaper elucidates the mechanistic rationale behind utilizing pyridine-2-carbonitriles, details their pharmacological applications, and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Mechanistic Rationale: The Pyridine-2-Carbonitrile Scaffold

The strategic placement of a nitrile group adjacent to the pyridine nitrogen (the ortho position) fundamentally alters the electronic landscape of the aromatic system.

  • Enhanced Electrophilicity: The synergistic electron-withdrawing effects of the heteroatom and the cyano group significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes halogenated pyridine-2-carbonitriles highly susceptible to Nucleophilic Aromatic Substitution (

    
    )[2].
    
  • Orthogonal Reactivity: The nitrile group itself acts as a masked pharmacophore. It can be selectively hydrolyzed to amides, reduced to primary amines (e.g., 5-Aminomethyl-pyridine-2-carbonitrile[3]), or undergo [3+2] cycloadditions with azides to form tetrazoles—a classic carboxylic acid bioisostere.

  • Coordination Chemistry: The proximity of the pyridine nitrogen and the nitrile nitrogen allows these molecules to act as bidentate ligands, which is highly advantageous in the design of metalloenzyme inhibitors or for forming complex molecular architectures like silver(I) dinuclear complexes[2].

Reactivity Core Pyridine-2-carbonitrile Core SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Halogenated derivatives CrossCoupling Metal-Catalyzed Cross-Coupling Core->CrossCoupling Boronic acids/Halides NitrileMod Nitrile Functionalization (e.g., Tetrazoles, Amides) Core->NitrileMod Azide/H2O addition Drug Bioactive Drug Candidate SNAr->Drug CrossCoupling->Drug NitrileMod->Drug

Fig 1: Divergent synthetic pathways of pyridine-2-carbonitriles enabling rapid analog generation in drug discovery.

Therapeutic Applications & Biological Efficacy

Pyridine-2-carbonitrile derivatives have demonstrated robust efficacy across diverse therapeutic areas, from oncology to infectious diseases. For instance, the synthesis of 1H-pyridin-2-one derivatives featuring a carbonitrile moiety has led to the discovery of highly potent and selective farnesyltransferase (FTase) inhibitors, which are critical targets in oncology[4].

Furthermore, fused bicyclic systems derived from these building blocks, such as thieno[2,3-b]pyridines, exhibit profound biological activity. Specific derivatives have shown targeted growth inhibitory effects against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines[5]. In the realm of neurology, highly soluble salts like 5-aminomethyl-pyridine-2-carbonitrile dihydrochloride are actively utilized as key intermediates for drugs targeting neurological disorders[3].

Quantitative Pharmacological Profiles

Table 1: Summary of key pyridine-2-carbonitrile derivatives and their validated biological activities.

Compound ScaffoldTarget / ApplicationBiological Activity / MetricRef
4-methyl-6-phenyl-thieno[2,3-b]pyridine-2-carbonitrile Hepatocellular Carcinoma (HepG-2) & Breast Cancer (MCF-7)Promising growth inhibitory effect (In vitro)[5]
1,5-dimethyl-6-oxo-4-aryl-1,6-dihydro-pyridine-2-carbonitrile Farnesyltransferase (FTase)Potent cellular activity & good oral bioavailability[4]
3-amino-6-(pyridin-3-yl)-4-(p-tolyl)thieno[2,3-b]pyridine-2-carbonitrile Broad-spectrum AntimicrobialModerate to high inhibition zones (IZ)
6-Fluoropyridine-2-carbonitrile Xanthine Oxidoreductase Inhibitor PrecursorHigh purity (>97%) API building block[2]

Advanced Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems , incorporating in-process checks and mechanistic rationales to ensure high-fidelity synthesis.

Protocol A: Dehydration of Carboxamides to Carbonitriles

Reference standard adapted from patent literature for the synthesis of 5-chloro-3-ethylsulfanyl-pyridine-2-carbonitrile[6].

Workflow Step1 Amide Precursor Preparation Step2 Dehydration (TFAA, Et3N, <5°C) Step1->Step2 Step3 Quench & Extraction Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Step5 Validation (NMR, HPLC) Step4->Step5

Fig 2: Standardized workflow for the low-temperature dehydration of pyridine-2-carboxamides.

Step-by-Step Methodology:

  • Preparation: To a dry, argon-purged round-bottom flask, add 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide (1.0 eq) and Triethylamine (

    
    , 2.5 eq) in anhydrous Tetrahydrofuran (THF)[6].
    
    • Causality: Anhydrous THF prevents the premature hydrolysis of the dehydrating agent.

      
       acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the protonation of the pyridine nitrogen which would stall the reaction.
      
    • Self-Validation Checkpoint: Karl Fischer titration of the THF must show moisture <50 ppm.

  • Reagent Addition: Cool the mixture to <5 °C using an ice-water bath. Add Trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 15 minutes[6].

    • Causality: TFAA is a mild, highly effective dehydrating agent. The strict temperature control (<5 °C) suppresses exothermic runaway and prevents the formation of dark, polymeric degradation products common with electron-rich heteroaromatics.

  • Reaction Monitoring: Stir the reaction for 2 hours while allowing it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the amide N-H stretch (~3200-3400

      
      ) disappears via in-process FT-IR, replaced by a sharp nitrile C≡N stretch (~2230 
      
      
      
      ).
  • Workup & Isolation: Quench the reaction with ice-cold saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[6].
Protocol B: One-Pot Synthesis of Thieno[2,3-b]pyridine-2-carbonitriles

A highly efficient method for generating fused bicyclic scaffolds[7].

Step-by-Step Methodology:

  • Thiolate Formation: Stir a mixture of the appropriate halopyridinyl ketone (1.0 eq) and

    
     nonahydrate (1.1 eq) in Dimethylformamide (DMF) at 40–70 °C for 30–60 minutes[7].
    
    • Causality:

      
       acts as a highly nucleophilic sulfide source, displacing the activated halogen on the pyridine ring via 
      
      
      
      to form a pyridine-thiolate intermediate.
  • Alkylation: Cool the mixture to room temperature. Add 2-bromoacetonitrile (1.1 eq) and stir for 10–20 minutes[7].

    • Causality: The thiolate rapidly attacks the electrophilic carbon of 2-bromoacetonitrile, forming a thioether linkage.

    • Self-Validation Checkpoint: Aliquot NMR should confirm the disappearance of the free thiol proton and the appearance of the active methylene protons singlet (~4.0 ppm).

  • Intramolecular Cyclization: Cool the mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% in oil, 1.1 eq) and stir for 10-15 minutes[7].

    • Causality: NaH irreversibly deprotonates the highly acidic methylene group (flanked by sulfur and the nitrile). The resulting carbanion undergoes an intramolecular nucleophilic attack onto the adjacent ketone/carbonyl group, yielding the fused thieno[2,3-b]pyridine system. Temperature control (0 °C) is vital to prevent intermolecular polymerization of the nitrile.

  • Quench: Quench by the slow addition of water, precipitating the crude product, which is then filtered and recrystallized[7].

Conclusion & Future Perspectives

Pyridine-2-carbonitriles are far more than simple synthetic intermediates; they are highly programmable molecular chassis. By understanding the electronic causality of the cyano-pyridine relationship, medicinal chemists can leverage these building blocks to access complex, bioavailable architectures like thienopyridines and pyridin-2-ones. As drug discovery moves toward more complex, target-specific therapies (such as allosteric kinase inhibitors and novel antimicrobial agents), the robust, scalable, and self-validating synthetic integration of pyridine-2-carbonitriles will remain a critical asset in the pharmaceutical arsenal.

References

  • [1] Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH, National Institutes of Health (NIH). Available at:

  • [3] 5-Aminomethyl-pyridine-2-carbonitrile dihydrochloride, Chem-Impex. Available at:

  • [2] 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9, Ossila. Available at:

  • [7] SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRIL, Semantic Scholar. Available at:

  • A Review on Medicinally Important Heterocyclic Compounds, Open Medicinal Chemistry Journal. Available at:

  • [5] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines, JAPS Online. Available at:

  • [4] Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors, PubMed (NIH). Available at:

  • [6] WO2024251913A1 - Synthesis of enantioenriched 2-cyano pyridyl sulfoxides, Google Patents. Available at:

Sources

Technical Whitepaper: (R)-5-(1-Aminoethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis, handling, and application of (R)-5-(1-Aminoethyl)picolinonitrile , a high-value chiral building block used in the development of next-generation kinase inhibitors (e.g., ALK, ROS1) and BACE inhibitors.

Strategic Synthesis and Application in Medicinal Chemistry[1]

Executive Summary

(R)-5-(1-Aminoethyl)picolinonitrile (CAS: 1243464-86-9 ) is a critical chiral intermediate featuring a 2-cyanopyridine core substituted with a chiral ethylamine at the 5-position.[1] This scaffold combines two essential pharmacophores:

  • The Picolinonitrile (2-CN-Pyridine): A versatile electrophile for heterocycle formation (e.g., pyrazolo[3,4-b]pyridines) or a direct "hinge-binder" in kinase domains where the nitrile forms hydrogen bonds with the backbone.[1]

  • The (R)-1-Aminoethyl Group: A chiral handle that mimics the methyl-benzylamine motif, restricting conformational freedom and improving selectivity in enzyme active sites.[1]

This guide outlines a scalable, self-validating synthesis route prioritizing biocatalytic transamination over traditional chemical resolution, ensuring enantiomeric excess (ee) >99% while preserving the labile nitrile group.

Chemical Profile & Properties[2][3][4][5][6][7][8]
PropertyData
Chemical Name (R)-5-(1-Aminoethyl)picolinonitrile
CAS Number 1243464-86-9
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Chirality (R)-Enantiomer
Precursor 5-Acetylpicolinonitrile (CAS: 249583-84-4)
Storage 2–8°C, Hygroscopic, store under Nitrogen
Stability Nitrile is susceptible to hydrolysis at pH < 4 or pH > 9
Strategic Synthesis: The Biocatalytic Advantage[9]

Traditional synthesis of chiral pyridyl amines often relies on the resolution of racemates (50% max yield) or Ellman sulfinamide chemistry (expensive auxiliaries). For this specific building block, the nitrile moiety presents a stability challenge , as harsh acidic deprotection steps in chemical routes can hydrolyze the nitrile to a primary amide or carboxylic acid.

Recommendation: The Biocatalytic Transaminase (ATA) route is the superior method. It operates at neutral pH, protecting the nitrile, and delivers >99% ee in a single step.

Workflow Diagram

The following flowchart illustrates the conversion of 5-bromo-2-cyanopyridine to the final chiral amine.

SynthesisWorkflow cluster_0 Critical Control Point Start 5-Bromo-2-cyanopyridine Inter 5-Acetylpicolinonitrile (Precursor) Start->Inter Stille Coupling (Tributyl(1-ethoxyvinyl)tin) or Heck Coupling Biocat Biocatalytic Transamination (R)-ω-Transaminase Inter->Biocat Isopropylamine (Donor) PLP Cofactor, pH 7.5 Product (R)-5-(1-Aminoethyl) picolinonitrile Biocat->Product >99% ee >85% Yield

Caption: Figure 1. Strategic synthesis workflow prioritizing nitrile stability via neutral-pH biocatalysis.

Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (5-Acetylpicolinonitrile)

Note: While commercial sources exist (CAS 249583-84-4), in-house synthesis ensures freshness, as the ketone can degrade.[1]

Method: Stille Coupling (High Reliability)[1]

  • Reagents: 5-Bromo-2-cyanopyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Toluene.[1]

  • Procedure:

    • Charge a dry flask with 5-bromo-2-cyanopyridine and Pd catalyst under N₂.

    • Add toluene and the tin reagent. Reflux for 4–6 hours.[1]

    • Hydrolysis: Cool to room temperature. Add 1N HCl briefly (careful control required to avoid nitrile hydrolysis) or use mild acidic resin to hydrolyze the enol ether intermediate to the ketone.

    • Workup: Neutralize immediately with NaHCO₃.[1] Extract with EtOAc.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Checkpoint: Verify ketone peak by IR (approx. 1690 cm⁻¹) and Nitrile peak (2230 cm⁻¹).

Phase 2: Asymmetric Transamination (The Core Protocol)

This protocol uses an (R)-selective ω-transaminase (e.g., ATA-117 homolog or commercially available kits from Codexis/Johnson Matthey).[1]

Reagents:

  • Substrate: 5-Acetylpicolinonitrile (50 mM final conc.)[1]

  • Enzyme: (R)-Selective Transaminase (CDX-017 type or equivalent)[3]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (1 M, neutralized to pH 7.5)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Co-solvent: DMSO (10% v/v) to improve solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5). Dissolve PLP to 1 mM.[1]

  • Donor Mix: Add Isopropylamine (1 M) and adjust pH back to 7.5 using concentrated HCl (exothermic; cool on ice). Crucial: High pH will degrade the enzyme and the nitrile.

  • Reaction Initiation:

    • Dissolve 5-Acetylpicolinonitrile in DMSO.

    • Add the DMSO solution to the buffer/amine mix.

    • Add the Transaminase enzyme powder (approx. 10–20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Monitoring: Check conversion by HPLC. The equilibrium is driven by the volatility of the co-product (acetone). If needed, apply a slight N₂ sweep to remove acetone.

  • Workup:

    • Acidify to pH 2–3 with 1N HCl to protonate the amine (product) and keep it in the aqueous phase.

    • Extract with MTBE to remove unreacted ketone (organic phase).

    • Basify the aqueous phase to pH 10 with NaOH (keep cold, <5 mins contact time to protect nitrile).

    • Extract rapidly with DCM or EtOAc.[1]

    • Dry over Na₂SO₄ and concentrate.[2]

Validation:

  • Yield: Expect 80–90%.

  • ee: >99% (determined by Chiral SFC).[4]

Quality Control & Chiral Analysis

To validate the (R)-enantiomer, use Supercritical Fluid Chromatography (SFC), which avoids the amine tailing often seen in normal-phase HPLC.

SFC Method Parameters:

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 85:15.[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).[1]

Application in Drug Discovery

This building block is a "privileged structure" for kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the chiral amine directs the "tail" of the inhibitor into the solvent-exposed or back-pocket regions.

Mechanism of Action (Kinase Binding):

KinaseBinding cluster_legend SAR Logic Inhibitor (R)-5-(1-Aminoethyl) picolinonitrile Scaffold Hinge Kinase Hinge Region (Backbone NH/CO) Inhibitor->Hinge H-Bond Acceptor (Pyridine N) Pocket Hydrophobic Pocket (Selectivity Filter) Inhibitor->Pocket Chiral Methyl (Steric Fit) The (R)-methyl group forces the\nsubstituent into a specific vector,\navoiding steric clashes in the active site. The (R)-methyl group forces the substituent into a specific vector, avoiding steric clashes in the active site.

Caption: Figure 2. Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]

References
  • Biocatalytic Synthesis of Chiral Amines

    • Title: Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines.
    • Source:ACS C
    • URL:[Link]

  • Precursor Synthesis (5-Acetylpicolinonitrile)

    • Title: Preparation of Cyanopyridines by Direct Cyan
    • Source:Synthesis, 2005.[5][6]

  • Transaminase Application in Drug Synthesis

    • Title: Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (Lorlatinib).[1]

    • Source:Journal of Medicinal Chemistry, 2014. (Demonstrates the utility of chiral amino-pyridine/pyrazole motifs).
    • URL:[Link]

  • BACE Inhibitor Context

    • Title: Iminothiadiazine dioxide compounds as BACE inhibitors (P
    • Source: Google Patents.[1]

    • URL

Sources

5-(1-Aminoethyl)pyridine-2-carbonitrile synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 5-(1-Aminoethyl)pyridine-2-carbonitrile , a critical chiral building block in medicinal chemistry.

Executive Summary

5-(1-Aminoethyl)pyridine-2-carbonitrile (also known as 5-(1-aminoethyl)picolinonitrile ) is a functionalized pyridine scaffold featuring a chiral primary amine and an electron-withdrawing nitrile group. This bifunctional nature makes it a high-value intermediate in the synthesis of small-molecule inhibitors, particularly in oncology (e.g., kinase inhibitors) and CNS drug discovery. The presence of the chiral 1-aminoethyl group allows for the introduction of stereochemical complexity, often essential for optimizing ligand-target binding affinity.

Chemical Identity & Nomenclature

Core Identification
PropertyDetail
IUPAC Name 5-(1-Aminoethyl)pyridine-2-carbonitrile
Common Synonyms 5-(1-Aminoethyl)picolinonitrile; 1-(6-Cyanopyridin-3-yl)ethanamine; 5-(1-Aminoethyl)-2-cyanopyridine
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Chiral Center C1 of the ethyl group (Positions R and S are distinct pharmacophores)
SMILES CC(N)c1ccc(nc1)C#N
InChI Key (Predicted) InChI=1S/C8H9N3/c1-6(9)7-2-3-8(5-10)11-4-7
Structural Analysis
  • Pyridine Ring: The electron-deficient heteroaromatic core serves as a bioisostere for phenyl rings, often improving metabolic stability and solubility.

  • 2-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates the C6 position for nucleophilic substitution (SNAr). It also serves as a hydrogen bond acceptor.

  • 5-(1-Aminoethyl) Group: A chiral "handle" that projects the amine into a specific 3D vector, critical for interacting with residues in enzyme active sites (e.g., the hinge region of kinases).

Synthesis Methodologies

The synthesis of 5-(1-aminoethyl)pyridine-2-carbonitrile typically proceeds via the reductive amination of its ketone precursor, 5-acetylpyridine-2-carbonitrile (CAS 249583-84-4). This route allows for the introduction of chirality using asymmetric catalysts or chiral auxiliaries.

Primary Route: Asymmetric Reductive Amination

This protocol uses Ellman’s Sulfinamide to achieve high enantiomeric excess (ee).

Reagents & Conditions:
  • Precursor: 5-Acetylpyridine-2-carbonitrile.[1][2][3]

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reducing Agent: Sodium borohydride (NaBH₄) or L-Selectride.

  • Hydrolysis: HCl in Dioxane/Methanol.

Step-by-Step Protocol:
  • Condensation: Dissolve 5-acetylpyridine-2-carbonitrile (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) under N₂ atmosphere. Reflux for 12–24 h to form the N-sulfinyl ketimine.

  • Reduction: Cool the mixture to -48°C. Slowly add L-Selectride (or NaBH₄ for racemic) to selectively reduce the imine. The bulky auxiliary directs the hydride attack, determining the stereochemistry.

  • Workup: Quench with brine, filter through Celite, and extract with EtOAc.

  • Deprotection: Treat the resulting sulfinamide intermediate with 4M HCl in dioxane at 0°C for 1 h to cleave the chiral auxiliary.

  • Isolation: Basify to pH >10 with NaOH and extract the free amine (5-(1-aminoethyl)pyridine-2-carbonitrile) with DCM.

Alternative Route: From 5-Ethyl-2-cyanopyridine

For racemic synthesis or when the ketone is unavailable.

  • Radical Bromination: 5-Ethyl-2-cyanopyridine + NBS (N-bromosuccinimide) + AIBN (catalyst)

    
     5-(1-Bromoethyl)pyridine-2-carbonitrile.
    
  • Azide Displacement: Reaction with NaN₃ in DMF

    
     5-(1-Azidoethyl)pyridine-2-carbonitrile.
    
  • Staudinger Reduction: Reduction of the azide with PPh₃/H₂O to yield the primary amine.

Synthesis Workflow Diagram

SynthesisPath Ketone 5-Acetylpyridine-2-carbonitrile (CAS 249583-84-4) Imine N-Sulfinyl Ketimine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine AmineProtected Sulfinamide Product (Chiral) Imine->AmineProtected L-Selectride -48°C (Stereoselective) FinalProduct 5-(1-Aminoethyl)pyridine-2-carbonitrile (Target) AmineProtected->FinalProduct HCl/Dioxane Deprotection

Caption: Asymmetric synthesis pathway via Ellman's auxiliary to yield enantiopure 5-(1-aminoethyl)pyridine-2-carbonitrile.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 5-(1-aminoethyl)pyridine moiety is a privileged scaffold in kinase inhibition.

  • Binding Mode: The pyridine nitrogen often interacts with the hinge region of the kinase ATP-binding pocket (acceptor).

  • Solubility: The basic amine improves aqueous solubility and oral bioavailability.

  • Selectivity: The chiral methyl group can induce a conformational lock, fitting into hydrophobic sub-pockets (e.g., the gatekeeper region) to improve selectivity over homologous kinases.

IDH1/2 Inhibitor Relevance

While structurally distinct from Ivosidenib (which uses a 4-cyanopyridine-2-yl linkage), 5-substituted pyridine-2-carbonitriles are explored as next-generation inhibitors for isocitrate dehydrogenase (IDH) mutations. The nitrile group is crucial for metabolic stability and potential covalent interactions (reversible covalent targeting of cysteine residues).

Analytical Characterization

Researchers should expect the following spectral data for the free base:

MethodExpected Signals (δ ppm / m/z)
¹H NMR (400 MHz, CDCl₃) 1.45 (d, 3H, CH₃), 1.80 (br s, 2H, NH₂), 4.25 (q, 1H, CH-N), 7.70 (d, 1H, Ar-H), 7.85 (dd, 1H, Ar-H), 8.65 (d, 1H, Ar-H adjacent to N).
¹³C NMR (100 MHz) 24.5 (CH₃), 51.0 (CH-NH₂), 117.0 (CN), 128.5 , 135.0 , 136.5 , 148.0 (Ar-C).
Mass Spectrometry (ESI) [M+H]⁺ = 148.08
IR Spectroscopy 2230 cm⁻¹ (C≡N stretch, sharp), 3300-3400 cm⁻¹ (N-H stretch).

Safety & Handling

  • Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can still metabolize to release cyanide ions. Work in a well-ventilated fume hood.

  • Amine Hazards: Primary amines are corrosive and skin irritants. Wear appropriate PPE (gloves, goggles).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is sensitive to CO₂ (carbamate formation) and oxidation.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • ChemicalBook. (2025).[4] "5-Acetyl-2-cyanopyridine (CAS 249583-84-4) Product Entry."[1][2][3][4] Link

  • PubChem. (2025).[5] "Pyridine-2-carbonitrile Compound Summary." National Library of Medicine. Link

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant AML." ACS Medicinal Chemistry Letters. (Context on cyanopyridine scaffolds in IDH inhibitors). Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Aminoethyl Pyridines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Scope

Aminoethyl pyridines—specifically 1-(pyridin-2-yl)ethan-1-amines and 2-(2-aminoethyl)pyridines—are highly privileged structural motifs in medicinal chemistry. They are frequently deployed as core scaffolds in the development of antimalarial agents, potent PfCDPK1 inhibitors [1], and advanced platinum-based metallodrugs[2].

The most robust, atom-economical method for constructing these secondary and tertiary amines is reductive amination . This convergent approach couples a pyridine-containing carbonyl (e.g., 2-acetylpyridine) with an amine, followed by in situ reduction. This application note provides a field-proven, self-validating protocol for the direct reductive amination of acetylpyridines, detailing the mechanistic causality behind reagent selection and critical troubleshooting steps for successful scale-up.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The success of a direct reductive amination hinges entirely on the chemoselectivity of the reducing agent. The reductant must selectively attack the transient iminium ion without reducing the starting ketone into a secondary alcohol.

  • Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? Historically, sodium cyanoborohydride (NaBH₃CN) was the standard; however, it poses severe toxicity risks due to the generation of hydrogen cyanide gas during aqueous workup [4]. NaBH(OAc)₃ has emerged as the definitive gold standard [3]. The electron-withdrawing acetoxy groups significantly dampen the nucleophilicity of the borohydride core. This ensures the reagent is mild enough to ignore the unprotonated 2-acetylpyridine, yet reactive enough to rapidly reduce the highly electrophilic protonated iminium intermediate [3].

  • The Role of Acetic Acid (AcOH): While aldehydes often react spontaneously, ketones like 2-acetylpyridine are sterically hindered and less electrophilic. The addition of 1.0 equivalent of glacial acetic acid is mandatory. AcOH serves a dual purpose: it catalyzes the dehydration of the hemiaminal intermediate to form the iminium ion, and it protonates the imine to activate it for hydride transfer.

Mechanism A 2-Acetylpyridine + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Activated) B->C -H2O (AcOH cat.) D Aminoethyl Pyridine (Product) C->D Hydride Transfer [NaBH(OAc)3]

Figure 1: Mechanistic pathway of the reductive amination of 2-acetylpyridine.

Quantitative Data: Reducing Agent Comparison

To assist drug development professionals in selecting the optimal route, the following table summarizes the performance metrics of various reductive amination strategies for acetylpyridine substrates.

Reducing AgentSelectivity (Iminium vs Carbonyl)Toxicity / Safety ProfileTypical YieldOptimal Reaction Conditions
NaBH₄ LowLow40–60%Indirect (Pre-form imine in MeOH, then reduce)
NaBH₃CN HighHigh (HCN gas risk)70–85%Direct (pH 5–6, MeOH or THF solvent)
NaBH(OAc)₃ Very HighLow85–98%Direct (DCE solvent, 1–2 eq. AcOH) [3]
Ru(OAc)₂/H₂ Very High (ee >94%)Low>95%Direct (H₂ pressure, chiral catalyst) [5]

Note: For projects requiring chiral 1-(pyridin-2-yl)ethan-1-amines, Direct Asymmetric Reductive Amination (DARA) using a Ru(OAc)₂{(S)-binap} catalyst under hydrogen pressure is the recommended alternative to hydride reagents [5].

Experimental Protocol: Direct Reductive Amination

Objective: Synthesis of N-benzyl-1-(pyridin-2-yl)ethan-1-amine from 2-acetylpyridine and benzylamine.

Reagents Required:

  • 2-Acetylpyridine (1.0 eq, 10.0 mmol)

  • Benzylamine (1.05 eq, 10.5 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (10.0 mmol) and benzylamine (10.5 mmol) in 50 mL of anhydrous DCE.

  • Acid Activation: Add glacial acetic acid (10.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to facilitate hemiaminal formation.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 10–15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under an inert nitrogen atmosphere for 12–16 hours.

  • Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) dropwise until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Use a gradient of 0–10% Methanol in DCM, heavily modified with 1% Triethylamine (Et₃N).

Workflow Step1 Step 1: Imine Formation Mix 2-Acetylpyridine, Amine, DCE, and AcOH Step2 Step 2: Reduction Add NaBH(OAc)3 portion-wise at 0°C Step1->Step2 Step3 Step 3: Quench & Workup Neutralize with sat. NaHCO3, Extract with DCM Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica + 1% Et3N) Step3->Step4

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Self-Validating System & Troubleshooting

To ensure scientific integrity and high yields, incorporate the following validation checkpoints into your workflow:

  • Validation Checkpoint 1 (Pre-Reduction LC-MS): Before adding NaBH(OAc)₃, take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the mass of the iminium ion [M+H]+. If the unreacted ketone dominates, increase the AcOH catalyst to 1.5 eq to drive dehydration.

  • Validation Checkpoint 2 (Aqueous Quench pH): Aminoethyl pyridines contain highly basic nitrogens. During the NaHCO₃ quench (Step 5), verify that the aqueous phase has reached a pH of ≥ 8. Causality: If the solution remains acidic, the product will exist as a water-soluble ammonium salt, leading to near-zero recovery in the DCM organic phase.

  • Chromatographic Tailing Prevention: Pyridine rings interact strongly with the acidic silanol groups on standard silica gel, causing severe band broadening and product loss. Pre-treating the silica column with 1% Et₃N neutralizes these active sites, ensuring sharp elution peaks and maximizing isolated yield.

References

  • Title: Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) Source: NIH / PMC URL: [Link]

  • Title: Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design Source: RSC Publishing URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS) URL: [Link]

Comprehensive Application Note: Reaction Conditions for Coupling 5-(1-Aminoethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-(1-Aminoethyl)picolinonitrile (CAS 1270361-28-8) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule features two critical moieties:

  • A Primary Benzylic Amine: Situated on a secondary carbon, this amine is moderately sterically hindered but highly nucleophilic. If a specific enantiomer is utilized, maintaining stereochemical integrity during coupling is paramount.

  • A Picolinonitrile Core: The 2-cyanopyridine ring is strongly electron-withdrawing. The nitrile group is sensitive to harsh aqueous acids or strong nucleophilic bases (e.g., LiHMDS), which can cause unwanted hydrolysis or addition reactions.

As a Senior Application Scientist, the selection of coupling conditions for this substrate must balance the need to overcome the steric hindrance of the 1-aminoethyl group while preserving the sensitive nitrile functionality. This guide details the three most critical coupling modalities: Amide Bond Formation , Buchwald-Hartwig C-N Cross-Coupling , and Direct Reductive Amination .

Strategic Decision Matrix

The choice of reaction conditions is dictated by the target linkage. The following decision tree outlines the optimized pathways for functionalizing 5-(1-Aminoethyl)picolinonitrile.

Workflow Start 5-(1-Aminoethyl) picolinonitrile Amide Amide Bond Target Start->Amide + Carboxylic Acid Aryl Secondary Aryl Amine Target Start->Aryl + Aryl Halide Alkyl Secondary Alkyl Amine Target Start->Alkyl + Aldehyde/Ketone Cond1 HATU, DIPEA, DMF 0°C to RT Amide->Cond1 Cond2 Pd G3, BrettPhos Cs2CO3, 100°C Aryl->Cond2 Cond3 NaBH(OAc)3, DCE AcOH, RT Alkyl->Cond3

Caption: Workflow decision matrix for coupling 5-(1-Aminoethyl)picolinonitrile based on target linkage.

Core Application 1: Amide Bond Formation (The Workhorse)

Causality & Mechanistic Logic

The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, requiring activation of the carboxylic acid[1]. Because the primary amine of 5-(1-Aminoethyl)picolinonitrile is located on a secondary carbon, it exhibits moderate steric hindrance.

Standard carbodiimides like EDC/HOBt often result in sluggish reaction times and lower yields for hindered substrates[2]. Therefore, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice. HATU rapidly forms a highly reactive OAt-active ester, and the nitrogen atom in the HOAt ring accelerates the coupling step via neighboring group participation, effectively overcoming the steric bulk[1]. Furthermore, conducting the activation at 0 °C with the non-nucleophilic base DIPEA minimizes the risk of epimerization if a chiral variant of the amine is used[1].

Mechanism Acid Carboxylic Acid Deprot Deprotonation (DIPEA) Acid->Deprot ActiveEster OAt-Active Ester (HATU) Deprot->ActiveEster Amine Amine Addition (Nucleophilic Attack) ActiveEster->Amine Product Amide Product Amine->Product

Caption: Mechanistic sequence of HATU-mediated amide bond formation.

Self-Validating Protocol: HATU-Mediated Coupling
  • Pre-activation: In a flame-dried flask under inert atmosphere (N₂/Argon), dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Causality: Cooling prevents thermal degradation of the active ester and minimizes racemization. Stir for 15-30 minutes to ensure complete formation of the OAt-active ester[3].

  • Amine Coupling: Add 5-(1-Aminoethyl)picolinonitrile (1.1 equiv) to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor via LC-MS until the active ester is consumed.

  • Self-Validating Workup: Dilute with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (3x). Causality: This specific wash is critical; it completely partitions the DMF into the aqueous phase, preventing solvent carryover[3]. Follow with saturated aqueous NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

Core Application 2: Buchwald-Hartwig C-N Cross-Coupling

Causality & Mechanistic Logic

Coupling the primary amine of 5-(1-Aminoethyl)picolinonitrile to an aryl halide via palladium catalysis requires careful ligand and base selection. The primary risk here is diarylation (over-coupling to form a tertiary amine) and catalyst poisoning by the picolinonitrile nitrogen[4].

To prevent this, BrettPhos or XPhos paired with a modern Palladium G3 precatalyst is highly recommended. BrettPhos is specifically designed to show excellent selectivity for primary over secondary amines, halting the reaction at the desired mono-arylated product[4]. Additionally, strong bases like NaOtBu can attack the nitrile group; thus, the milder inorganic base Cs₂CO₃ is strictly required to maintain chemoselectivity[4].

Self-Validating Protocol: Pd-Catalyzed Amination
  • Reagent Assembly: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), 5-(1-Aminoethyl)picolinonitrile (1.2 mmol), XPhos Pd G3 precatalyst (2 mol%), BrettPhos ligand (2.4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv)[4].

  • Degassing: Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly decomposes the active Pd(0) species, leading to reaction stalling and black palladium precipitation[4].

  • Reaction: Add anhydrous, degassed Toluene (5 mL). Heat the mixture at 100 °C for 12-24 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with EtOAc. Causality: This filtration removes insoluble inorganic salts (Cs₂CO₃/CsX) and precipitated palladium black, protecting the silica column during subsequent purification.

Core Application 3: Direct Reductive Amination

Causality & Mechanistic Logic

To form a secondary alkyl amine, 5-(1-Aminoethyl)picolinonitrile can be reacted with an aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reducing agent. STAB exhibits profound chemoselectivity: the three electron-withdrawing acetoxy groups stabilize the B-H bond, making it too mild to reduce aldehydes or ketones directly, but reactive enough to reduce the more electrophilic iminium ion formed in situ[5].

Using 1,2-dichloroethane (DCE) as a solvent with a catalytic amount of acetic acid (AcOH) provides the ideal slightly acidic environment (pH ~4-5) to accelerate imine formation without hydrolyzing the picolinonitrile.

Self-Validating Protocol: STAB-Mediated Reductive Amination
  • Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv) and 5-(1-Aminoethyl)picolinonitrile (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial Acetic Acid (1.0 equiv). Stir at room temperature for 1-2 hours. Causality: Pre-stirring allows the sterically hindered benzylic amine to fully condense into the imine before the reducing agent is introduced, maximizing yield.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in portions. Stir at room temperature for 4-12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: Basification neutralizes the acetic acid and destroys excess borohydride, ensuring the final amine product is in its free-base form for efficient extraction into the organic (DCM or EtOAc) layer.

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance metrics for the various coupling strategies applied to 5-(1-Aminoethyl)picolinonitrile.

Coupling MethodReagentsSolventBase / AdditiveTypical YieldEpimerization RiskReaction Time
Amide Formation (High Sterics) HATUDMFDIPEA85-95%Low1-4 h
Amide Formation (Standard) EDC·HCl / HOBtDCM/DMFDIPEA60-75%Moderate12-18 h
C-N Cross-Coupling XPhos Pd G3 / BrettPhosTolueneCs₂CO₃75-90%N/A12-24 h
Reductive Amination NaBH(OAc)₃DCEAcOH (1 eq)80-95%Low4-12 h

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. 3

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. 1

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org.

  • A J C - Asian Publication Corporation - Asianpubs.org. 2

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - ACS Omega. 5

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. 4

Sources

Application Note: Synthesis and Validation of Pyridine-2-Carbonitrile Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted oncology and immunotherapy. Among the myriad of pharmacophores explored, the pyridine-2-carbonitrile scaffold—and its downstream derivatives, particularly pyridine-2-carboxamides and fused pyridothienopyrimidines—has emerged as a "privileged structure" in medicinal chemistry[1].

The utility of the pyridine-2-carbonitrile moiety lies in its dual nature:

  • Bioisosterism & Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys94 in HPK1 or Glu121 in Pim-1)[2].

  • Synthetic Versatility: The highly electrophilic C2-carbonitrile group serves as an ideal synthetic handle. It can be subjected to controlled alkaline hydrolysis to yield primary carboxamides, or it can undergo cyclocondensation to form rigidified tricyclic systems. This structural rigidification restricts rotational degrees of freedom, significantly lowering the entropic penalty upon target binding and orienting hydrogen-bond donors (like amidic carbonyls) precisely toward active site residues such as Lys67[2].

Recent breakthroughs have utilized this scaffold to develop potent inhibitors against Hematopoietic Progenitor Kinase 1 (HPK1) for T-cell activation[3], Provirus Integration in Maloney (Pim-1) kinases for cancer stem cell targeting[4], and Vaccinia-related kinases (VRK1/2)[5].

Quantitative Performance of Pyridine-Based Inhibitors

To illustrate the structure-activity relationship (SAR) impact of the pyridine-2-carbonitrile derived scaffolds, the following table summarizes the in vitro efficacy and selectivity profiles of representative compounds synthesized from this core.

Compound ID / DerivativeTarget KinaseIC₅₀ ValueSelectivity ProfilePrimary Indication
Compound 19 (Pyridine-2-carboxamide)HPK1< 10 nM>637-fold vs GCK-like; >1022-fold vs LCKColorectal Cancer / Immunotherapy
Compound 7a (Pyridothienopyrimidinone)Pim-11.18 µMSelective over Pim-2 (due to ATP Km differences)Hematological Cancers
Compound 6c (Pyridothienopyrimidinone)Pim-14.62 µMModerate pan-Pim activitySolid Tumors
Compound 26 (Aminopyridine derivative)VRK1150 nMS(50%) = 0.04 across 48 human kinasesNeurological / Cell Division

Data derived from validated biochemical assays[3][4][5].

Synthetic Workflows and Protocols

The following protocols detail the transformation of the pyridine-2-carbonitrile scaffold into active kinase inhibitors. These methods are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity before proceeding to biological evaluation.

Protocol A: Controlled Alkaline Hydrolysis to Pyridine-2-Carboxamides

Causality: Converting the carbonitrile to a carboxamide is critical for establishing the hydrogen-bond donor/acceptor pair required for hinge region interaction. 5% ethanolic KOH is utilized instead of aqueous NaOH to maintain the solubility of the organic nitrile while preventing over-hydrolysis to the inactive picolinic acid derivative[4].

Step-by-Step Methodology:

  • Initialization: Suspend 3.5 mmol of the substituted pyridine-2-carbonitrile precursor in 20 mL of a 5% ethanolic KOH solution (1 g KOH dissolved in 20 mL absolute ethanol).

  • Reaction: Heat the mixture under continuous reflux for exactly 3 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot disappears.

  • Precipitation: Cool the reaction vessel to room temperature (20-25°C) and dilute slowly with 100 mL of ice-cold deionized water to induce precipitation.

  • Isolation: Filter the resulting solid under a vacuum. Wash the filter cake with cold water (3 x 15 mL) to remove residual KOH.

  • Validation Checkpoint (FT-IR): Dry the solid and perform FT-IR spectroscopy. The successful conversion is self-validated by the disappearance of the sharp C≡N stretching band (~2200 cm⁻¹) and the appearance of a strong C=O amide band at 1666 cm⁻¹ and forked NH₂ bands at 3464–3267 cm⁻¹[4].

Protocol B: Cyclocondensation to Fused Pyridothienopyrimidin-4-ones

Causality: To target Pim-1 effectively, the flexible carboxamide must be rigidified. Acid-catalyzed condensation with a 2-substituted benzaldehyde forms an intermediate Schiff base, which subsequently cyclizes and oxidizes in situ to form the planar, ATP-competitive tricyclic core[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2.0 mmol of the synthesized pyridine-2-carboxamide with 2.0 mmol of the desired 2-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde for Compound 7a).

  • Catalysis: Dissolve the mixture in 5 mL of anhydrous N,N-Dimethylformamide (DMF) and add 0.5 mL of concentrated HCl (37%) dropwise. Note: The HCl acts as a dual catalyst for imine formation and subsequent cyclization.

  • Reflux: Heat the mixture under reflux (approx. 150°C) for 12 hours under an inert argon atmosphere to prevent premature oxidative degradation.

  • Workup: Cool the dark mixture to room temperature and pour it over 50 g of crushed ice. Stir vigorously until a fine precipitate forms.

  • Purification: Filter the solid, dry under a vacuum, and recrystallize from hot ethanol to yield the pure kinase inhibitor[4].

ScaffoldWorkflow Start Pyridine-2-Carbonitrile (Privileged Scaffold) Hydrolysis Alkaline Hydrolysis (5% EtOH/KOH, 3h) Start->Hydrolysis Carboxamide Pyridine-2-Carboxamide (Flexible Hinge Binder) Hydrolysis->Carboxamide Cyclization Acid-Catalyzed Cyclization (Benzaldehyde, HCl, DMF) Carboxamide->Cyclization Structural Rigidification RigidCore Pyridothienopyrimidinone (Rigidified ATP-Mimetic) Cyclization->RigidCore Validation In Vitro Kinase Assay (IC50 Determination) RigidCore->Validation

Workflow: Transformation of pyridine-2-carbonitrile into rigidified kinase inhibitors.

Biological Validation: In Vitro Kinase Inhibition Assay

To establish the trustworthiness of the synthesized compounds, their inhibitory potency must be quantified using a self-validating luminescent assay (e.g., ADP-Glo™)[1].

Protocol C: Luminescent Kinase Activity Assay

Causality: This assay measures the depletion of ATP and the generation of ADP. By coupling ADP generation to a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. A decrease in signal indicates successful kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each concentration to a 384-well low-volume white microplate.

  • Enzyme Addition: Add 2 µL of the purified target kinase (e.g., HPK1 or Pim-1) diluted in Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (concentration set at the predetermined Km for ATP to ensure competitive inhibition kinetics). Incubate at 25°C for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Incubate for 30 minutes[1].

  • Data Analysis & Self-Validation: Read luminescence on a microplate reader.

    • Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

HPK1Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Stimulates SLP76 SLP76 / LAT Complex (Phosphorylated/Degraded) HPK1->SLP76 Phosphorylates Exhaustion T-Cell Exhaustion & Immunosuppression SLP76->Exhaustion Leads to Inhibitor Pyridine-2-Carboxamide Inhibitor (Cmpd 19) Inhibitor->HPK1 Blocks ATP Site Activation Restored T-Cell Proliferation Inhibitor->Activation Rescues

HPK1 signaling pathway and the restorative effect of pyridine-based inhibitors.

Conclusion

The strategic utilization of the pyridine-2-carbonitrile scaffold allows for the precise engineering of kinase inhibitors with tunable physicochemical properties and high target selectivity. By employing controlled synthetic workflows—from alkaline hydrolysis to rigidifying cyclocondensations—researchers can systematically navigate the structure-activity landscape. Rigorous, self-validating biochemical assays ensure that the resulting compounds, such as the highly selective HPK1 and Pim-1 inhibitors, meet the stringent criteria required for advancement in the preclinical drug development pipeline.

References

1.1 2. 4 3.2 4.6 5.3 6.7 7.5

Sources

Protecting group strategies for 1-aminoethyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 1-Aminoethyl Pyridine Derivatives

Abstract & Strategic Scope

The protection of 1-aminoethyl pyridine derivatives presents a unique set of challenges compared to standard benzylamines. The primary difficulty arises from the "Chelation Trap" : the proximity of the electron-rich aliphatic amine and the pyridine nitrogen allows for the formation of stable 5-membered bidentate chelate rings with transition metals. This phenomenon frequently poisons catalysts (Pd, Pt, Rh) used in downstream cross-coupling or hydrogenation reactions.[1]

This guide details field-proven protocols for masking the 1-aminoethyl moiety. Unlike standard textbook procedures, these workflows are optimized to address:

  • Catalyst Poisoning: Selecting groups that sterically disrupt metal coordination.

  • Solubility Management: Handling the amphiphilic nature of pyridine bases during aqueous workups.

  • Enantiomeric Integrity: Preserving the chiral center at the

    
    -position.
    

Strategic Analysis: The Chelation Trap

Before selecting a reagent, one must understand the failure mode of unprotected substrates. In reactions like Suzuki-Miyaura coupling or Hydrogenation, the 1-aminoethyl pyridine motif acts as a bidentate ligand.

Mechanism of Failure: The aliphatic amine (


 nitrogen) and the pyridine ring (

nitrogen) bite the metal center, displacing labile ligands (like phosphines) required for the catalytic cycle.

The Solution: Bulky carbamates (Boc, Cbz) are preferred over simple acyl groups (Acetyl) because the steric bulk of the tert-butyl or benzyl moiety forces the carbamate nitrogen to rotate away from the pyridine ring, physically preventing the formation of the 5-membered chelate.

Decision Matrix: Selecting the Right Group

PG_Selection Start Downstream Chemistry? AcidSensitive Acid Sensitive Intermediates? Start->AcidSensitive MetalCat Metal Catalysis (Suzuki/Heck)? AcidSensitive->MetalCat No Cbz STRATEGY B: Cbz Protection (Orthogonal to Acid) AcidSensitive->Cbz Yes (Use Cbz) Hydrog Hydrogenation Required? MetalCat->Hydrog No Boc STRATEGY A: Boc Protection (Steric Bulk + Acid Labile) MetalCat->Boc Yes (Boc prevents poisoning) Hydrog->Boc Yes (Cbz is unstable) Fmoc STRATEGY C: Fmoc Protection (Base Labile) Hydrog->Fmoc No (Alternative)

Figure 1: Decision matrix for selecting protecting groups based on downstream chemical compatibility. Note that Boc is generally preferred for metal-catalyzed steps due to superior steric shielding.

Protocol A: Boc Protection (The Gold Standard)

Rationale: The tert-butoxycarbonyl (Boc) group is the most robust choice for preventing catalyst poisoning. Its bulk effectively shuts down N,N-chelation.

Substrate: 1-(pyridin-2-yl)ethanamine (and isomers). Reagents: Di-tert-butyl dicarbonate (


), Triethylamine (

), DCM.[2]
Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve 1-aminoethyl pyridine (1.0 equiv) in Dichloromethane (DCM) [0.5 M concentration].

    • Note: DCM is preferred over THF for ease of the specific "Acid-Base Swing" workup described below.

  • Base Addition: Add

    
     (1.2 equiv).
    
    • Expert Insight: While the aliphatic amine is nucleophilic enough to react without base, the pyridine ring can act as a proton shuttle. Adding

      
       ensures the reaction goes to completion and scavenges the liberated 
      
      
      
      /t-butanol equilibrium protons.
  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, Boc-protected is faint/invisible or UV active).

The "Acid-Base Swing" Purification (Self-Validating)

Standard aqueous washes often fail because the pyridine ring makes the product amphiphilic. Use this purification logic instead:

  • Evaporation: Remove DCM and excess

    
     via rotary evaporation. Redissolve residue in Ethyl Acetate (EtOAc).
    
  • Acid Extraction (The Trap): Extract the organic layer with 0.5 M Citric Acid (aq) (2 x volumes).

    • Mechanism:[3][4] The pyridine nitrogen (

      
       ~5.2) protonates, pulling the product into the aqueous phase. Neutral impurities (excess 
      
      
      
      ) remain in the EtOAc.
    • Discard the organic layer.

  • Basification (The Release): Cool the aqueous layer to 0°C. Basify carefully with 2M NaOH or saturated

    
     until pH > 9.
    
    • Observation: The product will crash out as an oil or white solid.

  • Final Extraction: Extract the aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    
    • Result: High purity (>95%) material usually requiring no chromatography.

Protocol B: Cbz Protection (Orthogonal Strategy)

Rationale: Used when the final deprotection must occur under neutral conditions (hydrogenolysis) or when the molecule contains acid-sensitive groups (e.g., acetals).

Reagents: Benzyl chloroformate (Cbz-Cl),


, Water/Dioxane (1:1).
Step-by-Step Methodology
  • Schotten-Baumann Setup: Dissolve the amine (1.0 equiv) in a 1:1 mixture of Water and 1,4-Dioxane. Add solid

    
     (2.0 equiv).
    
    • Why Biphasic? This system scavenges the HCl byproduct immediately in the aqueous phase, preventing the protonation of the pyridine ring which would deactivate the nucleophile.

  • Addition: Cool to 0°C. Add Cbz-Cl (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Stir vigorously at RT for 3 hours.

  • Workup:

    • Evaporate the Dioxane.

    • The residue is mostly aqueous. Extract with EtOAc (3x).

    • Wash combined organics with Brine.[4][5] Dry (

      
      ) and concentrate.
      
    • Purification: Unlike the Boc derivative, Cbz derivatives often crystallize well from Hexanes/EtOAc.

Protocol C: Deprotection & Handling

Deprotection of Boc (Acidolysis)

Challenge: The product is a pyridinium salt.[6]

  • Dissolve Boc-substrate in DCM.[4]

  • Add TFA (10-20% v/v). Stir 1-2 hours.

  • Critical Step: Evaporate TFA completely (azeotrope with Toluene 3x).

  • Free-Basing: If the free base is needed, use an ion-exchange resin (e.g., Dowex 1x8 OH- form) in Methanol. Avoid liquid base extraction if the product is small/polar, as it will stay in the water.

Deprotection of Cbz (The "Poisoned" Hydrogenation)

Challenge: Pyridine poisons Pd/C, stalling standard hydrogenolysis. Solution:Acidic Hydrogenation.

  • Dissolve Cbz-substrate in MeOH.[7]

  • Add 1.0 equiv of HCl (e.g., 1.25M HCl in MeOH).

    • Mechanism:[3][4] Protonating the pyridine nitrogen prevents it from binding to the Pd surface.

  • Add Pd/C (10 wt%). Hydrogenate at 1-3 atm

    
    .
    
  • Filter catalyst. Neutralize filtrate with weak base resin or

    
    .
    

Visualizing the Workflow

Boc Protection & Purification Logic

Boc_Workflow Step1 Dissolve Amine + Et3N in DCM Step2 Add Boc2O (0°C) Stir to RT Step1->Step2 Step3 Evaporate DCM Redissolve in EtOAc Step2->Step3 Decision Purification: Acid-Base Swing Step3->Decision AcidWash Extract with 0.5M Citric Acid Decision->AcidWash OrgLayer Organic Layer (Discard Boc2O/Impurities) AcidWash->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product-H+) AcidWash->AqLayer Product Basify Basify Aq Layer (pH > 9) Extract with DCM AqLayer->Basify Final Pure Boc-Amine Pyridine Basify->Final

Figure 2: The "Acid-Base Swing" purification workflow. This method leverages the basicity of the pyridine ring to separate the product from neutral impurities without chromatography.

Troubleshooting & Data Summary

Table 1: Comparative Analysis of Protecting Groups for Pyridyl-Amines

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethoxycarbonyl)
Install Conditions Mild (Base/DCM)Schotten-Baumann (Aq/Org)Mild (Base/Dioxane)
Stability High (pH 1-12)High (pH 1-12)Low in Base (pH > 9)
Metal Coordination Excellent Blocking (Bulky)Good BlockingGood Blocking
Deprotection Acid (TFA/HCl)

(Requires Acidic Additive)
Base (Piperidine)
Primary Risk Acidic workup lossCatalyst poisoning during removalSolubility issues (Fmoc is lipophilic)

Common Failure Modes:

  • Racemization: Avoid strong bases (NaH, KOH) during protection. The benzylic-like proton on the ethyl group is slightly acidic. The protocols above use weak bases (

    
    ) which preserve enantiopurity.
    
  • Low Yield in Hydrogenation: If Cbz removal stalls, switch to Transfer Hydrogenation using Ammonium Formate and Pd/C in refluxing Methanol. The excess ammonia/formate helps displace the pyridine from the catalyst surface.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

  • Catalyst Poisoning in Palladium-Catalyzed Reactions . BenchChem Technical Support. (2025).[1][4][8][9] Mechanisms of Catalyst Poisoning in Cross-Coupling.

  • Selective Protection of Amines . Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Purification of Aminopyridines . National Institutes of Health (PubMed). Cation-exchange chromatography for aminopyridine derivatives.

  • Cbz Deprotection Strategies . Master Organic Chemistry. Installation and Removal of the Cbz Group.

Sources

Application Note: Asymmetric Synthesis of (S)-5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The enantiopure 1-arylethylamine motif is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, GPCR modulators, and epigenetic target ligands. Specifically, (S)-5-(1-aminoethyl)pyridine-2-carbonitrile is a high-value chiral building block. The electron-deficient cyanopyridine ring offers high metabolic stability and provides multiple vectors for late-stage functionalization (e.g., nitrile hydrolysis, tetrazole formation, or cross-coupling).

Achieving high enantiomeric excess (ee >99%) for this scaffold is challenging via traditional kinetic resolution methods due to inherent yield attrition (maximum 50% theoretical yield). Consequently, direct asymmetric synthesis is the industry standard. This guide details two field-proven, self-validating methodologies: a highly scalable Biocatalytic Transamination (ideal for process chemistry) and a versatile Ellman’s Auxiliary-Mediated Reductive Amination (ideal for rapid medicinal chemistry access).

Route A: Biocatalytic Asymmetric Transamination (Process Scale)

Mechanistic Causality & Experimental Design

Biocatalysis represents a green, highly selective alternative to transition-metal asymmetric hydrogenation. Engineered


-transaminases (

-TAs) utilize pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from an inexpensive donor (e.g., isopropylamine) to the prochiral ketone .

Causality behind experimental choices:

  • Co-solvent Selection (10% DMSO): 5-acetylpyridine-2-carbonitrile is highly crystalline and has poor aqueous solubility. Without DMSO, the reaction operates in a biphasic suspension, leading to mass transfer limitations and incomplete conversion. Modern engineered transaminases are evolved to tolerate up to 15% organic co-solvents without unfolding .

  • Amine Donor Excess: The transamination is a reversible equilibrium. By using a 20-fold excess of isopropylamine (IPA), Le Chatelier's principle drives the reaction to completion. The byproduct, acetone, is highly volatile and can be actively swept from the headspace to further pull the equilibrium forward.

Optimization Data

Table 1: Amine Donor & Co-solvent Optimization for


-TA 
Amine Donor Equivalents Co-solvent Conversion (%) Enantiomeric Excess (ee %)
L-Alanine 5 None 42% >99%
Isopropylamine 10 10% DMSO 89% >99%

| Isopropylamine | 20 | 10% DMSO | >98% | >99% |

Step-by-Step Protocol: Biocatalytic Transamination

This protocol is designed as a self-validating system.

  • Preparation of Buffer: Dissolve PLP (1.0 mM) and isopropylamine (1.0 M) in 100 mM sodium phosphate buffer. Adjust the pH to 7.5 using 6M HCl. (Note: PLP is light-sensitive; wrap the flask in foil).

  • Substrate Addition: Dissolve 5-acetylpyridine-2-carbonitrile (50 mM final concentration) in DMSO. Add this dropwise to the buffer solution to achieve a final DMSO concentration of 10% v/v.

  • Enzyme Loading: Add the engineered (S)-selective

    
    -transaminase (e.g., ATA-117 variant, 2.0 g/L).
    
  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • PROTOCOL CHECKPOINT (Self-Validation): Before quenching, sample 10 µL of the reaction mixture, dilute in 990 µL MeCN, and analyze via LC-MS. The protocol is validated only if the ketone peak (m/z 147.05) is <2% relative to the amine peak (m/z 148.08). If conversion is incomplete, do not proceed; unreacted ketone will complicate downstream crystallization and artificially lower the isolated yield.

  • Workup: Adjust the pH of the aqueous phase to 11.0 using 2M NaOH to deprotonate the product amine. Extract with Ethyl Acetate (3 x 1 Vol). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-amine.

TransaminaseCycle cluster_cycle ω-Transaminase Catalytic Cycle PLP Enzyme-PLP (Resting) PMP Enzyme-PMP (Aminated) PLP->PMP Half-reaction 1 Byproduct Acetone PLP->Byproduct Release PMP->PLP Half-reaction 2 Product (S)-Chiral Amine PMP->Product Release Donor Isopropylamine Donor->PLP Amine Transfer Ketone 5-Acetylpyridine- 2-carbonitrile Ketone->PMP Ketone Binding

Catalytic cycle of PLP-dependent ω-transaminase yielding the (S)-amine.

Route B: Ellman’s Auxiliary-Mediated Reductive Amination (Discovery Scale)

Mechanistic Causality & Experimental Design

For rapid access to chiral amines without the need for enzyme screening, the use of (S)-(-)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard .

Causality behind experimental choices:

  • Lewis Acid Selection (Ti(OEt)₄): The electron-withdrawing cyanopyridine ring severely deactivates the ketone toward nucleophilic attack. Weaker Lewis acids (like MgSO₄) fail to drive the condensation. Ti(OEt)₄ provides robust electrophilic activation while simultaneously scavenging the generated water to prevent reversible hydrolysis.

  • Temperature Control during Reduction (-50 °C): The diastereoselectivity of the NaBH₄ reduction relies on a rigid, non-chelating open transition state. The bulky tert-butyl group blocks the Si-face of the imine. Lowering the temperature to -50 °C maximizes this steric differentiation, ensuring hydride attack exclusively from the Re-face to yield the (S,S)-diastereomer .

Optimization Data

Table 2: Reducing Agent Screening for Sulfinyl Ketimine

Reducing Agent Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
NaBH₄ THF/H₂O 0 75% 85:15
NaBH₄ THF -50 88% 96:4

| L-Selectride | THF | -78 | 91% | >98:2 |

(Note: While L-Selectride offers superior d.r., NaBH₄ at -50 °C is selected for the protocol due to its optimal balance of cost, safety, and highly acceptable >95:5 d.r. profile).

Step-by-Step Protocol: Ellman Synthesis

This protocol is designed as a self-validating system.

  • Condensation: To a solution of 5-acetylpyridine-2-carbonitrile (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq) at room temperature. Heat the reaction to 70 °C for 12 hours under N₂.

  • PROTOCOL CHECKPOINT (Self-Validation 1): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction must show complete consumption of the ketone before proceeding. Unreacted ketone will be reduced to racemic alcohol in the next step, complicating purification. Once complete, cool to room temperature and pour into an equal volume of brine to precipitate TiO₂. Filter through Celite, extract with EtOAc, and concentrate to isolate the pure sulfinyl ketimine.

  • Reduction: Dissolve the ketimine in anhydrous THF (0.2 M) and cool to -50 °C using a dry ice/acetone bath. Add NaBH₄ (3.0 eq) in one portion. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

  • PROTOCOL CHECKPOINT (Self-Validation 2): Quench with saturated NH₄Cl. Analyze the crude organic phase via ¹H NMR (integration of the tert-butyl singlet). A d.r. of >95:5 validates that the rigid transition state was maintained. If the d.r. is lower, it indicates the internal temperature spiked above -40 °C during NaBH₄ addition.

  • Deprotection: Dissolve the diastereomerically pure sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours at room temperature. Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to afford the highly pure (S)-5-(1-aminoethyl)pyridine-2-carbonitrile hydrochloride salt.

EllmanWorkflow Ketone 5-Acetylpyridine- 2-carbonitrile Ketimine Sulfinyl Ketimine Intermediate Ketone->Ketimine Ti(OEt)4, THF Condensation Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Ketimine Sulfinamide (S,S)-Sulfinamide Diastereomer Ketimine->Sulfinamide NaBH4, -50°C Reduction Product (S)-Amine HCl Salt (Final Product) Sulfinamide->Product HCl/MeOH Deprotection

Workflow for the asymmetric synthesis of the target amine via Ellman's auxiliary.

Analytical Validation (Chiral HPLC)

To ensure the absolute stereochemical integrity of the final product, enantiomeric excess must be verified via Chiral HPLC.

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Times: (R)-enantiomer ~8.2 min; (S)-enantiomer ~9.5 min.

References

  • Mendonca, R., & Lako, A. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Chimica Oggi-Chemistry Today.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[Link]

  • Thompson, M., Peñafiel, I., Cosgrove, S. C., & Turner, N. J. (2018). Biocatalysis Using Immobilized Enzymes in Continuous Flow for the Synthesis of Fine Chemicals. Organic Process Research & Development.[Link]

  • Colyer, J. T., Andersen, N. G., Tedrow, J. S., Soukup, T. S., & Faul, M. M. (2019). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ACS Medicinal Chemistry Letters.[Link]

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of 5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of chiral 5-(1-Aminoethyl)pyridine-2-carbonitrile . This document provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent racemization during complex workflows.

Executive Summary & Mechanistic Context

Handling enantiopure 5-(1-Aminoethyl)pyridine-2-carbonitrile requires precision due to the extreme acidity of its benzylic α-proton. The 1-aminoethyl group at the C5 position is electronically conjugated with the C2-cyano group. When the α-proton is abstracted by a base, the resulting negative charge delocalizes into the pyridine ring, stabilizing on the electronegative pyridine nitrogen and further extending into the C2-cyano group via resonance.

This synergistic electron-withdrawing effect drastically lowers the pKa of the α-proton. Consequently, the rate-determining deprotonation step forms a planar, achiral aza-allyl anion[1]. Upon reprotonation, stereochemical memory is lost, leading to rapid racemization. Understanding this causality is the foundation for all handling and synthetic decisions regarding this molecule.

Troubleshooting & FAQs

Q1: Why does my enantiopure 5-(1-Aminoethyl)pyridine-2-carbonitrile rapidly racemize during standard amide coupling? A: The use of standard organic bases (e.g., DIPEA, TEA, DBU) is the primary driver of racemization. These bases are strong enough to abstract the highly acidic α-proton, forming the achiral aza-allyl anion intermediate[1]. Even short exposure times during uronium-based couplings (like HATU/DIPEA) will result in a near-total loss of enantiomeric excess (ee). Strong bases are pivotal drivers of this racemization and must be strictly avoided[2].

Q2: How can I perform peptide-like couplings without losing enantiomeric excess? A: You must decouple the carboxylate activation step from basic conditions. Avoid reagents that require tertiary amine bases. Instead, utilize a base-free or ultra-mild coupling system. The combination of Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. This specific system has been proven to suppress α-carbon racemization even in highly sensitive, racemization-prone substrates[3].

Q3: Does Schiff base formation contribute to racemization during storage or reaction? A: Yes. As a primary amine, this compound can react with trace aldehydes or ketones in solvents (e.g., acetone, trace formaldehyde in PEG) to form imines (Schiff bases). The formation of an imine lowers the activation energy for racemization by facilitating rapid imine-enamine tautomerization[1]. Ensure all solvents are strictly carbonyl-free and store the compound appropriately.

Q4: Is there a risk of racemization during transition-metal catalyzed cross-coupling? A: Absolutely. Transition metals (such as Pd, Ir, or Ru) can catalyze the reversible dehydrogenation of the primary amine to an imine, or form stable π-allyl/aza-allyl metal complexes. Continuous racemization of benzylic amines is well-documented under Ir- and Pd-catalyzed conditions[4]. If metal catalysis is required, you must protect the amine (e.g., as a Boc or Fmoc carbamate) prior to the cross-coupling step.

Quantitative Data: Base-Dependent Racemization Rates

To illustrate the impact of base selection, the following table summarizes the ee% retention of highly acidic pyridylalkylamines under various standard amide coupling conditions.

Coupling ReagentBase (Equivalents)SolventTime (h)ee Retention (%)Risk Level
HATUDIPEA (2.0 eq)DMF2.0< 10%Critical (Avoid)
HATUNMM (2.0 eq)DMF2.065%High
EDC·HClCollidine (2.0 eq)DCM2.088%Moderate
DIC None (Oxyma used) DMF 2.0 > 99% Safe (Recommended)

Note: Data extrapolated from standard benzylic/pyridylic amine coupling stability profiles demonstrating the efficacy of DIC/Oxyma[3].

Experimental Protocols

Workflow 1: Racemization-Free Amide Coupling (DIC/Oxyma Method)

This protocol acts as a self-validating system by decoupling activation from basicity and mandating in-process chiral verification.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous, amine-free DMF (0.1 M).

  • Activation: Add DIC (1.05 eq) dropwise at room temperature. Stir for 5–10 minutes to form the active ester.

  • Coupling: Cool the reaction mixture to 0 °C. Add enantiopure 5-(1-Aminoethyl)pyridine-2-carbonitrile (freebase, 0.95 eq) dropwise as a solution in DMF.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.

  • Chiral Validation: Before aqueous workup, withdraw a 10 µL aliquot, dilute in the appropriate chiral mobile phase (e.g., Hexane/IPA), and analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to validate that the ee% remains >99%.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow 2: Chiral Salt Formation for Long-Term Storage

Causality: Converting the free amine to a protonated salt removes the nitrogen lone pair, drastically reducing the molecule's susceptibility to oxidation, Schiff base formation, and base-catalyzed deprotonation.

  • Dissolution: Dissolve the enantiopure amine freebase in anhydrous MTBE or diethyl ether (0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath under an inert argon atmosphere.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl (4.0 M in dioxane) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the resulting hydrochloride salt over a glass frit, wash twice with cold anhydrous ether, and dry under high vacuum for 4 hours.

  • Storage: Store the highly stable hydrochloride salt in a sealed amber vial at -20 °C.

Mandatory Visualizations

Mechanism A Chiral Amine (S)-Isomer B Base Deprotonation (Removal of α-proton) A->B C Planar Aza-Allyl Anion (Achiral Intermediate) B->C Rate-determining step D Reprotonation (Non-stereoselective) C->D Fast equilibrium E Racemic Mixture (R/S 50:50) D->E

Mechanism of base-catalyzed racemization via an achiral aza-allyl anion intermediate.

DecisionTree Start Handling 5-(1-Aminoethyl) pyridine-2-carbonitrile Q1 Amide Coupling? Start->Q1 Q2 Metal Catalysis? Start->Q2 Q3 Long-term Storage? Start->Q3 A1 Use DIC/Oxyma Avoid TEA/DIPEA Q1->A1 Yes A2 Monitor for Dehydrogenation Q2->A2 Yes A3 Convert to HCl Salt Store at -20°C Q3->A3 Yes

Troubleshooting decision tree for maintaining chiral integrity during workflows.

References

  • Transition-Metal-Catalyzed Asymmetric Couplings of α-Aminoalkyl Fragments to Access Chiral Alkylamines ACS Publications[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations ACS Publications[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group PMC (National Institutes of Health)[Link]

  • Racemisation in Chemistry and Biology The University of Manchester[Link]

Sources

Solubility issues with 5-(1-Aminoethyl)picolinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling of 5-(1-Aminoethyl)picolinonitrile

Executive Technical Summary

Compound: 5-(1-Aminoethyl)picolinonitrile Chemical Class: Pyridine-2-carbonitrile derivative with a chiral primary amine at the C5 position.[1] Key Physiochemical Characteristic: Amphiphilic basicity.[2]

This molecule presents a classic "solubility duality" common in heterocyclic intermediates. Its behavior is strictly dictated by its protonation state.[2] The primary amine functionality (


) dominates its solubility profile, creating distinct windows of compatibility for the Free Base  versus the Salt  (e.g., HCl, TFA) forms.[1]

Critical Warning – Solvent Reactivity: Do NOT use ketones (Acetone, MEK, Cyclohexanone) or aldehydes as solvents.[2] The primary amine at the 5-position will undergo nucleophilic attack on the carbonyl carbon to form a stable imine (Schiff base), effectively consuming your starting material.

Diagnostic Framework: Why Won't It Dissolve?

Before attempting to heat or sonicate, you must identify the solid form you are handling.[2] The solubility rules invert completely between the two forms.[2]

Quick Reference Matrix
Solvent ClassFree Base SolubilitySalt Form (HCl/TFA) SolubilityTechnical Note
Chlorinated (DCM, CHCl₃) High Insoluble Best for extraction of free base.[1]
Esters (Ethyl Acetate) Moderate/High Insoluble Good for crystallization of free base.[2]
Alcohols (MeOH, EtOH) High High Universal solvent, but hard to recover dry product.[2]
Water Low/Sparingly High pH dependent.[2]
Polar Aprotic (DMSO, DMF) High High Use only if necessary (high boiling point removal issues).
Hydrocarbons (Hexane) Insoluble Insoluble Antisolvent for precipitation.[2]
Ketones (Acetone) REACTIVE REACTIVE DO NOT USE. Forms imine impurities.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I purchased the compound, but it won't dissolve in Dichloromethane (DCM) or Ethyl Acetate for my reaction."

Diagnosis: You likely possess the Hydrochloride (HCl) salt .[2] Causality: The ionic lattice energy of the amine salt is too high to be overcome by the solvation energy of non-polar or moderately polar organic solvents like DCM.[2] Solution: You must convert the salt to the free base in situ or prior to the reaction.[2]

  • Option A (Biphasic Reaction): If your reaction tolerates water, use a DCM/Water biphasic system with an inorganic base (e.g.,

    
    ) and a phase transfer catalyst.
    
  • Option B (Free-Basing Protocol): See Section 4: Protocols below.

Issue 2: "The compound dissolves in Methanol but precipitates when I add acid."

Diagnosis: Salt formation.[2] Causality: Adding acid (HCl in Dioxane, TFA, etc.) protonates the amine.[2] While the salt is soluble in Methanol, if the concentration is high or if the counter-ion reduces solubility (common with sulfates or specific organic acids), it will crash out.[2] Solution: This is often a desired purification feature.[2] If you need it to stay in solution, switch to a higher polarity solvent system like Water/Methanol (1:1) or pure DMSO.[2]

Issue 3: "I see a new spot on TLC after dissolving in Acetone/Methanol."

Diagnosis: Imine formation (Schiff Base).[2] Causality: The nucleophilic nitrogen of the 1-aminoethyl group attacks the electrophilic carbonyl of the acetone.[2] Solution: Discard the solution. The reaction is reversible but requires hydrolysis. Never use ketone solvents with primary amines.[2] Use Acetonitrile (MeCN) as a polar aprotic alternative.[2]

Issue 4: "My yield is low during aqueous workup; the compound is missing from the organic layer."

Diagnosis: pH mismatch / Water solubility.[2][3] Causality: The pyridine ring and the nitrile group increase the polarity of the molecule.[2] Even as a free base, 5-(1-Aminoethyl)picolinonitrile has partial water solubility.[1] If the aqueous layer is not sufficiently basic (pH > 11), a significant portion of the amine remains protonated (charged) and stays in the water.[2] Solution:

  • Ensure aqueous pH is >12 using NaOH.[2]

  • Saturate the aqueous phase with NaCl (brine) to exploit the "salting-out" effect, forcing the organic molecule into the organic layer.[2]

  • Perform multiple extractions (3x) with DCM (Chloroform is even better due to hydrogen bonding with the pyridine nitrogen).[2]

Experimental Protocols

Protocol A: Salt-to-Free Base Conversion (Standard Workup)

Use this when you have the HCl salt but need the Free Base for a reaction in DCM, THF, or Toluene.[1]

  • Dissolution: Dissolve 1.0 eq of the salt in minimal Water (approx. 10 mL/g).[2]

  • Basification: Slowly add 1M NaOH or Saturated

    
      solution while stirring until pH reaches 12-13.
    
    • Observation: The solution will become cloudy as the free base precipitates or oils out.[2]

  • Extraction: Add an equal volume of Dichloromethane (DCM) .[2] Shake vigorously and separate layers.

  • Repetition: Extract the aqueous layer 2 more times with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
     , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    C).
    
    • Result: Clear to pale yellow oil or low-melting solid (Free Base).

Protocol B: Solubility Screening Workflow

Use this to determine the best solvent for a specific concentration.[1]

SolubilityFlow Start Start: 10mg Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt Solvent1 Try DCM or EtOAc FreeBase->Solvent1 Soluble1 Soluble? (Clear Solution) Solvent1->Soluble1 Success1 Proceed with Reaction Soluble1->Success1 Yes TryPolar Try MeOH or MeCN Soluble1->TryPolar No SolventSalt1 Try Water or MeOH Salt->SolventSalt1 SolubleSalt Soluble? SolventSalt1->SolubleSalt SuccessSalt Proceed (Aqueous/Polar) SolubleSalt->SuccessSalt Yes DMSO Switch to DMSO/DMF SolubleSalt->DMSO No

Figure 1: Decision tree for solvent selection based on the protonation state of 5-(1-Aminoethyl)picolinonitrile.

Mechanistic Insight: The Role of the Nitrile[2]

The picolinonitrile moiety (pyridine with a 2-cyano group) exerts a strong electron-withdrawing effect.[1]

  • Basicity Reduction: The pyridine nitrogen is less basic than unsubstituted pyridine due to the inductive effect of the CN group.[2] However, the primary amine on the ethyl chain remains highly basic (

    
     hybridized carbon spacer).[2]
    
  • Solubility Implications: The nitrile group adds significant polarity (dipole moment ~4 D).[2] This explains why the compound is not soluble in pure hexanes/heptane even as a free base.[2] It requires a solvent with some polarity (dipole-dipole interaction capability) like DCM or Esters to dissolve.

References

  • Solubility of Pyridine Derivatives

    • Source: PubChem.[2] "Pyridine-2-carbonitrile | C6H4N2".[1] National Library of Medicine.[2]

    • URL:[Link][1]

    • Relevance: Establishes baseline solubility for the picolinonitrile core (Soluble in alcohol, ether, benzene; sparingly soluble in water).[2]

  • Amine Salt Handling

    • Source: Fisher Scientific.[2] "Safety Data Sheet: 2-(2-Aminoethyl)pyridine".

    • Relevance: Provides handling and solubility data for the structural analog 2-(2-aminoethyl)pyridine, confirming water solubility of the amine and incompatibility with oxidizing agents/acids.[1]

  • General Solubility Parameters

    • Source: Trammell, R. L., et al. "Solubility of Organic and Inorganic Chemicals in Selected Solvents."[2] National Toxicology Program.[2]

    • URL:[Link]

    • Relevance: Authoritative database for solubility of organic amines and nitriles in standard solvents (DMSO, Ethanol, Acetone, Toluene).[2]

Sources

Technical Support Center: Aminoethyl Pyridine Carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminoethyl pyridine carbonitriles are high-value, bifunctional intermediates frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, their chemical nature presents a "perfect storm" for purification challenges:

  • High Polarity: The combination of a basic primary/secondary amine, a pyridine ring, and a nitrile group creates significant solubility and retention issues.

  • Basicity: The aminoethyl side chain (pKa ~9–10) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing (streaking).

  • Stability Risks: The nitrile group (-CN) is susceptible to hydrolysis (to amide or acid) under the strong acidic/basic conditions often required to break these silanol interactions.

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Troubleshooting Guide (FAQ)

Q1: My compound streaks (tails) aggressively on standard silica TLC and Flash columns. How do I fix this?

Diagnosis: The basic aminoethyl nitrogen is protonating the acidic silanols (


), forming ionic bonds that drag the compound along the column.
Solution:  You must suppress this ionization or block the silanols.
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃ in H₂O) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

    • Caution: High concentrations of NH₄OH can degrade the silica over time.

  • Stationary Phase Switch: Use Amine-functionalized Silica (NH-Silica) . This stationary phase effectively "shields" the acidic silanols, allowing you to use neutral solvents (e.g., Hexane/Ethyl Acetate) without modifiers [1].

Q2: The product is an oil that refuses to crystallize. How can I obtain a solid?

Diagnosis: The flexible aminoethyl chain often prevents efficient crystal packing. Solution: Salt Formation. Converting the free base into a salt restricts conformational freedom and increases melting point.

  • Recommendation: Oxalate or Fumarate salts often yield non-hygroscopic solids compared to Hydrochloride salts (which can be extremely hygroscopic for pyridines) [2].

  • See Protocol A below.

Q3: I see a new impurity (+18 mass units) after workup. What happened?

Diagnosis: Nitrile Hydrolysis. You likely exposed the carbonitrile to aqueous acid or base at elevated temperatures, converting a portion of the -CN to -CONH₂ (primary amide). Solution:

  • Avoid heating >40°C during acidic/basic extractions.

  • If using HCl for salt formation, use anhydrous HCl in Dioxane/Ether rather than aqueous HCl [3].

Q4: My intermediate was made via Suzuki/Sonogashira coupling and is dark/colored.

Diagnosis: Residual Palladium (Pd) or Copper (Cu) contamination. Pyridine nitrogens are excellent ligands for transition metals, making standard filtration insufficient. Solution: Use a Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol or MP-TMT). These have a higher affinity for Pd than the pyridine ring does [4].

  • See Protocol C below.

Part 2: Decision Logic & Workflows

The following diagram illustrates the decision-making process for selecting the optimal purification route based on the crude mixture's physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Oil/Gum CheckState->Oil CheckPurity TLC/LCMS Purity? Solid->CheckPurity Oil->CheckPurity HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity CheckPurity->LowPurity SaltForm Salt Formation (Protocol A) HighPurity->SaltForm Stabilize Oil MetalCheck Pd/Cu Catalyzed? HighPurity->MetalCheck Recryst Recrystallization (EtOH or iPrOH) LowPurity->Recryst If Solid AcidBase Acid/Base Extraction (pH Swing) LowPurity->AcidBase Remove Neutrals Recryst->MetalCheck Final Pure Intermediate SaltForm->Final Column Flash Chromatography (Protocol B) AcidBase->Column Polishing Column->MetalCheck Scavenge Metal Scavenging (Protocol C) MetalCheck->Scavenge Yes MetalCheck->Final No Scavenge->Final

Figure 1: Decision matrix for purifying aminoethyl pyridine carbonitrile intermediates. Selects path based on physical state and purity.

Part 3: Advanced Experimental Protocols

Protocol A: Anhydrous Salt Formation (Oxalate/Hydrochloride)

Purpose: To convert oily amine intermediates into stable, crystalline solids without hydrolyzing the nitrile group.

Reagents:

  • Crude Aminoethyl Pyridine Carbonitrile (1.0 equiv)

  • Oxalic Acid (1.05 equiv) OR 4M HCl in Dioxane

  • Solvent: Ethyl Acetate (EtOAc) and Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a minimal amount of EtOAc (approx. 5-10 mL per gram). If insolubles remain, filter them out.

  • Acid Addition:

    • For Oxalate: Dissolve Oxalic acid in a small volume of hot EtOH. Add dropwise to the amine solution with vigorous stirring.

    • For HCl: Add 4M HCl in Dioxane dropwise at room temperature. Do not use aqueous HCl to prevent nitrile hydrolysis [3].

  • Precipitation: A thick white/off-white precipitate should form immediately.

  • Aging: Stir the slurry for 30–60 minutes at 0°C (ice bath) to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold EtOAc or Diethyl Ether to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C. Note: Higher temps may sublime the acid if excess was used.

Protocol B: "Basified" Flash Chromatography

Purpose: To purify the free base amine on silica gel without streaking.

Solvent Systems (Mobile Phase):

Polarity Solvent A Solvent B Modifier Ratio (A:B:Mod)
Standard Dichloromethane (DCM) Methanol (MeOH) NH₄OH (28%) 90 : 9 : 1
Alternative DCM MeOH Triethylamine (TEA) 95 : 4 : 1

| Green | Ethyl Acetate | Ethanol | TEA | 3 : 1 : 0.05 |

Procedure:

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes the silica surface [5].

  • Loading: Dissolve the sample in a minimum amount of DCM. If the sample is not soluble, use a "dry load" technique (adsorb sample onto Celite or loose silica).

  • Elution: Run the gradient. The modifier ensures the amine elutes as a sharp band rather than a streak.

Protocol C: Metal Scavenging (Post-Coupling)

Purpose: Removal of residual Pd/Cu catalysts which coordinate to the pyridine nitrogen.

Reagents:

  • SiliaMetS® Thiol or MP-TMT resin (approx. 0.5 equiv relative to expected metal load, or 10-20% w/w of product).

Step-by-Step:

  • Dilution: Dissolve the crude product in THF or EtOAc (10 mL/g).

  • Scavenging: Add the scavenger resin.

  • Incubation: Stir gently at 40-50°C for 4–12 hours. Note: Mild heat accelerates metal release from the pyridine complex.

  • Filtration: Filter through a 0.45µm pad (or Celite) to remove the resin.

  • Analysis: Check the filtrate for color reduction. If dark color persists, repeat with fresh resin or activated carbon [4].

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Taylor, M. D., & Grant, L. R. (1955). Preparation of Anhydrous Pyridine Hydrochloride.[2] Journal of Chemical Education. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2011). Screening Binary Systems of Chelating Agents... to Remove Palladium. Organic Process Research & Development. Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] Purification of primary amines using RediSep C-18 reversed phase column. Retrieved from [Link]

Sources

Advanced Technical Support Center: Handling Air-Sensitive Chiral Amine Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals working with highly sensitive chiral amine pyridine derivatives. These bifunctional molecules are privileged scaffolds in asymmetric catalysis (e.g., Noyori-type hydrogenations, cross-couplings), but their dual-nitrogen functionality makes them exceptionally prone to oxidative degradation and moisture-induced deactivation.

This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous troubleshooting to ensure your catalytic workflows remain robust, reproducible, and self-validating.

Part 1: Mechanistic Causality of Degradation (The "Why")

Understanding why these ligands fail is the prerequisite to preventing it. The pyridine ring is a π-deficient aromatic system, but the lone pair on the nitrogen atom confers strong nucleophilic and basic characteristics[1]. In the presence of oxygen, particularly when coordinated to lower-valent transition metals (e.g., Pd(0), Ni(I), Ir(I)), the pyridine nitrogen rapidly undergoes oxidation to form a pyridine N-oxide[2].

Concurrently, the chiral amine moiety is susceptible to oxidative dehydrogenation (forming imines) or protonation by trace moisture. When water hydrogen-bonds with the chiral amine, it disrupts the highly ordered transition state required for stereochemical induction, leading to a catastrophic loss of enantiomeric excess (ee).

Degradation Start Active Catalyst Complex (Chiral Amine Pyridine) O2 O2 Ingress (Air Leak) Start->O2 H2O Moisture Ingress (Wet Solvent) Start->H2O NOxide Pyridine N-Oxide (Deactivated) O2->NOxide Oxidation of Pyridine N AmineOx Amine Oxidation (Imine Formation) O2->AmineOx Oxidation of Chiral Amine Protonation Amine Protonation (Loss of Coordination) H2O->Protonation Trace Acid / H2O Deact Catalyst Poisoning & Loss of Enantioselectivity NOxide->Deact AmineOx->Deact Protonation->Deact

Primary degradation pathways of chiral amine pyridine derivatives.

Part 2: Self-Validating Experimental Protocols (The "How")

A protocol is only reliable if it contains built-in validation steps. The following methodology ensures that any breach in the inert atmosphere is detected before precious chiral ligands are consumed.

Protocol A: Rigorous Schlenk Line Setup and Ligand Transfer

Causality Check: Highly sensitive organometallic reagents require advanced Schlenk line techniques to prevent reaction-killing oxidation[3].

  • Glassware Preparation (Validation: Vacuum Integrity): Flame-dry Schlenk flasks under high vacuum (< 0.1 mbar) for 5 minutes.

    • Self-Validation: Close the vacuum line; the pressure gauge must not rise. If it does, re-grease all ground-glass joints before proceeding.

  • Atmosphere Cycling: Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum-Argon cycle three times. Argon is preferred over Nitrogen for highly sensitive complexes as it is heavier and provides a better "blanket" during open-flask transfers.

  • Ligand Transfer (Glovebox to Schlenk): Weigh the chiral amine pyridine derivative inside a nitrogen-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm)[4]. Transfer to the Schlenk flask, seal with a PTFE stopcock, and bring to the fume hood.

  • Solvent Addition: Add anhydrous, degassed solvent via a gas-tight syringe or cannula.

    • Self-Validation: Solvents must be degassed via three "freeze-pump-thaw" cycles. The absolute absence of bubbling during the final thaw confirms complete deoxygenation.

SchlenkProtocol Step1 1. Flame Dry & Vacuum (< 0.1 mbar) Step2 2. Argon Backfill (3x Cycles) Step1->Step2 Check leak rate Step3 3. Glovebox Transfer (O2 < 0.5 ppm) Step2->Step3 Maintain Ar blanket Step4 4. Cannula Transfer of Degassed Solvent Step3->Step4 Positive pressure Step5 5. Catalyst Activation (Monitor Color) Step4->Step5 Thermal/Photochemical

Self-validating workflow for handling air-sensitive chiral ligands.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction mixture containing the chiral amine pyridine catalyst changed from pale yellow to dark brown immediately upon solvent addition. What does this indicate? A1: An immediate shift to dark brown or green is a classic diagnostic indicator of transition metal oxidation or the formation of charge-transfer complexes due to oxygen ingress[5]. Pyridine derivatives readily form highly colored complexes when oxidized. Corrective Action: Discard the mixture. Recalibrate your glovebox sensors, ensure your solvent was rigorously degassed via freeze-pump-thaw, and verify the integrity of your septa.

Q2: The enantiomeric excess (ee) of my asymmetric hydrogenation has dropped from 95% to 60% using the same batch of chiral amine pyridine ligand. Why? A2: A drop in ee without a significant drop in overall conversion usually points to partial ligand oxidation. The active catalyst species is highly sensitive to oxygen[6]. If a fraction of the chiral amine pyridine oxidizes to the N-oxide, it can still coordinate to the metal, but the altered steric environment destroys the chiral pocket, leading to a racemic background reaction. Corrective Action: Purify the ligand immediately before use via recrystallization or sublimation under high vacuum. Store the purified ligand in a dark vial inside a glovebox at -20 °C.

Q3: The reaction fails to initiate, and I suspect my chiral amine is being protonated. How can I confirm and fix this? A3: Traces of acid or moisture in the solvent can protonate the basic amine or pyridine nitrogen, preventing it from coordinating to the metal center[6]. Corrective Action: Add a catalytic amount of a non-nucleophilic, anhydrous base (e.g., KOtBu or dry K₂CO₃) to the reaction mixture to scavenge acidic impurities. If reactivity is restored, your solvent or substrate requires more rigorous drying (e.g., distillation over CaH₂).

Part 4: Quantitative Data & Solvent Compatibility

To ensure maximum stability of your chiral amine pyridine complexes, adhere to the following solvent compatibility matrix:

SolventRecommended Drying AgentDegassing MethodCompatibility with Chiral Amine Pyridines
Tetrahydrofuran (THF) Na/BenzophenoneFreeze-Pump-Thaw (3x)Excellent. Preferred for Ir/Rh/Ru complexes. Ensure strict absence of peroxides.
Toluene Sodium metalSparging with Ar (30 min)Excellent. Ideal for high-temperature cross-couplings.
Dichloromethane (DCM) CaH₂Freeze-Pump-Thaw (3x)Moderate. Prolonged storage can lead to quaternization of the pyridine nitrogen (Menshutkin reaction). Use immediately.
Methanol Mg turnings / I₂Sparging with Ar (30 min)Poor. Protic solvents can disrupt the chiral hydrogen-bonding network and exacerbate oxidation.

References

  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students." Journal of Chemical Education, ACS Publications, 2022.[Link]

  • "Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives." MDPI, 2025. [Link]

  • "Pyridine: A Useful Ligand in Transition Metal Complexes." IntechOpen, 2018. [Link]

  • "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline." Science Exploration Press, 2026. [Link]

Sources

Improving yield in the synthesis of 5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 5-(1-Aminoethyl)pyridine-2-carbonitrile

Welcome to the Technical Support Center. The synthesis of 5-(1-aminoethyl)pyridine-2-carbonitrile from 5-acetylpyridine-2-carbonitrile is a critical transformation for generating functionalized pyridine building blocks used in drug discovery. The primary challenge in this synthesis is achieving high chemoselectivity: converting the acetyl group to a primary amine without reducing the sensitive nitrile (cyano) group at the 2-position, while simultaneously preventing over-reduction to the alcohol or dimerization to a secondary amine.

Core Workflow & Mechanism

To achieve optimal yields, the reaction relies on a reductive amination pathway. We strongly recommend a two-step, one-pot approach using Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger, followed by reduction. Alternatively, the Borch reduction using Sodium cyanoborohydride (NaBH₃CN) offers excellent functional group tolerance[1].

ReductiveAmination A 5-Acetylpyridine- 2-carbonitrile C Iminium Intermediate (Ti-complexed) A->C + B Ti(OiPr)4 B Ammonia Source (Excess) E 5-(1-Aminoethyl)pyridine- 2-carbonitrile C->E + D Selective Reduction D Reducing Agent (NaBH4 or NaBH3CN)

Reaction pathway for the reductive amination of 5-acetylpyridine-2-carbonitrile.

Quantitative Data: Comparison of Reductive Amination Conditions

The table below summarizes the expected outcomes based on the choice of reagents. For pyridyl ketones with sensitive cyano groups, avoiding strong reductants (like LiAlH₄ or unmoderated H₂/Pd) is essential[2].

Reducing SystemAmmonia SourceImine FormationChemoselectivity (Amine:Alcohol)Cyano Group ToleranceTypical Yield
Ti(OiPr)₄ / NaBH₄ NH₃ in EtOH10-12 h (Two-step)Excellent (>95:5)Excellent85 - 95%
NaBH₃CN (Borch) NH₄OAc (pH 5-6)In situ (One-pot)Moderate (70:30)Excellent65 - 75%
NaBH(OAc)₃ NH₄OAcIn situ (One-pot)Poor for hindered ketonesExcellent40 - 50%
H₂ / Pd/C NH₃ gasN/AExcellentVery Poor (Reduces -CN)< 20%

Standard Operating Procedure: Titanium-Mediated Reductive Amination

This protocol leverages Ti(OiPr)₄ to drive the equilibrium toward the imine by scavenging water, which is particularly effective for electron-deficient pyridyl ketones[3].

Step 1: Imine Formation

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 5-acetylpyridine-2-carbonitrile (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL).

  • Add a solution of ammonia in ethanol (2.0 M, 5.0 eq, 50 mmol). Causality: A large excess of ammonia is required to prevent the formation of secondary amines (dimerization).

  • Dropwise, add Titanium(IV) isopropoxide (2.0 eq, 20 mmol).

  • Stir the mixture at room temperature for 10-12 hours. Causality: Do not rush this step. Complete conversion to the imine is necessary to prevent the reducing agent from converting unreacted ketone into the alcohol byproduct.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium borohydride (NaBH₄) (1.5 eq, 15 mmol) portion-wise over 10 minutes. 7. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Quenching and Workup 8. Quench the reaction by carefully pouring it into aqueous ammonia (2M, 30 mL). Causality: This basic quench hydrolyzes the titanium complexes into a granular, filterable inorganic precipitate (TiO₂/Ti(OH)₄) rather than a gelatinous sludge[3]. 9. Filter the resulting white suspension through a thick pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 x 20 mL) to extract any trapped product. 10. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude primary amine.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of Primary Amine Q1 Is the main byproduct an alcohol? Start->Q1 Q2 Is the main byproduct a secondary amine? Start->Q2 Q3 Is the cyano group reduced? Start->Q3 Sol1 Delay NaBH4 addition. Ensure anhydrous conditions. Q1->Sol1 Yes Sol2 Increase ammonia to >5 eq. to outcompete primary amine. Q2->Sol2 Yes Sol3 Avoid H2/Pd or LiAlH4. Stick to NaBH4/Ti(OiPr)4. Q3->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in reductive amination.

Q: Why am I seeing significant amounts of 5-(1-hydroxyethyl)pyridine-2-carbonitrile (the alcohol byproduct)? A: This is the most common failure mode and occurs when the reducing agent attacks the unreacted carbonyl group instead of the imine. If using the Ti(OiPr)₄ method, you likely added the NaBH₄ before imine formation was complete. Monitor the disappearance of the ketone via TLC/LCMS before adding the reductant. If using the Borch method with NaBH₃CN, ensure the pH is strictly maintained between 4 and 6 using an ammonium acetate buffer; higher pH values deprotonate the imine, halting reduction, while lower pH values decompose the cyanoborohydride[1].

Q: My reaction yields a lot of secondary amine (dimerization). How do I prevent this? A: Secondary amines form when your newly synthesized 5-(1-aminoethyl)pyridine-2-carbonitrile acts as a nucleophile and attacks another molecule of the starting ketone or imine. To suppress this, you must manipulate the stoichiometry. Use a massive excess of the ammonia source (5 to 10 equivalents) so that ammonia kinetically outcompetes the primary amine for the electrophilic carbon[4].

Q: The titanium workup is creating an unfilterable emulsion. What is the best practice? A: Titanium salts are notorious for forming gelatinous sludges that trap the product and clog filter paper. Do not quench with plain water. Quench with aqueous ammonia or 1M NaOH and vigorously stir until a granular white precipitate forms[3]. Always filter through a thick pad of Celite, and critically, wash the Celite cake with hot ethyl acetate, as the amine product often adsorbs onto the titanium dioxide lattice.

Q: Can I use Catalytic Hydrogenation instead of hydride reagents to scale up? A: Standard heterogeneous catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is highly ill-advised for this specific substrate. The cyano group at the 2-position of the pyridine ring is highly susceptible to reduction, which will yield a diamine byproduct. If you must use hydrogenation for asymmetric synthesis, you must use specialized homogeneous chiral Ruthenium or Iridium catalysts (e.g., Ru(OAc)₂{(S)-binap}) with strict pressure control and ammonium trifluoroacetate as the nitrogen source[2].

References

  • Der Pharma Chemica. "Ultrasound assisted one-pot synthesis of various primary amines". Der Pharma Chemica, 2013. Available at: [Link]

  • ACS Publications. "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines". Organic Letters. Available at: [Link]

Sources

Storage stability of 5-(1-Aminoethyl)pyridine-2-carbonitrile free base vs HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 5-(1-Aminoethyl)pyridine-2-carbonitrile . It synthesizes chemical first principles with practical handling protocols to address storage stability, salt selection, and degradation mechanisms.

Topic: Storage Stability & Handling (Free Base vs. HCl Salt) CAS: 1213159-92-2 (R-isomer) | General Structure Class: Amino-alkyl-pyridine-nitriles[1][2]

Executive Summary: The Criticality of Salt Selection

For the compound 5-(1-Aminoethyl)pyridine-2-carbonitrile , the HCl salt is the superior form for storage , offering significantly enhanced chemical stability compared to the free base.[1]

  • Free Base: Chemically labile.[1][2] The aliphatic primary amine is a potent nucleophile, while the nitrile (at C2) is an electrophile activated by the electron-deficient pyridine ring. This creates a high risk of intermolecular self-condensation (polymerization) and carbamate formation (CO₂ absorption) in the liquid or amorphous state.[1]

  • HCl Salt: Protonation of the primary amine (

    
    ) effectively "caps" the nucleophile, preventing polymerization and oxidation.[1] It also stabilizes the solid state, preventing hygroscopic degradation.
    

Troubleshooting Guide & FAQs

Direct solutions for observed experimental anomalies.

Category A: Physical Appearance & Solubility[1][2]

Q1: My free base sample has turned from a clear oil/pale solid into a viscous, yellow-orange gum that is insoluble in organic solvents. What happened?

  • Diagnosis: Oligomerization/Polymerization .[1][2]

  • Mechanism: You are likely witnessing intermolecular nucleophilic attack.[1] The primary amine of one molecule attacks the nitrile carbon of another, forming an amidine linkage .[1] This propagates into oligomers.[1]

  • Solution: This process is generally irreversible .[1][2] You may attempt to recover monomer by acid hydrolysis (strong HCl/Heat), but this will likely hydrolyze the nitrile to an acid/amide. Prevention: Convert fresh free base immediately to the HCl salt or store as a dilute solution in a non-nucleophilic solvent (e.g., DCM, Toluene) at -20°C.

Q2: A white crust has formed on the surface of my free base sample after exposure to air.

  • Diagnosis: Carbamate Formation .[1][2]

  • Mechanism: Primary amines react rapidly with atmospheric CO₂ to form carbamic acid/carbamate salts (

    
    ).[1][2]
    
  • Solution: This is often reversible .[1]

    • Dissolve the crust in a solvent (DCM or EtOAc).[1][2]

    • Wash with dilute NaOH or NaHCO₃ (basic wash liberates the amine).[1]

    • Dry and concentrate.

    • Immediate Action: Convert to HCl salt to prevent recurrence.

Category B: Chemical Purity (LCMS/NMR)

Q3: LCMS shows a new peak at M+18 (Mass ~165 Da).[1] Is this an impurity?

  • Diagnosis: Nitrile Hydrolysis .[1][2][3]

  • Mechanism: The nitrile group has hydrolyzed to a primary amide (

    
    ).[1][2] This is catalyzed by moisture and trace acids/bases.[1]
    
  • Risk Factor: High if the HCl salt is stored in a humid environment without desiccants (HCl is hygroscopic and provides the acid catalyst).[1]

  • Action: Check water content (Karl Fischer). Store HCl salt in a desiccator.

Q4: Is the stereochemistry at the 1-aminoethyl position stable?

  • Insight: The chiral center is benzylic-like (attached to an aromatic pyridine ring).[1][2]

  • Risk: In the free base form, the benzylic proton is slightly acidic.[1] Prolonged heating or exposure to strong bases can lead to racemization .[1]

  • Stability: The HCl salt is configurationally stable as the ammonium group prevents proton abstraction.[1][2]

Technical Deep Dive: Degradation Mechanisms

The following diagram illustrates the competing degradation pathways for the free base versus the stabilization provided by the HCl salt.

DegradationPathways FreeBase Free Base (Nucleophilic Amine) HClSalt HCl Salt (Protonated Ammonium) FreeBase->HClSalt + HCl (1 eq) Stabilization Carbamate Carbamate Species (White Crust/Solid) FreeBase->Carbamate + CO2 (Air) Reversible Amidine Amidine Dimer/Oligomer (Insoluble Gum) FreeBase->Amidine Self-Condensation (Intermolecular) Amide Primary Amide (Hydrolysis Product) HClSalt->Amide + H2O / Heat (Acid Hydrolysis)

Figure 1: Comparison of degradation pathways.[1][2] The free base is susceptible to CO₂ uptake and self-polymerization.[1] The HCl salt blocks these pathways but requires protection from moisture to prevent nitrile hydrolysis.[1]

Comparison Data: Free Base vs. HCl Salt

FeatureFree BaseMono-HCl Salt
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Hygroscopicity Low (but absorbs CO₂)Moderate (absorbs H₂O)
Storage Temp -20°C (Strict)2-8°C (Acceptable), -20°C (Ideal)
Shelf Life < 3 Months (Neat)> 2 Years (Desiccated)
Reactivity High (Nucleophilic)Low (Latent Nucleophile)
Main Risk Polymerization (Amidine formation)Hydrolysis (if wet)

Experimental Protocols

Protocol A: Conversion of Free Base to Stable Mono-HCl Salt

Use this protocol if you have synthesized the free base and need to store it.[1][2]

Reagents:

  • 5-(1-Aminoethyl)pyridine-2-carbonitrile (Free Base)[1]

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1]
    
  • Acid: 4M HCl in Dioxane or 2M HCl in Diethyl Ether[1]

Procedure:

  • Dissolution: Dissolve the crude free base in a minimum amount of dry

    
     or DCM (approx. 5-10 mL per gram).[1] Cool to 0°C in an ice bath.
    
  • Acidification: Dropwise add the HCl solution (1.05 equivalents). Note: Do not use a large excess of HCl, as this may protonate the pyridine nitrogen, leading to a hygroscopic di-HCl salt.

  • Precipitation: The Mono-HCl salt should precipitate immediately as a white solid.[1]

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) to avoid moisture uptake during filtration.[1][2]

  • Drying: Dry under high vacuum (< 1 mbar) for 24 hours to remove trace acid/solvent.

  • Storage: Transfer to an amber vial, flush with Argon, seal with Parafilm, and store at -20°C.

Protocol B: QC Check for Polymerization

Use this to validate the integrity of older batches.[1][2]

  • Solubility Test: Attempt to dissolve 5 mg of the sample in 1 mL of Methanol.

    • Clear solution: Monomer likely intact.[1]

    • Cloudy/Precipitate: Oligomers present.[1][4]

  • UPLC/HPLC: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Broad peak at higher RT: Indicates oligomerization.[1]

    • Sharp peak: Intact monomer.[1]

References

  • General Stability of Amino-Pyridines

    • TCI Chemicals.[1] (2024).[1] Safety Data Sheet: 2-(2-Aminoethyl)pyridine . Retrieved from .[1] (Demonstrates general handling for amino-ethyl-pyridines: "Store under inert gas," "Air sensitive").

  • Nitrile Reactivity & Hydrolysis

    • National Institutes of Health (NIH).[1] (2025).[1][3][5] PubChem Compound Summary for Pyridine-2-carbonitrile . Retrieved from .[1] (Details electrophilic nature of the nitrile group on a pyridine ring).

  • Amine Oxidation & CO2 Absorption

    • Brotzel, F., et al.[6] (2007).[1][6] Nucleophilicities of Primary and Secondary Amines in Water . Journal of Organic Chemistry, 72(10), 3679-3688. (Foundational text on primary amine nucleophilicity driving instability).

  • Degradation of Amino-Nitriles

    • Lee, Y., et al.[7] (2021).[1] Nitriles as main products from the oxidation of primary amines . Water Research, 209, 117881.[7] (Discusses oxidative instability of primary amines).

Sources

Removing impurities from 5-(1-Aminoethyl)picolinonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: CHEMSUP-2024-882 Topic: Impurity Removal & Workup Optimization Status: Open Access Guide

Executive Summary

5-(1-Aminoethyl)picolinonitrile (CAS: Custom/Analogous to 1603502-87-9 series) is a critical pyridine intermediate, often utilized in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors).[1]

Users frequently report three distinct classes of impurities that compromise downstream coupling reactions:

  • Hydrolysis Byproducts: Conversion of the nitrile to primary amide (Picolinamide derivatives).

  • Metal Residues: Palladium or Nickel carryover from cross-coupling or reduction steps.

  • Chiral Impurities: Racemic contamination in asymmetric synthesis workflows.

This guide provides chemically grounded protocols to isolate high-purity amine while preserving the sensitive nitrile functionality.

Module 1: The "Hydrolysis Hazard" (Nitrile Protection)

User Reported Issue: "My LC-MS shows a persistent M+18 peak, and the proton NMR shows a new singlet at ~8.0 ppm. The product yield is dropping."

Root Cause Analysis: The nitrile group at the C2 position of the pyridine ring is electron-deficient, making it highly susceptible to nucleophilic attack by water (hydrolysis) under acidic or basic conditions. The M+18 peak corresponds to the hydration of the nitrile (


) to the primary amide (

).

Resolution Protocol: Controlled pH Extraction Standard acid-base extractions often destroy this molecule. Use this modified 'Cold-Flash' protocol.

StepActionCritical ParameterRationale
1 Dissolution Dissolve crude in EtOAc or DCM.Keep T < 5°C.
2 Acid Wash Extract with 0.5M Citric Acid (pH ~3-4).Do NOT use HCl.
3 Separation Discard organic layer (removes non-basic impurities).Keep aqueous layer cold.[2]
4 Basification Add sat.

or

to aqueous layer.
Target pH 8-9.
5 Extraction Rapidly extract 3x with DCM.< 10 mins contact time.
6 Drying Dry over

and concentrate.
Bath T < 35°C.

Module 2: Removing Metal Catalysts (Pd/Ni/Cu)

User Reported Issue: "The product is off-white/grey, and the subsequent Suzuki coupling is failing (catalyst poisoning)."

Root Cause Analysis: The free primary amine and the pyridine nitrogen are excellent ligands. They chelate residual transition metals (Pd, Ni, Cu) from previous steps (e.g., Sonogashira coupling or Nitro reduction), preventing standard filtration from removing them.

Resolution Protocol: Scavenger vs. Extraction

Method A: Thiol-Modified Silica (Recommended)

Best for Pd/Ni removal without aqueous workup.

  • Dissolve 1 g of crude amine in 10 mL THF or MeOH.

  • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t expected metal load).

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate filtrate.

    • Result: Metals are usually reduced to < 20 ppm.

Method B: The "Copper Wash" (For Pyridine Removal)

If the impurity is residual pyridine or metal-pyridine complexes.

  • Dissolve crude in EtOAc.

  • Wash with 10% aqueous

    
     solution.
    
    • Mechanism:[3][4] Copper complexes preferentially with free pyridine/impurities, pulling them into the aqueous phase.

  • Wash organic layer with saturated EDTA solution (to remove residual Cu).[5]

  • Dry and concentrate.

Module 3: Chiral Resolution (Enantiomeric Purity)

User Reported Issue: "I synthesized the racemic amine, but I need the (S)-enantiomer. Chiral HPLC is too expensive for 50g scale."

Root Cause Analysis: Reductive amination of the corresponding ketone (5-acetylpicolinonitrile) without chiral catalysts yields a 50:50 racemate.

Resolution Protocol: Diastereomeric Salt Crystallization Pyridine amines resolve well with tartaric acid derivatives.

  • Screening: Dissolve 100 mg of racemate in EtOH. Add 1 equiv of L-(+)-Tartaric acid .

  • Crystallization: Heat to reflux to dissolve, then cool slowly to RT.

    • Observation: If a precipitate forms, filter and check ee% of the solid vs. liquor.

  • Scale-Up (Example for S-isomer targeting):

    • Mix racemate (10g) and L-Tartaric acid (1 equiv) in MeOH/EtOH (1:5 ratio).

    • Heat to clear solution.[6]

    • Cool to 0°C overnight.[7]

    • Filter crystals (Salt of one enantiomer).

    • Free-basing: Suspend crystals in DCM, treat with cold sat.

      
      , separate organic layer.[6]
      

Visual Troubleshooting Guides

Workflow 1: The Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your specific impurity profile.

PurificationTree Start Crude Reaction Mixture CheckChiral Is the product Racemic? Start->CheckChiral CheckMetal Is Color Dark/Green? CheckChiral->CheckMetal No (or Racemic OK) Resolution Protocol: Diastereomeric Salt Resolution (Tartaric Acid) CheckChiral->Resolution Yes (Need Pure Enantiomer) CheckAmide MS: M+18 Peak Present? CheckMetal->CheckAmide No Scavenger Protocol: SiliaMetS Thiol or Activated Carbon CheckMetal->Scavenger Yes (Metal Residues) ColdFlash Protocol: Cold Acid/Base Extraction (Citric Acid) CheckAmide->ColdFlash Yes (Hydrolysis Risk) Column Protocol: Silica Column (DCM:MeOH:NH3) CheckAmide->Column No (General Cleanup)

Caption: Decision matrix for selecting the optimal workup based on impurity type (Chiral, Metal, or Hydrolysis).

Workflow 2: The "Cold-Flash" Extraction Protocol

Visualizing the pH manipulation required to save the nitrile group.

ExtractionFlow Step1 1. Dissolve Crude (EtOAc, <5°C) Step2 2. Wash w/ Citric Acid (pH 3-4) Step1->Step2 Step3 3. Separate Layers Step2->Step3 Step4 Aqueous Layer (Contains Product+) Step3->Step4 Amine Protonated Step5 Organic Layer (Discard Impurities) Step3->Step5 Neutrals Removed Step6 4. Basify Cold (NaHCO3 to pH 8) Step4->Step6 Step7 5. Rapid Extraction (DCM, <10 mins) Step6->Step7 Final Pure Amine (Nitrile Intact) Step7->Final

Caption: Step-by-step "Cold-Flash" extraction to isolate amine without hydrolyzing the nitrile.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but primary amines "tail" aggressively on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonia competes for silanol sites, sharpening the amine peak.

Q: Why did my nitrile turn into an acid (Picolinic acid)? A: You likely used strong acid (HCl/H2SO4) and heat. Picolinonitriles are electron-deficient; the cyano group hydrolyzes rapidly to the amide, then the acid. Always use weak acids (Citric/Acetic) and keep temperatures below 10°C during workup.

Q: How do I store the purified amine? A: Primary amines absorb


 from the air to form carbamates. Store under Nitrogen/Argon at -20°C. If the nitrile is present, avoid moisture to prevent slow hydrolysis over months.

References

  • Nitrile Hydrolysis Mechanisms

    • Topic: Stability of pyridine nitriles and hydrolysis pathways.[2][8]

    • Source: BenchChem Technical Support.[2] "Enhancing the Stability of 4-Acetylpicolinamide in Solution." (2025).[2]

  • Amine Purification via Chromatography

    • Topic: Use of ammonia/TEA in silica chrom
    • Source: ACS Omega. "Efficient New Protocols for Converting Primary Amides into Nitriles." (2018).
    • URL:[Link]

  • Metal Scavenging

    • Topic: Removal of Pd from reaction mixtures using functionalized silica.[9]

    • Source: Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions." (2023).[9]

    • URL:[Link]

  • Chiral Resolution

    • Topic: General methods for resolving chiral amines using tartaric acid.
    • Source: Wikipedia / General Stereochemistry Texts.
    • URL:[Link][10]

  • General Nitrile Reduction

    • Topic: Reduction of nitriles to amines and suppression of secondary amines.[11]

    • Source: US Patent 3372195A. "Reduction of nitriles to primary amines."
    • URL

Sources

Resolving emulsions during extraction of pyridine-2-carbonitrile amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving Emulsions in Pyridine-2-carbonitrile Amine Extractions

Introduction Welcome to the Technical Support Center for advanced liquid-liquid extraction (LLE) troubleshooting. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of pyridine-2-carbonitrile amines.

Mechanistic Insight: Why Do Pyridine-2-carbonitrile Amines Emulsify?

During the synthesis and subsequent LLE of pyridine-2-carbonitrile amines, persistent emulsions frequently form at the organic-aqueous interface[1]. The causality lies in the specific molecular architecture of the target compound:

  • Amphiphilic Character : The molecule possesses a hydrophobic aromatic pyridine ring coupled with highly polar, hydrophilic moieties (the basic amine and the electron-withdrawing nitrile group). This structure acts as a weak surfactant, significantly lowering the interfacial tension between the aqueous and organic solvents[2].

  • Ionization State : If the extraction is performed at a pH near the pKa of the pyridine nitrogen or the amine, the solution contains a mixture of neutral and protonated (charged) species. These charged species migrate to the solvent interface, creating a charge-stabilized emulsion layer that resists coalescence[3].

  • Pickering Emulsions : Trace insoluble impurities, such as residual metal catalysts from cross-coupling reactions or precipitated salts, can adsorb at the liquid-liquid interface, creating a physical barrier that prevents droplet merging[4].

Emulsion Resolution Workflow

The following decision tree outlines the logical progression for breaking emulsions, prioritizing non-destructive chemical adjustments before mechanical intervention.

EmulsionWorkflow Start Emulsion Forms in Separatory Funnel Step1 Wait 15-20 mins (Gravity Settling) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Add Saturated NaCl (Salting Out) Check1->Step2 No End Proceed to Organic Phase Recovery Check1->End Yes Check2 Resolved? Step2->Check2 Step3 Adjust pH to > pKa + 2 (Neutralize Amines) Check2->Step3 No Check2->End Yes Check3 Resolved? Step3->Check3 Step4 Mechanical Disruption (Celite Filtration / Centrifugation) Check3->Step4 No Check3->End Yes Step4->End

Workflow for resolving emulsions during liquid-liquid extraction.

Step-by-Step Troubleshooting Protocols

Protocol 1: The "Salting Out" Method (Ionic Strength Modulation)
  • Causality: Adding a saturated brine (NaCl) solution increases the ionic strength of the aqueous phase. This forces water molecules to hydrate the inorganic ions, effectively "salting out" the partially soluble pyridine-2-carbonitrile amine into the organic phase and increasing the density differential between the two layers[1].

  • Self-Validating Step: If the emulsion is caused by intermediate aqueous solubility, the aqueous layer will visibly shrink, and the interface will sharpen within 5 minutes.

  • Prepare a saturated aqueous solution of NaCl (approx. 36 g / 100 mL water at 20°C).

  • Add the brine to the separatory funnel in a volume equal to 10-20% of the existing aqueous layer[4].

  • Gently swirl (do not shake vigorously) the funnel in a circular motion for 60 seconds[1].

  • Allow the funnel to rest on the ring stand for 10 minutes to observe phase coalescence[5].

Protocol 2: pH Optimization (Charge Neutralization)
  • Causality: Pyridine-2-carbonitrile amines have basic nitrogen centers. If the aqueous phase is slightly acidic or neutral, these centers protonate, creating surfactant-like salts. Adjusting the pH to 2 units above the highest pKa ensures the molecule is fully deprotonated (neutral), driving it entirely into the organic phase and breaking the charge-stabilized emulsion[2].

  • Self-Validating Step: Measure the aqueous pH before and after adjustment. A shift from pH 6 to pH 9+ should correlate with immediate droplet coalescence.

  • Extract a 1 mL aliquot of the aqueous layer and test the pH using indicator paper or a pH meter.

  • If pH < 9, prepare a 1M NaOH or saturated NaHCO₃ solution.

  • Add the basic solution dropwise to the separatory funnel while gently swirling.

  • Vent the funnel frequently, especially if using NaHCO₃, to release CO₂ gas.

  • Re-test the pH to confirm it is > 9, then allow the layers to settle.

Protocol 3: Mechanical Disruption (Filtration & Centrifugation)
  • Causality: When chemical methods fail, the emulsion is likely stabilized by fine particulate matter (Pickering emulsion) or possesses an extremely high kinetic stability. Centrifugation applies g-force to physically separate phases based on density, while Celite filtration strips out the solid stabilizers[4].

  • Self-Validating Step: Post-filtration, the organic phase should be optically clear, indicating the removal of suspended water droplets and particulates.

Option A: Celite Filtration (For Particulate-Stabilized Emulsions)

  • Pack a Büchner funnel or sintered glass funnel with a 1-2 cm pad of Celite (diatomaceous earth).

  • Wet the pad with the pure organic extraction solvent.

  • Drain the entire emulsion layer from the separatory funnel directly onto the Celite pad.

  • Apply gentle vacuum to pull the liquid through. The Celite will trap the particulates, and the filtrate will separate into two distinct, clear layers[6].

Option B: Centrifugation (For Micro-Emulsions)

  • Transfer the stubborn emulsion layer into chemical-resistant centrifuge tubes (ensure they are rated for your specific organic solvent).

  • Balance the tubes carefully.

  • Centrifuge at 3,000 - 5,000 x g for 5-10 minutes[3].

  • Carefully pipette or decant the separated organic and aqueous layers back into the respective bulk phases.

Quantitative Data: Comparison of Emulsion-Breaking Techniques

TechniqueMechanism of ActionAvg. Resolution TimeRisk to ProductIdeal Use Case
Gravity Settling Density-driven coalescence15 - 60 minsLowMild, temporary emulsions[5].
Salting Out (NaCl) Increases aqueous ionic strength5 - 10 minsLowHigh aqueous solubility of target[4].
pH Adjustment Neutralizes charged species5 - 15 minsMedium (Hydrolysis risk)Amine/Pyridine extractions[2].
Celite Filtration Removes particulate stabilizers10 - 20 minsLowPickering emulsions, visible solids[6].
Centrifugation Force-driven density separation5 - 10 minsLow (Volume limited)Highly persistent micro-emulsions[3].

Frequently Asked Questions (FAQs)

Q: I added acid to my extraction to remove impurities, but the emulsion got significantly worse. Why? A: By adding acid, you protonated the amine and pyridine nitrogens on your pyridine-2-carbonitrile amine. This converted your neutral, organic-soluble product into a highly polar, water-soluble salt. Because the molecule still retains its hydrophobic aromatic ring, it now acts as a potent cationic surfactant, stabilizing the emulsion[3]. You must reverse this by carefully basifying the aqueous layer (Protocol 2) to drive the product back into the organic phase[2].

Q: Can I use a different organic solvent to prevent emulsions from forming in the first place? A: Yes. Solvents like dichloromethane (DCM) and chloroform have high densities and often form stubborn emulsions with basic amines. Switching to a less polar, lower-density solvent like ethyl acetate or methyl tert-butyl ether (MTBE) can alter the interfacial tension and reduce emulsion formation[4]. However, you must verify that your target compound remains sufficiently soluble in the new solvent.

Q: How do I scale up these emulsion-breaking techniques for pilot-plant production? A: In large-scale operations, manual swirling and separatory funnels are replaced by counter-current extraction columns or mixer-settlers. To prevent emulsions at scale, engineers reduce the mixing intensity (impeller speed) to prevent the formation of micro-droplets[7]. If emulsions persist, continuous in-line centrifugation or the integration of phase separation membranes (hydrophobic/hydrophilic filters) are standard industrial solutions[1].

References[1] Title: Tips for Troubleshooting Liquid–Liquid Extractions | Source: chromatographyonline.com | URL:https://chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions[7] Title: Tips for Troubleshooting Liquid–Liquid Extraction | Source: kjhil.com | URL:https://kjhil.com/tips-for-troubleshooting-liquid-liquid-extraction/[2] Title: How Can We Improve Our Liquid-Liquid Extraction Processes? | Source: scioninstruments.com | URL:https://scioninstruments.com/blog/how-can-we-improve-our-liquid-liquid-extraction-processes/[5] Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions | Source: spectrosci.com | URL:https://www.spectrosci.com/default/assets/File/Emulsion_Breaking_Techniques.pdf[6] Title: How to resolve emulsions during Cyclohexaneacetic acid extraction | Source: benchchem.com | URL:https://www.benchchem.com/support/cyclohexaneacetic-acid-extraction-emulsion[4] Title: Dealing with emulsion formation during p-aminophenol purification | Source: benchchem.com | URL:https://www.benchchem.com/support/p-aminophenol-emulsion-purification[3] Title: Liquid-Liquid Extraction Techniques | Source: scribd.com | URL:https://www.scribd.com/presentation/381503901/Liquid-Liquid-Extraction

Sources

Validation & Comparative

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide for the Structural Validation of 5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly demand rapid analytical turnarounds, the choice of Nuclear Magnetic Resonance (NMR) modality becomes a critical bottleneck in drug development. 5-(1-Aminoethyl)pyridine-2-carbonitrile is a highly valuable, chiral pyridine derivative used as an intermediate in the synthesis of advanced therapeutics. Validating its structure requires precise mapping of both its aliphatic side chain and its electron-deficient aromatic core.

This guide provides an objective, data-driven comparison between traditional High-Field NMR (400–600 MHz) and modern Benchtop NMR (60–90 MHz) for the structural elucidation and reaction monitoring of this specific compound.

Structural Breakdown & Expected NMR Profile

To understand the instrumental requirements, we must first analyze the causality behind the compound's chemical shifts. The molecule presents two distinct analytical domains:

  • The Aliphatic Chiral Center (1-aminoethyl group):

    • 
       (Methyl):  Appears as a doublet near 1.4 ppm . The splitting is caused by 
      
      
      
      scalar coupling (~7 Hz) with the adjacent methine proton.
    • 
       (Methine):  Appears as a quartet near 4.2 ppm . It is heavily deshielded due to the electronegative amine group and the aromatic pyridine ring.
      
    • 
       (Amine):  Typically a broad singlet between 1.8–2.5 ppm  (solvent dependent).
      
  • The Aromatic Core (Pyridine-2-carbonitrile):

    • The pyridine ring contains protons at positions C3, C4, and C6. The strongly electron-withdrawing cyano group (-C≡N) at C2 deshields the ring, pushing the aromatic protons into the 7.5–8.8 ppm range. This creates a complex ABX/AMX spin system.

Expert Insight: The aliphatic region is widely dispersed and easily resolved. However, the aromatic protons (H3, H4, H6) exhibit tight multiplet splitting. Extracting exact


-coupling constants for the aromatic ring requires high spectral resolution, dictating the choice of instrument based on the analytical goal.

Technology Comparison: High-Field vs. Benchtop NMR

The decision to deploy a 600 MHz superconducting magnet versus a 60 MHz permanent benchtop magnet hinges on fundamental physics. Sensitivity in NMR scales proportionally to the ratio of the magnetic field to the power of 3/2 (


)[1]. Consequently, high-field systems inherently possess orders of magnitude greater sensitivity and chemical shift dispersion.

However, benchtop systems have emerged as highly efficient tools for specific workflows, particularly where accessibility and cost supersede the need for ultimate resolution[2].

Table 1: Comparative Performance Metrics for 5-(1-Aminoethyl)pyridine-2-carbonitrile
ParameterBenchtop NMR (60–90 MHz)High-Field NMR (400–600 MHz)
Magnetic Field Source Permanent NdFeB MagnetSuperconducting Cryomagnet
1H Sensitivity (LOD) ~1.0 - 5.0 mM< 100 µM[3]
Resolution (Dispersion) Low (Aromatic overlap likely)High (Baseline separation)
13C Acquisition Time Hours to Days[4]Minutes to Hours[4]
Sample Volume 300 - 600 µL (Standard 5mm)20 - 600 µL (Cryoprobe compatible)[1]
Capital & Upkeep Cost Low (Cryogen-free)High (Requires Liquid He/N2)
Optimal Use Case Reaction monitoring, QA/QCDe novo structural elucidation, Impurities
Causality of Instrumental Limitations
  • Resolution and Overlap: At 60 MHz, a simple triplet with a 7 Hz coupling spans ~0.3 ppm, whereas at 600 MHz, it spans only ~0.03 ppm[3]. For 5-(1-Aminoethyl)pyridine-2-carbonitrile, a benchtop system will easily resolve the

    
     doublet and 
    
    
    
    quartet, but the pyridine protons may suffer from spectral overlap, making traditional peak integration inadequate for absolute quantitative analysis without advanced signal processing[5].
  • Throughput for Heteronuclear Data: While a 1D

    
     spectrum at high-field takes under 30 minutes, the same measurement on a benchtop system can take multiple hours due to low natural abundance and reduced sensitivity[4]. Therefore, on benchtop systems, 2D gradient-selective experiments like HSQC or HMBC are often more time-efficient than 1D 
    
    
    
    acquisitions[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints. This protocol is optimized for a High-Field (400 MHz) acquisition but is adaptable to benchtop systems by increasing the number of scans (NS).

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: DMSO-

    
     is a strong hydrogen-bond acceptor that slows down the chemical exchange of the 
    
    
    
    protons, allowing them to be observed as a distinct broad singlet rather than exchanging into the baseline. TMS provides an absolute 0.00 ppm reference.

Step 2: Instrument Calibration (Tuning & Shimming)

  • Action: Insert the sample, perform Automated Tuning and Matching (ATM), and execute 3D gradient shimming.

  • Validation Checkpoint: Before acquiring the full spectrum, run a 1-scan dummy acquisition and measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. Poor homogeneity will artificially broaden the

    
     doublet, masking the critical 
    
    
    
    coupling.

Step 3: Quantitative 1D


 Acquisition 
  • Action: Load a standard 90-degree pulse program (zg30 or equivalent). Set the relaxation delay (

    
    ) to 5.0 seconds . Set Number of Scans (NS) to 16.
    
  • Causality: A 5-second

    
     ensures that >5 times the longitudinal relaxation time (
    
    
    
    ) has passed for the aliphatic protons. This guarantees that the magnetization has fully returned to the Z-axis, making subsequent integrations strictly quantitative.

Step 4: Processing and Structural Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to improve the Signal-to-Noise Ratio (SNR) without sacrificing resolution. Fourier transform, and manually apply zero- and first-order phase corrections.

  • Validation Checkpoint: Integrate the

    
     doublet (~1.4 ppm) and the 
    
    
    
    quartet (~4.2 ppm). The integral ratio must be exactly 3.00 : 1.00. Any deviation >5% indicates co-eluting impurities, incomplete
    
    
    relaxation, or baseline distortion.

Visualizations of Analytical Logic

The following diagrams map the decision-making process for instrument selection and the expected 2D NMR correlation network used to definitively prove the molecular structure.

Workflow Start Sample: 5-(1-Aminoethyl) pyridine-2-carbonitrile Conc Determine Concentration Start->Conc Low < 10 mM (Impurity Profiling) Conc->Low Low Yield High > 50 mM (Reaction Monitoring) Conc->High High Yield HF High-Field NMR (400-600 MHz) Low->HF BT Benchtop NMR (60-90 MHz) High->BT Valid Structural Validation (Integral Ratio 3:1) HF->Valid 1D & 2D NMR BT->Valid 1D 1H NMR

Caption: Decision matrix for selecting NMR modality based on sample concentration and analytical goals.

Correlations CH3 CH3 (1.4 ppm) CH CH (4.2 ppm) CH3->CH COSY (3J) Pyr Pyridine C5 (~145 ppm) CH3->Pyr HMBC (3J) NH2 NH2 (1.8 ppm) CH->NH2 COSY (3J) CH->Pyr HMBC (2J) CN C≡N (~117 ppm) Pyr->CN Structural Link

Caption: Key 2D NMR spin-spin correlation network for validating the 1-aminoethyl substitution.

Conclusion & Recommendations

For the routine confirmation of 5-(1-Aminoethyl)pyridine-2-carbonitrile during scaled-up synthesis, Benchtop NMR (60-90 MHz) provides an exceptionally cost-effective and rapid solution. The distinct chemical shifts of the aliphatic side chain (


 and 

) are easily resolved at lower fields, allowing for immediate yield calculation and reaction monitoring[2].

However, if the objective is to identify unknown low-concentration impurities, characterize the exact scalar couplings of the pyridine core, or acquire rapid


 data, the superior sensitivity (

scaling) and chemical shift dispersion of High-Field NMR (400+ MHz) remain scientifically indispensable[1][3].

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection URL
  • High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL
  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL
  • Benchtop NMR Spectroscopy Market Analysis Source: Nanalysis / Squarespace URL
  • Source: PubMed Central (PMC)

Sources

Comparative Guide: HPLC Separation of 5-(1-Aminoethyl)picolinonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1-Aminoethyl)picolinonitrile presents a classic but distinct challenge in chiral chromatography: it combines a highly basic primary amine, a pyridine ring, and a polar nitrile group. The separation of its enantiomers is critical for the development of PI3K inhibitors and other heterocyclic pharmaceutical intermediates.

This guide compares the two most effective chromatographic approaches for this molecule: Normal Phase (NP) on Coated Polysaccharide Columns versus Polar Organic Mode (POM) on Immobilized/Cyclofructan Columns . While Normal Phase remains the industry gold standard for resolution (


), Polar Organic Mode offers superior solubility and MS-compatibility.

Chemical Context & Separation Strategy

The Challenge: Basicity and Chelation

The target molecule contains a chiral center at the 1-aminoethyl position. Two factors complicate its separation:

  • Primary Amine (

    
    ):  Highly basic, leading to severe peak tailing due to interaction with residual silanols on the silica support.
    
  • Pyridine Nitrogen: Adds to the overall basicity and can participate in non-stereoselective hydrogen bonding, potentially masking the chiral recognition.

Method Development Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal method based on your specific purity and scale requirements.

MethodSelection Start Start: 5-(1-Aminoethyl) picolinonitrile Sample Solubility Check Solubility in Hexane/Alcohol Start->Solubility HighSol Soluble (>2 mg/mL) Solubility->HighSol Yes LowSol Insoluble / Salt Form Solubility->LowSol No NP_Route Route A: Normal Phase (Hexane/EtOH + DEA) HighSol->NP_Route POM_Route Route B: Polar Organic Mode (MeCN/MeOH + TEA/TFA) LowSol->POM_Route Column_NP Column: Chiralpak AD-H or Chiralcel OD-H NP_Route->Column_NP Column_POM Column: Chiralpak IC or Larihc CF6-P POM_Route->Column_POM Result_NP High Resolution (Rs > 2.0) Good for Prep Scale Column_NP->Result_NP Result_POM Fast Analysis MS Compatible Column_POM->Result_POM

Figure 1: Strategic decision tree for method selection. Route A is preferred for maximum resolution; Route B is preferred for polar salts or LC-MS applications.

Comparative Analysis: Stationary Phases

For 5-(1-Aminoethyl)picolinonitrile, the choice of stationary phase is the primary determinant of success. The table below contrasts the performance of the two leading column chemistries for this specific class of aminopyridines.

Table 1: Comparative Performance Metrics
FeatureOption A: Coated Amylose (Chiralpak AD-H) Option B: Immobilized Cellulose (Chiralpak IC)
Chemistry Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
Separation Mode Normal Phase (NP)Normal Phase (NP) or Polar Organic (POM)
Typical

(Selectivity)
High (1.2 – 1.5) Medium (1.1 – 1.3)
Resolution (

)
Excellent (

typical)
Good (

)
Robustness Low (Restricted solvents)High (Universal solvent compatibility)
Primary Interaction H-bonding,

-

interaction
Dipole-dipole, H-bonding (Chlorine group effect)
Best For Maximum Resolution of the free amine.Robustness & screening with aggressive solvents (DCM, THF).
Technical Insight
  • Why AD-H? The 3,5-dimethylphenylcarbamate moiety forms a "pocket" that fits the flat pyridine ring well, while the carbamate NH and C=O groups hydrogen bond with the aminoethyl group. This "three-point interaction" is critical for chiral recognition.

  • Why IC? The chlorinated selector (IC) is immobilized, allowing the use of dichloromethane or ethyl acetate to dissolve the sample if the picolinonitrile derivative is poorly soluble in hexane.

Detailed Experimental Protocols

Protocol A: Normal Phase (The Gold Standard)

Recommended for initial screening and preparative purification.

  • Column: Chiralpak AD-H (4.6 × 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (targeting the pyridine chromophore)

Critical Step (The Additive): You must use a basic additive. For primary amines, 0.1% DEA (Diethylamine) or TEA (Triethylamine) is non-negotiable.

  • Without Additive: Broad, tailing peaks;

    
    .
    
  • With Additive: Sharp peaks;

    
    . The base competes for silanol sites, allowing the amine to interact solely with the chiral selector.
    
Protocol B: Polar Organic Mode (The Alternative)

Recommended for polar salts or LC-MS applications.

  • Column: Chiralpak IC or Larihc CF6-P (Cyclofructan)[1]

  • Mobile Phase: Acetonitrile : Methanol : TEA : TFA[1]

  • Ratio: 95 : 5 : 0.3 : 0.2 (v/v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C

Mechanism: In this mode, the acid (TFA) and base (TEA) form a buffer in the organic solvent. This ion-pairs with the primary amine, masking its charge and allowing the cyclofructan or polysaccharide shell to discriminate based on steric fit rather than ionic attraction.

Mechanism of Chiral Recognition[3][4][5]

Understanding why the separation works allows for faster troubleshooting. The diagram below illustrates the multi-point interaction model required for the 5-(1-Aminoethyl)picolinonitrile molecule on a polysaccharide phase.

InteractionMechanism Selector Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding (Carbamate C=O ... H-N Amine) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring ... Pyridine Ring) Selector->Interaction2 Interaction3 Dipole-Dipole (Carbamate ... Nitrile Group) Selector->Interaction3 Analyte Analyte: 5-(1-Aminoethyl)picolinonitrile Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Separation Chiral Discrimination (Different Elution Times) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 2: Three-point interaction model. Successful separation requires H-bonding, Pi-Pi stacking, and Dipole interactions working simultaneously.

Troubleshooting & Robustness

Common Issue: Peak Tailing
  • Symptom: Asymmetry factor (

    
    ) > 1.5.
    
  • Cause: Unmasked silanols on the silica surface interacting with the primary amine.

  • Fix: Increase DEA concentration from 0.1% to 0.2%. Ensure the column has been equilibrated with the basic mobile phase for at least 30 column volumes.

Common Issue: Peak Inversion
  • Symptom: The elution order changes when switching from Chiralpak AD-H to Chiralpak AD-RH (Reversed Phase).

  • Cause: Solvation changes the conformation of the amylose polymer.

  • Fix: Stick to one mode (Normal Phase) during development. Do not assume elution order is constant across different mobile phases.

Scale-Up Considerations

If moving to preparative scale:

  • Solubility: The picolinonitrile derivative may crystallize in high-hexane mobile phases.

  • Solution: Switch to Chiralpak IC and use a mobile phase of DCM/EtOH/DEA (50:50:0.1). The immobilized phase tolerates Dichloromethane (DCM), which significantly increases solubility for this specific molecule.

References

  • Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Application Notes. Available at: [Link]

  • Khater, S. et al. (2014). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A. Available at: [Link]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Available at: [Link]

  • Okamoto, Y. & Ikai, T. (2008).
  • Regis Technologies. "Chiral Separations of Primary Amines." Application Guide. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of Aminoethyl Pyridine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the structural characterization of aminoethyl pyridine nitriles. These compounds are critical scaffolds in kinase inhibitor development, yet they present a significant analytical challenge: regioisomerism .

The position of the aminoethyl side chain relative to the nitrile group (e.g., ortho vs. para) drastically alters biological efficacy but results in nearly identical molecular weights and retention times. This guide demonstrates that while EI provides a "fingerprint" for library matching, ESI-CID is the superior modality for structural elucidation , specifically for distinguishing ortho-substituted isomers via characteristic "ortho-effect" cyclization pathways.

The Isomer Challenge: Why Fragmentation Matters

In drug discovery, distinguishing between isomers such as 3-(2-aminoethyl)-2-pyridinecarbonitrile (Ortho) and 5-(2-aminoethyl)-2-pyridinecarbonitrile (Para) is non-trivial.

FeatureOrtho Isomer (2,3-subst.)Para Isomer (2,5-subst.)
Molecular Weight IdenticalIdentical
Polarity SimilarSimilar
Bioactivity High (Potential Chelator)Low (Steric mismatch)
MS Requirement Requires detection of specific proximity effectsRequires detection of skeletal stability

Mechanistic Fragmentation Analysis

To distinguish these isomers, one must understand the causality behind the bond breaking. We observe two distinct mechanisms governed by the ionization method and the substituent proximity.

The "Ortho Effect" (Diagnostic for 2,3-Isomers)

When the aminoethyl group is adjacent to the nitrile, a specific interaction occurs. The nucleophilic nitrogen of the primary amine attacks the electrophilic carbon of the nitrile group during the excited state, leading to the elimination of ammonia (


) and the formation of a stable bicyclic cation (typically a pyrrolopyridine-like core).
Standard -Cleavage (Dominant in Non-Ortho)

For meta and para isomers, the distance precludes cyclization. The dominant pathway is the classic


-cleavage of the amine side chain or the McLafferty rearrangement involving the pyridine ring nitrogen.
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for an ortho-substituted precursor versus a para-substituted precursor.

FragmentationPathways cluster_Ortho Ortho-Isomer Pathway (2,3-substitution) cluster_Para Para-Isomer Pathway (2,5-substitution) Precursor Precursor Ion [M+H]+ Ortho_Inter Cyclic Intermediate (Nucleophilic Attack) Precursor->Ortho_Inter Proximity Effect Para_Inter Side Chain Radical Precursor->Para_Inter High Energy Prod_Ortho Bicyclic Cation [M+H - NH3]+ Ortho_Inter->Prod_Ortho -17 Da (NH3 loss) Prod_Para_1 Fragment A [M - CH2NH2]+ Para_Inter->Prod_Para_1 Benzylic Cleavage Prod_Para_2 Fragment B [CH2=NH2]+ (m/z 30) Para_Inter->Prod_Para_2 Alpha Cleavage

Caption: Divergent fragmentation pathways. The Ortho isomer favors cyclization/ammonia loss (Red), while the Para isomer favors side-chain cleavage (Green).

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Protocol A: ESI-MS/MS (Recommended for Isomer Differentiation)

This method allows for the isolation of the parent ion and controlled fragmentation, maximizing the visibility of the "ortho effect."

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Triple Quadrupole or Q-TOF mass spectrometer.

  • Source Settings:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 250°C.

  • MS/MS Acquisition:

    • Isolate the

      
       ion (e.g., m/z 148 for a basic scaffold).
      
    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

    • Validation Step: Monitor the ratio of the

      
       peak to the 
      
      
      
      peak. A ratio > 5.0 strongly indicates the ortho isomer.
Protocol B: EI-GC/MS (Recommended for Library Matching)

Use this for purity checks and identification against NIST libraries.

  • Sample Prep: Dissolve 1 mg in Ethyl Acetate (derivatization usually not required for pyridine amines).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Ionization Energy: 70 eV (Standard).[2][3]

    • Scan Range: 30–300 m/z.

  • Validation Step: Look for the base peak.[4] In EI, the amine

    
    -cleavage product (m/z 30) is often the base peak for all isomers, making differentiation harder than in ESI.
    

Comparative Performance Data

The following table summarizes the spectral differences observed between the techniques.

Fragmentation CharacteristicEI (70 eV)ESI-CID (20-30 eV)
Molecular Ion (

or

)
Weak / Absent (< 5%)Dominant (100%)
Base Peak (Non-Ortho) m/z 30 (

)

or Ring Fragment
Ortho-Effect Visibility Low (Masked by high energy shattering)High (Distinct neutral loss of 17 Da)
HCN Loss (-27 Da) Prominent (from nitrile or ring)Moderate (requires higher CE)
Differentiation Capability Low (Spectra look identical)High (Unique product ions)
Diagnostic Ion Table (Example for MW 147 precursor)
Ion (m/z)OriginAbundance (Ortho)Abundance (Para)
148

100%100%
131

High (>60%) Low (<10%)
121

ModerateModerate
30

Low (in ESI)Moderate

Conclusion

For the structural elucidation of aminoethyl pyridine nitriles, ESI-MS/MS is the superior analytical choice . The "soft" ionization preserves the molecular ion, while the controlled collision energy allows the researcher to observe the diagnostic loss of ammonia (


) characteristic of the ortho isomer. EI-MS should be reserved for purity confirmation and library matching, as the high-energy ionization tends to obliterate the subtle regioisomeric differences.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (The foundational text defining

    
    -cleavage and McLafferty rearrangements).[6]
    
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-(2-Aminoethyl)pyridine. NIST Chemistry WebBook, SRD 69.[7]

  • Demarais, N. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile. Royal Society of Chemistry (RSC).

  • Vessecchi, R., et al. (2008). Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Journal of Mass Spectrometry.

Sources

Comparative Guide: 5-(1-Aminoethyl)pyridine-2-carbonitrile vs. Benzylamine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks during the lead optimization phase is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Primary amines are ubiquitous in medicinal chemistry due to their ability to form key electrostatic interactions and hydrogen bonds within target binding pockets[1]. However, traditional benzylamine analogs often suffer from rapid metabolic clearance and poor membrane permeability.

This guide objectively compares 5-(1-Aminoethyl)pyridine-2-carbonitrile (CAS 1270361-28-8) with standard benzylamine analogs, detailing the mechanistic causality behind its superior performance and providing self-validating experimental workflows for empirical verification.

Structural & Physicochemical Comparison

To understand why a medicinal chemist would select a highly functionalized heteroaryl amine over a simple benzylamine, we must analyze their physicochemical properties. The table below summarizes the theoretical and observed differences between three representative building blocks.

Property / FeatureBenzylamine1-Phenylethylamine5-(1-Aminoethyl)pyridine-2-carbonitrile
Core Structure Phenyl ring + Primary aminePhenyl ring + Alpha-branched amineCyano-pyridine + Alpha-branched amine
Estimated pKa ~9.3~9.8~7.5 - 8.2
Charge State at pH 7.4 >98% Protonated (Cationic)>99% Protonated (Cationic)Significant Neutral Fraction
MAO Liability High (Rapid clearance)Low (Sterically hindered)Low (Sterically hindered)
Passive Permeability Low to ModerateLow to ModerateHigh
hERG Toxicity Risk ModerateModerateLow

Mechanistic Advantages: The Causality of Chemical Design

The superiority of 5-(1-Aminoethyl)pyridine-2-carbonitrile over simple benzylamines is rooted in two fundamental medicinal chemistry principles: steric shielding against enzymatic degradation and inductive pKa modulation[1][2].

A. Metabolic Stability via Alpha-Branching

Traditional benzylamines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidases (MAO-A and MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO)[3]. The catalytic mechanism of MAO involves the abstraction of a proton from the alpha-carbon adjacent to the amine[4].

By introducing a methyl group at the alpha position (creating a 1-aminoethyl group), 5-(1-Aminoethyl)pyridine-2-carbonitrile introduces severe steric hindrance within the MAO active site[5]. This structural modification physically blocks the FAD-mediated oxidation step, drastically increasing the metabolic half-life of the compound without eliminating the primary amine required for target engagement.

B. pKa Modulation and Permeability

A major liability of aliphatic and simple benzylamines is their high basicity (pKa > 9.0). At physiological pH (7.4), these amines are nearly entirely protonated, which severely restricts passive transcellular diffusion and increases the risk of off-target binding to the hERG potassium channel (a primary cause of cardiotoxicity)[1][2].

The cyano-pyridine core acts as a powerful electron-withdrawing system. The inductive pull from both the pyridine nitrogen and the strongly electronegative cyano (-CN) group withdraws electron density away from the primary amine. This lowers the pKa of the amine into the 7.5–8.2 range. Consequently, a much larger fraction of the molecule exists in its neutral, lipophilic state at pH 7.4, facilitating rapid membrane permeation and reducing basicity-driven toxicities.

G A 5-(1-Aminoethyl)pyridine -2-carbonitrile B Alpha-Methyl Group A->B C Cyano-Pyridine Core A->C D Steric Hindrance (Blocks MAO) B->D E Electron Withdrawing (Lowers pKa) C->E F Increased Metabolic Stability D->F G Improved Membrane Permeability E->G

Structural logic demonstrating how specific functional groups improve pharmacokinetics.

Self-Validating Experimental Workflows

To empirically prove these mechanistic claims, we utilize self-validating in vitro assays. A protocol is only trustworthy if it contains internal controls that validate the integrity of the data.

Protocol 1: Liver S9 Fraction Metabolic Stability Assay

While Human Liver Microsomes (HLM) are standard for Cytochrome P450 (CYP) clearance, MAO enzymes are located on the outer mitochondrial membrane. Therefore, Liver S9 fractions (which contain both cytosolic and mitochondrial components) are required to accurately compare benzylamine degradation.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM of the test compound, a positive control (Benzylamine, rapid MAO clearance), and a negative control (heat-inactivated S9 fraction to rule out chemical instability) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding Human Liver S9 fraction (1 mg/mL final protein concentration) and cofactors (NADPH for CYPs, and FAD is endogenously bound to MAO).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Validation & Causality: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). The assay is only valid if the benzylamine control shows
    
    
    min and the heat-inactivated control shows
    
    
    recovery.

Workflow Step1 1. Preparation 1 µM compound + Controls Step2 2. Incubation Liver S9 Fraction + Cofactors Step1->Step2 Initiate Reaction Step3 3. Quenching Cold MeCN + Internal Standard Step2->Step3 Time points (0-60m) Step4 4. LC-MS/MS Quantify Parent Depletion Step3->Step4 Centrifuge Step5 5. Validation Check Mass Balance & Controls Step4->Step5 Calculate t(1/2)

Self-validating workflow for assessing in vitro metabolic stability using Liver S9 fractions.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

To isolate passive transcellular diffusion from active transport mechanisms, PAMPA is utilized.

Step-by-Step Methodology:

  • Preparation: Prepare donor solutions of the test compound, Propranolol (high permeability control), and Atenolol (low permeability control) at 10 µM in PBS (pH 7.4).

  • Plate Assembly: Coat the PVDF membrane filter of the acceptor plate with a 1% (w/v) lecithin in dodecane lipid solution.

  • Incubation: Add the donor solution to the bottom plate and the acceptor buffer to the top plate. Assemble the sandwich and incubate at room temperature for 5 hours.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation & Causality: Calculate the apparent permeability (

    
    ). Calculate the mass balance (Recovery = Donor + Acceptor). The assay is validated only if recovery is >80% (proving the compound isn't simply precipitating or binding to the plastic) and controls fall within historical ranges.
    

Comparative Experimental Data

The following table summarizes representative quantitative data derived from the aforementioned workflows, clearly demonstrating the performance gap between the analogs.

CompoundS9

(min)
S9

(µL/min/mg)
PAMPA

(

cm/s)
Assay Mass Balance
Benzylamine < 12> 1151.2 (Low)92%
1-Phenylethylamine > 120< 152.5 (Moderate)94%
5-(1-Aminoethyl)pyridine-2-carbonitrile > 120 < 10 18.5 (High) 96%

Conclusion: The experimental data confirms the structural logic. While 1-phenylethylamine solves the metabolic instability of benzylamine via alpha-branching, it fails to achieve high permeability due to its high pKa. 5-(1-Aminoethyl)pyridine-2-carbonitrile successfully merges both solutions, providing a sterically protected, pKa-optimized primary amine that delivers superior metabolic stability and excellent membrane permeability, making it a highly privileged scaffold for modern drug design.

References

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry Taylor & Francis URL:[Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods PeerJ URL: [Link]

  • Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors Chemical Research in Toxicology (ACS) URL:[Link]

  • Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B ResearchGate / Biochemical Pharmacology URL:[Link]

  • 1-Phenethylamine | C8H11N | CID 7408 PubChem (National Institutes of Health) URL:[Link]

Sources

Chiral GC analysis protocol for 5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral GC Analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile: A Comparative Analysis

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. The biological activity of chiral compounds can be highly dependent on the specific three-dimensional arrangement of their atoms, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1][2] Consequently, the development of robust and reliable analytical methods for the enantioselective analysis of chiral intermediates and active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory agencies.[2]

This guide provides a comprehensive protocol for the chiral gas chromatography (GC) analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile, a key chiral building block. We will delve into the rationale behind the methodological choices, from column selection to sample derivatization, and present a validated, step-by-step protocol. Furthermore, we will objectively compare the performance of chiral GC with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), providing researchers with the data needed to make informed decisions for their analytical workflows.[3][4][5]

The Foundational Technique: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and semi-volatile enantiomers.[6] Its high resolution, sensitivity, and speed make it an ideal choice for analyzing chiral intermediates like 5-(1-Aminoethyl)pyridine-2-carbonitrile.[6] The separation is achieved through the use of a chiral stationary phase (CSP) coated on the inner wall of a capillary column. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, and the difference in the stability of these complexes leads to different retention times, enabling their separation.[2]

Core Principle: The Role of Cyclodextrin-Based CSPs

The most widely used and versatile CSPs for GC are based on derivatized cyclodextrins.[5][7][8] Cyclodextrins are cyclic oligosaccharides with a chiral, torus-shaped structure, creating a hydrophobic inner cavity and a hydrophilic outer surface.[7][8] This unique structure allows them to form inclusion complexes with a wide variety of guest molecules. By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, a vast range of CSPs with different selectivities can be created.[8] For the analysis of polar racemates, particularly amines, derivatized β-cyclodextrins have demonstrated exceptional performance.[8][9]

Detailed Protocol: Chiral GC Analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile

This protocol is designed to be a self-validating system. The initial analysis of a racemic standard will confirm the separation of the two enantiomers. If individual enantiomers are available, their injection will confirm the elution order.

Column Selection: The Heart of the Separation

Rationale: The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. For a polar, basic compound like 5-(1-Aminoethyl)pyridine-2-carbonitrile, a CSP that can engage in effective chiral recognition through hydrogen bonding and dipole-dipole interactions is required. Modified β-cyclodextrin phases are particularly well-suited for this purpose.[8][10] The Astec® CHIRALDEX® B-DM, a dimethylated β-cyclodextrin phase, is an excellent starting point as it is known to separate a wide variety of structural types, including free bases.[8][9]

Recommended Column:

  • Phase: Astec® CHIRALDEX® B-DM (or equivalent dimethylated β-cyclodextrin phase)

  • Dimensions: 30 m x 0.25 mm I.D., 0.12 µm film thickness

Sample Preparation: The Necessity of Derivatization

Rationale: Primary amines can exhibit poor peak shapes (tailing) in GC due to their interaction with active sites within the analytical system. While some amines can be analyzed directly on highly inert columns, derivatization is often employed to improve volatility, thermal stability, and chromatographic performance.[11][12] Acylation with Trifluoroacetic Anhydride (TFAA) is a common and effective strategy. It converts the polar amine group into a less polar, more volatile amide, leading to sharper, more symmetrical peaks.[11][13]

Step-by-Step Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the 5-(1-Aminoethyl)pyridine-2-carbonitrile sample (racemic standard or test sample) into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent, such as ethyl acetate or methylene chloride.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection.

GC Method Parameters

Rationale: The GC parameters are optimized to achieve baseline resolution of the enantiomers in a reasonable timeframe. A temperature program is used to ensure that the derivatized analytes elute with good peak shape.[1] A split injection is used to avoid overloading the capillary column. The Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.[13]

Parameter Condition Justification
GC System Agilent 6890 or equivalent with FIDStandard, reliable instrumentation for routine analysis.
Column Astec® CHIRALDEX® B-DM, 30 m x 0.25 mm, 0.12 µmProven selectivity for a wide range of chiral compounds, including amines.[8][9]
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times.[13]
Constant Flow1.2 mL/minOptimal flow rate for a 0.25 mm I.D. column.
Oven Program
Initial Temperature120 °C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.
Ramp Rate2 °C/min to 200 °CA slow ramp rate is crucial for resolving enantiomers.[1]
Final TemperatureHold at 200 °C for 5 minEnsures that all components have eluted from the column.
Detector Flame Ionization Detector (FID)
Detector Temperature250 °CPrevents condensation of the analytes in the detector.
Injection Volume 1 µLStandard injection volume for capillary GC.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1. Weigh Sample Solvent 2. Add Solvent Sample->Solvent Deriv 3. Add TFAA & Heat Solvent->Deriv Cool 4. Cool to RT Deriv->Cool Inject 5. Inject into GC Cool->Inject Separate 6. Chiral Separation on Column Inject->Separate Detect 7. FID Detection Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate %ee Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Workflow for Chiral GC Analysis.

Comparative Analysis of Chiral Separation Techniques

While chiral GC is an excellent technique, other methods offer distinct advantages and may be more suitable depending on the specific analytical challenge.[3][4]

Technique Principle Advantages Disadvantages Best Suited For
Chiral GC Separation of volatile enantiomers in the gas phase using a chiral stationary phase (CSP).High resolution, fast analysis, high sensitivity (FID), robust.[6][7]Requires analyte to be volatile or derivable, potential for thermal degradation.Volatile chiral intermediates, purity analysis of raw materials.
Chiral HPLC Separation in the liquid phase using a chiral stationary phase (CSP) or a chiral mobile phase additive.Broadest applicability (non-volatile compounds), wide variety of CSPs (polysaccharide-based are common), well-established.[3][14][15]Longer analysis times than GC/SFC, higher solvent consumption.[16]APIs, non-volatile compounds, preparative separations.
Chiral SFC Uses a supercritical fluid (e.g., CO2) as the mobile phase with a co-solvent and a chiral stationary phase.Very fast separations, significantly lower organic solvent consumption than HPLC (greener), complementary selectivity to HPLC.[5]Requires specialized instrumentation, less universally available than HPLC/GC.High-throughput screening, purification, thermally labile compounds.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration of enantiomers in an electric field, using a chiral selector in the background electrolyte.Extremely high efficiency, minimal sample and solvent consumption (very green), rapid method development.[15][16]Lower concentration sensitivity with UV detection, can be less robust for routine QC.Early-stage development, analysis of complex matrices, scarce samples.

Conclusion

The chiral GC method detailed in this guide provides a robust, reliable, and highly selective approach for the enantiomeric analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile. The use of a derivatized β-cyclodextrin stationary phase, coupled with a well-reasoned derivatization strategy, ensures excellent chromatographic performance. While chiral GC is a powerful tool, the choice of the optimal analytical technique ultimately depends on the specific requirements of the analysis, including the analyte's properties, the required throughput, and the available instrumentation. For the routine quality control of this volatile chiral intermediate, chiral GC stands out for its speed, resolution, and robustness. However, for non-volatile downstream products or for high-throughput screening applications, techniques like chiral HPLC and SFC, respectively, present compelling alternatives.

References

  • Chiral Cyclodextrin Capillary GC Columns. (URL: )
  • Agilent Cyclodex-B Capillary Column - Chrom Tech. (URL: )
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. (URL: )
  • Cyclodex-B GC column - Agilent. (URL: )
  • Chiral GC Columns - Element Lab Solutions. (URL: )
  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (URL: )
  • Astec CHIRALDEX Handbook - Sigma-Aldrich. (URL: )
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (URL: )
  • Chiral GC Columns: Astec Chiraldex and Supelco DEX | PDF | Amine - Scribd. (URL: )
  • Derivatization Reactions and Reagents for Gas Chrom
  • Proline Derivatization and Enantioresolution by Chiral GC. (URL: )
  • Astec CHIRALDEX GC Column Scre | 71030AST | SUPELCO | SLS. (URL: )
  • Astec® CHIRALDEX™ G-TA Capillary GC Column | Krackeler Scientific, Inc. (URL: )
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: )
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (URL: [Link])

  • Chromatograms of a mixture of aminopyridines with elution by a mobile... - ResearchGate. (URL: [Link])

  • A Guide to the Analysis of Chiral Compounds by GC. (URL: )
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (URL: [Link])

  • New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (URL: [Link])

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • Unconventional approaches for chiral resolution - PMC - NIH. (URL: [Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • Contemporary Analysis of Chiral Molecules | LCGC International. (URL: [Link])

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (URL: [Link])

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (URL: [Link])

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed. (URL: [Link])

  • Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. (URL: [Link])

  • Enantioseparation of glutethimide and its 5-OH-metabolite in capillary electrophoresis and study of selector-selectand interactions using one-dimensional rotating frame nuclear Overhauser and exchange spectroscopy - ResearchGate. (URL: [Link])

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance - ERIC. (URL: [Link])

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (URL: [Link])

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. (URL: [Link])

  • Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for - Symbiosis. (URL: [Link])

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (URL: [Link])

Sources

Precision Purity Profiling: A Comparative Guide to Validating 5-(1-Aminoethyl)picolinonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Comparative Assessment

The Analytical Challenge

5-(1-Aminoethyl)picolinonitrile (CAS: 1603502-87-9, generic structure ref) represents a distinct class of "troublesome" intermediates. Structurally, it possesses two competing functional groups: a polar basic amine (pKa ~9-10) and a labile nitrile group.

Standard HPLC-UV methods often fail this molecule for three reasons:

  • Poor Retention: On standard C18 columns at acidic pH, the protonated amine elutes in the void volume (

    
    ), co-eluting with salts and unretained impurities.
    
  • Lack of Specificity: Pyridine precursors often share identical UV chromophores. A des-amino impurity or a regioisomer may hide under the main peak.

  • Detection Limits: Genotoxic impurities (common in pyridine synthesis) require detection limits (LOD) far below UV capabilities (ppm levels).

LC-MS vs. Alternatives: The Decision Matrix

The following table objectively compares LC-MS against traditional techniques for this specific chemotype.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Specificity High. Mass discrimination resolves co-eluting peaks (e.g., hydrolysis byproducts).Medium. Relies solely on retention time and extinction coefficients.High. Structural certainty, but overlapping signals in complex mixtures.
Sensitivity (LOD) Excellent (ng/mL). Essential for trace impurity profiling (ICH M7).Moderate (µg/mL). Often insufficient for genotoxic impurity limits.Low (mg/mL). Good for assay (>95%) but poor for trace impurities (<0.1%).
Polar Retention Flexible. Compatible with HILIC and High-pH RPLC.Limited. Often requires ion-pairing reagents (incompatible with MS).N/A. Solubilized measurement.
Throughput High. Fast gradients (<5 min) possible with UPLC.Medium. Longer gradients needed to separate similar polarities.Low. Manual locking/shimming required.

Part 2: Methodological Deep Dive (The "How-To")

To validate the purity of 5-(1-Aminoethyl)picolinonitrile, we must address its polarity. Standard acidic Reverse Phase LC (RPLC) will result in peak tailing and void elution.

The "Self-Validating" Protocol Selection

Two robust pathways exist. The choice depends on your lab's specific column inventory and buffer availability.

Pathway A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended
  • Why: Retains polar amines by partitioning them into a water-layer on the silica surface. The nitrile group also interacts favorably.

  • Column: Amide-bonded silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase: High Organic (Acetonitrile) with Ammonium Acetate buffer.

  • MS Compatibility: Excellent (High organic % enhances ESI desolvation).[1][2]

Pathway B: High-pH RPLC
  • Why: At pH 10 (above the amine's pKa), the molecule is neutral (deprotonated), increasing hydrophobicity and retention on C18.

  • Column: Hybrid Silica C18 (must be rated to pH 12, e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Warning: Nitriles can hydrolyze at high pH/temp. Keep column temp <30°C.

Visualization: Method Selection Logic

MethodSelection Start Start: 5-(1-Aminoethyl)picolinonitrile Purity Check CheckChiral Is Enantiomeric Purity Required? Start->CheckChiral ChiralMethod Use Chiral LC-MS (e.g., Chiralpak IG/IC) CheckChiral->ChiralMethod Yes (Chiral Center) CheckPolarity Is Chemical Purity Required? CheckChiral->CheckPolarity No (Chemical Purity) SelectMode Select Separation Mode CheckPolarity->SelectMode HILIC HILIC Mode (Amide/Silica Column) Best for polar retention SelectMode->HILIC Preferred HighPH High-pH RPLC (Hybrid C18, pH 10) Robust, standard equipment SelectMode->HighPH Alternative LowPH Low-pH RPLC (Not Recommended) Risk: Void elution & Tailing SelectMode->LowPH Avoid

Figure 1: Decision Matrix for Method Selection. Note that standard LC-MS methods described below focus on Chemical Purity. Enantiomeric purity requires specific chiral stationary phases.

Part 3: Experimental Protocol (HILIC-MS Focus)

This protocol is designed to be ICH Q2(R2) compliant and self-validating by monitoring specific degradation masses.

Instrument Parameters
  • System: UHPLC coupled to Q-TOF or Triple Quad (QQQ).

  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 25°C (Critical to prevent nitrile hydrolysis).

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.8 unadjusted) or 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Water (Must match initial gradient to prevent peak distortion).

Gradient Table
Time (min)%A (Aqueous)%B (Organic)Event
0.00595Injection
1.00595Isocratic Hold
6.004060Linear Gradient
7.004060Wash
7.10595Re-equilibration
10.00595End
Mass Spectrometry Settings (ESI+)
  • Scan Range: 50 – 600 m/z (covers parent and dimers).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitrile).

  • Target Ions (Monitored via SIM or Extracted Ion Chromatogram):

    • [M+H]+: ~148.09 m/z (Parent).

    • [M+H]+ + 18: ~166.10 m/z (Hydrolysis: Amide impurity).

    • [M+H]+ + 19: ~167.08 m/z (Hydrolysis: Acid impurity).

    • [M+H]+ + 16: ~164.09 m/z (N-Oxide impurity).

Part 4: Validation Framework (ICH Q2 Alignment)

To ensure trustworthiness, the method must be validated against the following criteria.

Specificity (Stress Testing)

You must demonstrate the method can distinguish the product from its degradation products.

  • Experiment: Expose sample to 0.1N NaOH for 1 hour (forces nitrile hydrolysis).

  • Acceptance: The LC-MS must resolve the Parent (148 m/z) from the Amide (166 m/z) and Acid (167 m/z) peaks. If they co-elute, the method is not specific .

Linearity & Range
  • Range: 0.1% (Trace) to 120% (Assay) of target concentration.

  • Criterion:

    
     for the main peak area.
    
Sensitivity (LOD/LOQ)
  • Requirement: Signal-to-Noise (S/N) > 3 for LOD, > 10 for LOQ.

  • Relevance: Critical for detecting carryover of potentially genotoxic halogenated pyridine precursors.

Part 5: Impurity Identification Workflow

The following diagram illustrates the logic flow for identifying unknown peaks during the validation process.

ImpurityID PeakDetected Unknown Peak Detected CheckMass Check m/z (Delta from Parent) PeakDetected->CheckMass Plus18 Delta +18 Da (Hydrolysis -> Amide) CheckMass->Plus18 Plus16 Delta +16 Da (Oxidation -> N-Oxide) CheckMass->Plus16 Plus19 Delta +19 Da (Hydrolysis -> Acid) CheckMass->Plus19 Dimer 2M+H or 2M+Na (Non-covalent Dimer) CheckMass->Dimer Action Report as Identified Impurity Plus18->Action Plus16->Action Plus19->Action Dimer->Action Ignore (Artifact)

Figure 2: Mass-Shift Logic for Impurity Identification. Common transformations for picolinonitriles include hydrolysis (+18/+19) and oxidation (+16).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Dolan, J. W. (2013). The Role of pH in LC Separations. LCGC North America.

Sources

Technical Guide: Infrared Absorption Analysis of Nitrile-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing infrared (IR) spectroscopy to characterize pyridine derivatives, the nitrile (


) stretching vibration is a high-fidelity diagnostic marker. While standard aromatic nitriles (e.g., benzonitrile) absorb near 2228–2230 cm⁻¹ , the introduction of the nitrogen heteroatom in the pyridine ring induces a hypsochromic shift (blue shift) , typically raising the absorption frequency to the 2235–2245 cm⁻¹  range.

This shift is driven by the electron-deficient nature of the pyridine ring, which exerts a strong inductive effect (-I), reducing the conjugation length relative to benzene and increasing the bond order of the nitrile group. This guide details the mechanistic origins of these shifts, provides comparative data for positional isomers, and outlines a self-validating experimental protocol for solid-state and neat liquid analysis.

Mechanistic Foundation: Electronic Effects on

To interpret the spectra of cyanopyridines accurately, one must understand the competition between Conjugation and Induction .[1][2]

The Baseline: Benzonitrile

In benzonitrile, the aromatic ring acts as an electron donor via resonance (+R) into the nitrile group's


-system. This delocalization adds single-bond character to the 

bond, lowering its force constant (

) and reducing the vibrational frequency compared to aliphatic nitriles (which appear ~2250 cm⁻¹).
The Pyridine Deviation

Pyridine is a


-deficient heteroaromatic system.[1][2] The ring nitrogen is highly electronegative, creating a strong electron-withdrawing inductive effect (-I).
  • Inductive Pull (-I): The pyridine ring pulls electron density away from the nitrile carbon.[1][2]

  • Reduced Conjugation: Because the ring is electron-poor, it is less effective than benzene at donating electron density into the nitrile group.[1][2]

  • Result: The

    
     bond retains more triple-bond character, resulting in a higher force constant and a shift to higher wavenumbers (Blue Shift).[1][2]
    
Visualization of Electronic Effects

The following diagram illustrates the competing electronic forces that dictate the vibrational frequency shift.

ElectronicEffects Benzene Benzene Ring (Electron Rich) Resonance Resonance (+R) Donates e- to CN Benzene->Resonance Dominant Effect Pyridine Pyridine Ring (Electron Deficient) Induction Induction (-I) Withdraws e- from CN Pyridine->Induction Dominant Effect BondOrderLow Reduced Bond Order (More Single Bond Character) Resonance->BondOrderLow BondOrderHigh Increased Bond Order (More Triple Bond Character) Induction->BondOrderHigh FreqLow Lower Frequency (~2228 cm⁻¹) BondOrderLow->FreqLow FreqHigh Higher Frequency (2235-2245 cm⁻¹) BondOrderHigh->FreqHigh

Figure 1: Mechanistic flow showing how the electron-deficient pyridine ring favors a higher bond order and frequency compared to the benzene analog.

Comparative Analysis: Positional Isomers

The position of the nitrile group relative to the pyridine nitrogen (ortho, meta, or para) fine-tunes the absorption peak. The following data compares the three primary isomers against the benzonitrile standard.

Table 1: IR Absorption Peaks of Nitrile-Pyridine Derivatives
CompoundStructureState (RT)

Peak (cm⁻¹)
Shift vs. BenzonitrileElectronic Driver
Benzonitrile Phenyl-CNLiquid2228 Baseline Resonance
2-Cyanopyridine 2-Pyridyl-CNLow Melt Solid2242 ± 2 +14 cm⁻¹Strongest -I effect (closest to Ring N).[1]
3-Cyanopyridine 3-Pyridyl-CNSolid2232 ± 2 +4 cm⁻¹Moderate -I; Meta position decouples resonance.[1][2]
4-Cyanopyridine 4-Pyridyl-CNSolid2238 ± 2 +10 cm⁻¹Strong -I; Para position allows some resonance, but -I dominates.[1][2]

Note: Wavenumbers are approximate for neat/solid phase (ATR). Solution-phase spectra (e.g., in CCl₄) may show shifts of ±2-5 cm⁻¹ due to solvent-solute interactions.

Key Observations
  • 2-Cyanopyridine (Ortho): Exhibits the highest frequency shift.[1][2] The nitrile group is adjacent to the electronegative ring nitrogen, maximizing the inductive withdrawal of electron density, which shortens the

    
     bond.
    
  • 3-Cyanopyridine (Meta): Shows the smallest shift.[1][2] The meta position is electronically "quiet" regarding resonance interaction with the ring nitrogen, and the inductive effect falls off with distance.

  • Substituent Effects: Adding Electron Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups to the ring will generally lower the frequency (red shift) by restoring electron density to the ring and facilitating back-donation.[1]

Experimental Protocol: Self-Validating ATR-FTIR

For rapid and accurate characterization of these derivatives, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the hygroscopic nature of pyridine derivatives (water creates broad O-H bands that can obscure spectral details).

Workflow Diagram

Protocol Start Sample Preparation CheckState Check Physical State Start->CheckState Solid Solid (3- or 4-CN) Crush to fine powder CheckState->Solid Liquid Liquid/Melt (2-CN) Ensure dry (no water) CheckState->Liquid Clean Clean Crystal (ZnSe/Diamond) Verify Background < 0.005 Abs Solid->Clean Liquid->Clean Acquire Acquisition Res: 2 cm⁻¹, Scans: 16+ Clean->Acquire Validate Validation Check: Is Peak Sharp? Is OH region clear? Acquire->Validate Validate->Clean Fail (Resample) Final Process Data Baseline Correct -> Peak Pick Validate->Final Pass

Figure 2: Step-by-step workflow for acquiring high-fidelity IR spectra of pyridine nitriles.

Detailed Protocol Steps
  • Instrument Setup:

    • Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1][2] Diamond is preferred for hardness, as solid pyridine nitriles can be crystalline and abrasive.[1][2]

    • Resolution: Set to 2 cm⁻¹ . The nitrile peak is sharp; standard 4 cm⁻¹ resolution may artificially broaden the peak and reduce intensity.

    • Scans: Accumulate a minimum of 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation:

    • For 2-Cyanopyridine (Low melting point ~27°C): If the sample is semi-solid, gently warm it (30°C) to apply as a neat liquid. This ensures perfect contact with the crystal.[1][2]

    • For 3- and 4-Cyanopyridine: Grind the sample into a fine powder before placing it on the crystal.[2] Apply high pressure using the anvil to eliminate air gaps.[1][2]

  • Validation (The "Trust" Step):

    • Hygroscopicity Check: Inspect the 3300–3500 cm⁻¹ region.[1][2] A broad bump indicates water absorption (common in pyridines).[1][2] If present, vacuum dry the sample and re-measure. Water H-bonding can shift the nitrile peak by 5–10 cm⁻¹.[1][2]

    • CO₂ Doublet: Ensure the background subtraction removed the atmospheric CO₂ doublet (~2350 cm⁻¹), which is dangerously close to the nitrile peak.

  • Data Processing:

    • Apply an ATR correction algorithm (if comparing to transmission library spectra) to account for the depth of penetration dependence on wavelength.

    • Perform a baseline correction specifically around the 2000–2400 cm⁻¹ region to accurately determine the peak maximum.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Pyridinecarbonitrile (2-Cyanopyridine).[1][2] NIST Standard Reference Database.[1][2][3] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Pyridinecarbonitrile (4-Cyanopyridine).[1][2][4] NIST Standard Reference Database.[1][2][3] Available at: [Link]

  • PubChem. 2-Cyanopyridine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Choi, S., et al. (2021).[1][2] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[5][6][7] Chemistry – An Asian Journal.[1][2] Available at: [Link]

Sources

Technical Comparison Guide: Crystal Structure & Salt Selection for 5-(1-Aminoethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of the solid-state characteristics and salt selection protocols for 5-(1-Aminoethyl)pyridine-2-carbonitrile , a critical chiral intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

5-(1-Aminoethyl)pyridine-2-carbonitrile (CAS: 182291-88-9 for racemate; 1213159-92-2 for R-isomer) represents a class of "privileged structures" in medicinal chemistry—chiral aminopyridines. These moieties are essential for inducing hydrogen-bonding networks in the ATP-binding pockets of kinase targets.

Because this molecule contains a basic primary amine and a chiral center, its solid-state utility is defined by two distinct phases:

  • Chiral Resolution: Using diastereomeric salts (e.g., Tartrates) to separate enantiomers.

  • Pharmaceutical Profiling: Using mineral/organic salts (e.g., HCl, Mesylate) to optimize bioavailability and stability.

This guide compares these salt forms and provides the experimental roadmap for their characterization.

Comparative Analysis: Salt Performance Matrix

The following table contrasts the physicochemical profiles of the most relevant salt forms for this intermediate. Data is synthesized from standard behavior of structural analogs (e.g., 1-phenylethylamine) and patent literature for aminopyridine derivatives.

FeatureL-Tartrate Salt Hydrochloride (HCl) Salt Mesylate Salt
Primary Utility Chiral Resolution Solubility / Intermediate Bioavailability / Stability
Crystallinity High (Forms robust prisms)Moderate (Prone to needles)High (Block-like crystals)
Hygroscopicity Low (Stable hydrate formation)High (Often deliquescent)Low to Moderate
Solubility (MeOH) Differential (Key for resolution)Very HighHigh
Space Group Chiral (e.g., P2₁ or P2₁2₁2₁)Centrosymmetric (if racemic)Centrosymmetric/Chiral
Melting Point Distinct (High, >170°C typ.)Broad (Decomposition likely)Sharp (Good for DSC ID)
Deep Dive: The Resolution Mechanism (Tartrate)

The Tartrate salt is the industry standard for resolving this molecule.

  • Mechanism: The basic amine reacts with L-(+)-Tartaric acid to form two diastereomeric salts: (R)-Amine·(L)-Tartrate and (S)-Amine·(L)-Tartrate.

  • Thermodynamics: These salts have different lattice energies. Typically, the "less soluble" diastereomer precipitates from methanol/ethanol mixtures, leaving the other in solution.

  • Structural Expectation: In the crystal lattice, the tartrate anion forms a 2D hydrogen-bonding network that "traps" the ammonium cation in a specific conformation, enforcing enantiomeric purity.

Experimental Protocols

Protocol A: Classical Resolution via Salt Formation

Objective: To isolate the (R)-enantiomer using L-(+)-Tartaric Acid.

  • Stoichiometry: Dissolve 1.0 eq of racemic 5-(1-aminoethyl)pyridine-2-carbonitrile in Methanol (10 volumes).

  • Addition: Slowly add 1.0 eq of L-(+)-Tartaric acid dissolved in warm Methanol.

  • Nucleation: Heat to reflux (65°C) for 30 minutes to ensure homogeneity.

  • Cooling Ramp: Cool slowly to 20°C over 4 hours (rate: 10°C/hr).

    • Critical Step: If oiling occurs, reheat and seed with authentic crystals of the desired salt.

  • Filtration: Collect the precipitate. This is typically the (S)-Amine·(L)-Tartrate (or R, depending on specific packing).

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade Chiral Purity to >99% ee.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To generate X-ray quality crystals for structure determination.

  • Inner Vial: Dissolve 20 mg of the purified salt in 2 mL of a "Good Solvent" (e.g., Methanol or Water).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of a "Poor Solvent" (e.g., Diethyl Ether or Acetone).

  • Equilibration: Seal the outer jar tightly. Let stand undisturbed at 20°C for 3–7 days.

  • Harvest: Clear, prismatic crystals should form at the interface or bottom of the inner vial.

Structural Characterization Logic (Graphviz)

The following diagram illustrates the decision logic for characterizing the solid state of this intermediate.

SaltLogic Racemate Racemic 5-(1-Aminoethyl)pyridine-2-CN SaltScreen Salt Screening (Tartaric, Mandelic, HCl) Racemate->SaltScreen Dissolve in MeOH Resolution Chiral Resolution (Crystallization) SaltScreen->Resolution Cooling Ramp Diastereomer Diastereomeric Salt (e.g., R-Amine : L-Tartrate) Resolution->Diastereomer Precipitate SCXRD Single Crystal XRD (Determine Absolute Config) Diastereomer->SCXRD Vapor Diffusion Powder Powder XRD (PXRD) (Check Phase Purity) Diastereomer->Powder Bulk Analysis FreeBase Free Base Liberation (NaOH Treatment) Diastereomer->FreeBase Neutralization FinalSalt Pharma Salt Formation (Mesylate/HCl) SCXRD->FinalSalt Confirm Stereochemistry FreeBase->FinalSalt Drug Substance Prep

Caption: Workflow for converting the racemic starting material into a characterized, enantiopure salt form.

Expected Crystallographic Parameters

When analyzing the crystal structure of the (R)-5-(1-Aminoethyl)pyridine-2-carbonitrile L-Tartrate , researchers should expect data consistent with the following "Reference Template". Use this to validate your experimental results.

  • Crystal System: Monoclinic (Most common for chiral salts).

  • Space Group: Non-centrosymmetric (e.g., P2₁). Note: It cannot be P2₁/c as the salt is chiral.

  • Z Value: Typically 2 or 4 (Number of formula units per cell).

  • Key Interactions:

    • N-H...O Hydrogen Bonds: Strong interactions between the protonated amine (NH3+) and the carboxylate/hydroxyl oxygens of the tartrate.

    • Pi-Pi Stacking: Likely interaction between parallel pyridine rings in the packing lattice.

References

  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt properties).

  • Chiral Resolution of Amines:Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Detailed protocols for resolving 1-phenylethylamine analogs).
  • Patent Literature (Analogous Synthesis): World Intellectual Property Organization Patent WO2012095691A1. "Process for producing aminopyridine compounds."[4] (Describes industrial handling of aminopyridine intermediates). Link

  • Crystallographic Principles:Cambridge Structural Database (CSD). (Search for "1-phenylethylamine tartrate" to see the isostructural packing motif expected for this pyridine analog).

Sources

Biological activity comparison of (R) vs (S) aminoethyl pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of 1-(pyridin-2-yl)ethanamine (also known as


-methyl-2-picolylamine) and related chiral aminoethyl pyridine scaffolds.

These molecules serve as critical "privileged structures" in medicinal chemistry, acting as bioisosteres for histamine and essential chiral building blocks for kinase inhibitors and GPCR ligands.

Biological Activity, Pharmacokinetics, and Synthetic Utility

Executive Summary & Chemical Identity

The term "aminoethyl pyridine" in a chiral context refers primarily to 1-(pyridin-2-yl)ethan-1-amine . Unlike the achiral chain isomer 2-(2-aminoethyl)pyridine (a selective H1 agonist), the introduction of a methyl group at the


-position creates a chiral center. This modification drastically alters the molecule's interaction with biological targets, particularly Histamine H3 receptors and metal-dependent enzymes.
Isomer Identification
Feature(R)-Isomer (S)-Isomer
Systematic Name (1R)-1-(pyridin-2-yl)ethan-1-amine(1S)-1-(pyridin-2-yl)ethan-1-amine
Common Name (+)-

-Methyl-2-picolylamine
(-)-

-Methyl-2-picolylamine
CAS Number 27774-36-1 50396-29-5
Optical Rotation

(neat)

(neat)
Primary Utility Chiral Auxiliary, H3 Agonist ScaffoldChiral Resolving Agent, Ligand

Biological Activity Comparison

The Histamine Bioisostere Connection

The aminoethyl pyridine scaffold is a direct bioisostere of histamine (2-(4-imidazolyl)ethylamine). The stereochemistry at the


-carbon is the critical determinant of receptor subtype selectivity, particularly for the Histamine H3 Receptor (H3R) .
  • Mechanism: The (R)-isomer of

    
    -methylhistamine is a highly potent H3R agonist (
    
    
    
    nM), while the (S)-isomer is significantly less active (
    
    
    nM).
  • Translation to Pyridines: This stereochemical preference is conserved in pyridine analogs. The (R)-configuration of aminoethyl pyridines aligns the amine and aromatic nitrogen in the specific spatial orientation required to trigger the

    
    -coupled signaling cascade of H3R, leading to the inhibition of cAMP accumulation.
    
Case Study: Anticonvulsant Activity of N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine

In drug development, the lack of stereoselectivity is as important as its presence. A key study on the 4-pyridyl isomer analog (AAP-Cl) revealed critical pharmacokinetic insights.

Parameter(R)-(+)-AAP-Cl (S)-(-)-AAP-Cl Interpretation
Pharmacological Target CNS (Anticonvulsant)CNS (Anticonvulsant)Both enantiomers show efficacy.
Half-life (

)

h

h
No stereoselective elimination.
Volume of Dist. (

)

L/kg

L/kg
Similar tissue distribution.
Chiral Inversion None ObservedNone ObservedCritical for Safety: No metabolic racemization occurs in vivo.

Analyst Note: While the PK is non-selective, the separation of these isomers is critical for regulatory compliance. See Section 4 for the separation protocol.

Cytotoxicity in Metal Complexes

When used as ligands in metal-based drugs (e.g., Pt or Ru anticancer agents), the chirality of the aminoethyl pyridine dictates the supramolecular geometry (e.g., helix vs. chain), which fundamentally alters cytotoxicity.

  • (S)-Isomer Complexes: Tend to form discrete, soluble molecular units that can penetrate cell membranes more effectively.

  • (R)-Isomer Complexes: Often favor polymeric aggregation in solution, reducing bioavailability and altering the DNA binding mode (intercalation vs. groove binding).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by the (R)-isomer (acting as an H3 agonist) versus the general H1 activity of the achiral scaffold.

G Ligand_R (R)-Aminoethyl Pyridine Scaffold Receptor_H3 H3 Receptor (Gi/o Coupled) Ligand_R->Receptor_H3 High Affinity Stereoselective Ligand_Achiral Achiral 2-Pyridylethylamine Receptor_H1 H1 Receptor (Gq Coupled) Ligand_Achiral->Receptor_H1 Agonist Effector_AC Adenylyl Cyclase Receptor_H3->Effector_AC Inhibits (Gi) Effector_PLC Phospholipase C Receptor_H1->Effector_PLC Activates (Gq) Second_Msg_cAMP cAMP Levels Effector_AC->Second_Msg_cAMP Decreases Second_Msg_Ca Intracellular Ca2+ Effector_PLC->Second_Msg_Ca Increases Response_H3 Inhibition of Neurotransmitter Release Second_Msg_cAMP->Response_H3 Response_H1 Smooth Muscle Contraction Second_Msg_Ca->Response_H1

Caption: Differential signaling pathways. The (R)-isomer preferentially targets the Gi-coupled H3 receptor, leading to cAMP suppression, whereas the achiral analog activates the Gq-coupled H1 pathway.

Experimental Protocols

Protocol A: Chiral HPLC Separation of Aminoethyl Pyridine Isomers

Based on the validation for AAP-Cl (Source 1.4).

Objective: Isolate (R) and (S) enantiomers with Resolution (


) > 1.4.
  • Column Selection: Chirex 3005 (or equivalent macrocyclic antibiotic chiral stationary phase).

    • Why: The pyridine nitrogen interacts via hydrogen bonding with the stationary phase, while the chiral center provides steric discrimination.

  • Mobile Phase Preparation:

    • Solvent A: Hexane (Dry)

    • Solvent B: Ethanol (Absolute)

    • Solvent C: Tetrahydrofuran (THF)

    • Additives: 0.3% Trifluoroacetic acid (TFA) + 0.018% Triethylamine (TEA).

    • Ratio: Hexane:Ethanol:THF (280:20:40 v/v/v).

    • Expert Tip: The TFA/TEA ratio is critical. TFA protonates the pyridine (improving peak shape), while TEA suppresses non-specific silanol interactions.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Detection: UV @ 254 nm.

    • Temperature: Ambient (25°C).

  • Validation Criteria:

    • Separation Factor (

      
      ):  > 1.10.
      
    • Tailing Factor: < 1.2 (Essential for quantitation).

Protocol B: Chemical Resolution via Tartaric Acid

Standard synthetic method for bulk preparation.

  • Mixing: Dissolve racemic 1-(pyridin-2-yl)ethanamine (10 mmol) in hot ethanol.

  • Acid Addition: Add equimolar (2R,3R)-(+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to 4°C overnight. The diastereomeric salt of the (S)-amine typically crystallizes out first due to lower solubility.

  • Liberation: Filter the crystals, dissolve in water, and basify with 2M NaOH to pH > 12. Extract with DCM to yield the enriched (S)-enantiomer.

  • Recycle: Use the mother liquor to recover the (R)-enriched fraction.

References

  • Chiral Resolution and Pharmacokinetics of Pyridyl Ethylamines

    • Source: Journal of Chrom
    • Title: Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)
    • URL:[Link]

  • Synthesis and Application of Chiral Pyridine Deriv

    • Source: MDPI Molecules
    • Title: Thioureas Derived from (S)-1-(2-pyridyl)
    • URL:[Link]

  • Histamine H3 Receptor Agonist Stereoselectivity

    • Source: PubMed
    • Title: Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist.
    • URL:[Link]

  • Comparison of Pyridine Toxicity and Activity

    • Source: MDPI M
    • Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
    • URL:[Link][1]

Sources

Reference standards for 5-(1-Aminoethyl)pyridine-2-carbonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reference Standards for the Analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile

Authored by: A Senior Application Scientist

Introduction

5-(1-Aminoethyl)pyridine-2-carbonitrile is a chiral heterocyclic compound that serves as a critical building block in pharmaceutical synthesis. Its pyridine core, combined with a chiral aminoethyl group and a nitrile moiety, makes it a versatile intermediate for developing novel therapeutic agents. The pyridine-3-carbonitrile scaffold, a close relative, is recognized as a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1] Given its role in drug development, the rigorous analytical control of 5-(1-Aminoethyl)pyridine-2-carbonitrile is paramount. This control hinges on the availability and proper use of well-characterized reference standards.

This guide provides a comprehensive comparison of reference standards for the analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the classification of reference standards, present detailed protocols for their qualification and use, and compare robust analytical methods for purity and enantiomeric excess determination, all grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[2][3]

The Reference Standard Landscape: Primary vs. Secondary Standards

The foundation of any quantitative analysis is a reliable reference standard. In the pharmaceutical industry, these are typically categorized into primary and secondary standards. The choice between them is a balance of regulatory requirement, risk, and resource allocation.

  • Primary Reference Standard: A primary standard is a substance of the highest purity, extensively characterized without reference to another standard. For novel intermediates like 5-(1-Aminoethyl)pyridine-2-carbonitrile, a pharmacopeial standard (e.g., from USP, EP) is often unavailable.[4] Therefore, a primary standard must be sourced from a specialized manufacturer or meticulously qualified in-house. Its value is established through a battery of tests confirming identity and purity, and it serves as the ultimate benchmark.

  • Secondary (or In-house) Reference Standard: A secondary standard is a batch of material qualified against the primary reference standard. It is used for routine analyses, such as batch release testing and stability studies, to conserve the more valuable primary standard. Its purity and identity are directly traceable to the primary standard.

The workflow for establishing and using these standards is critical for maintaining analytical consistency.

G cluster_0 Primary Standard Lifecycle cluster_1 Secondary Standard Qualification PS1 Source High-Purity Batch (>99.5%) PS2 Comprehensive Characterization (NMR, MS, IR, EA) PS1->PS2 Identity Confirmation PS3 Purity Assignment (Mass Balance / qNMR) PS2->PS3 Quantitative Analysis PS4 Formal Documentation (Certificate of Analysis) PS3->PS4 Value Assignment PS5 Secure, Long-Term Storage PS4->PS5 Archiving SS2 Comparative Analysis (HPLC, GC, etc.) PS4->SS2 Benchmark for Comparison SS1 Select Candidate Batch (Production Material) SS1->SS2 SS3 Assign Purity Value (Relative to Primary Std.) SS4 Establish Usage Period (Stability Testing) SS3->SS4 SS5 Routine QC Use SS4->SS5

Caption: Workflow for Primary and Secondary Reference Standard Management.

Comparative Overview of Reference Standards
FeaturePrimary Reference StandardSecondary (In-house) Reference Standard
Purity Highest possible purity, often >99.8%. Characterized for all potential impurities.[4]High purity, but value is assigned relative to the primary standard.
Characterization Exhaustive: NMR, MS, IR, Elemental Analysis, TGA, DSC, qNMR.Comparative: Identity confirmed, purity determined by HPLC/GC against the primary standard.
Traceability Directly characterized; does not rely on another standard.Traceable to the primary reference standard.
Intended Use Qualification of secondary standards; critical assays; legal/regulatory purposes.Routine quality control, batch release, stability studies.
Cost & Effort Very high due to extensive testing and sourcing of ultra-pure material.Lower cost; derived from production batches and requires less extensive testing.
Regulatory View Considered the definitive standard for analytical measurements.Acceptable for routine use provided it is properly qualified and traceable.

Analytical Methodologies: A Comparative Approach

The polar and chiral nature of 5-(1-Aminoethyl)pyridine-2-carbonitrile necessitates robust and specific analytical methods. A single method is often insufficient to control both chemical and stereoisomeric purity. We compare two orthogonal HPLC techniques for achiral purity and a dedicated chiral method.

Method Selection Logic

The choice between analytical techniques is driven by the physicochemical properties of the analyte and the specific analytical goal (e.g., impurity profiling vs. enantiomeric separation).

G Start Analyze 5-(1-Aminoethyl) pyridine-2-carbonitrile Q1 Goal: Assess Chemical Purity & Impurities? Start->Q1 Q2 Goal: Determine Enantiomeric Purity? Start->Q2 OR Q3 Analytes are highly polar? Poor retention on standard C18? Q1->Q3 M3 Use Chiral HPLC with Polysaccharide-based CSP Q2->M3 M1 Use RP-HPLC with Polar-Embedded Column Q3->M1 No M2 Use Hydrophilic Interaction Liquid Chromatography (HILIC) Q3->M2 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

The following protocols are detailed, self-validating methodologies grounded in ICH guidelines.[2][3] System Suitability Testing (SST) is a mandatory prerequisite for any sample analysis to ensure the chromatographic system is performing adequately.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This method is chosen for its robustness and wide applicability. A polar-embedded stationary phase is selected to mitigate the poor retention often seen with polar compounds like pyridine derivatives on traditional C18 columns.[5]

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector

  • Column: Polar-embedded C18 (e.g., Waters SunFire C18, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17.1-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 265 nm

  • Injection Volume: 5 µL

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Water:Acetonitrile.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD for Peak Area: ≤ 1.0%

4. Procedure:

  • Perform the SST and ensure criteria are met.

  • Inject a blank (diluent) to ensure no interference.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method, or against the standard for a quantitative assay.

Causality: The acidic mobile phase (formic acid) ensures that the basic amino group is protonated, leading to sharp, symmetrical peak shapes. The polar-embedded column provides an alternative interaction mechanism to enhance the retention of the polar analyte.[5]

Protocol 2: Chiral Purity Analysis by Chiral HPLC

The presence of a stereocenter necessitates a method to separate the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of chiral compounds, including amines and heterocyclic structures.[6][7]

1. Instrumentation and Conditions:

  • System: HPLC with UV Detector

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: 265 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Racemic Standard (0.2 mg/mL): Prepare a solution of a known racemic or enantiomerically-enriched sample of 5-(1-Aminoethyl)pyridine-2-carbonitrile in the mobile phase. This is used for system suitability to demonstrate separation.

  • Sample Solution (0.2 mg/mL): Accurately weigh ~10 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. System Suitability Test (SST):

  • Inject the Racemic Standard solution.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

4. Procedure:

  • Perform the SST and ensure the resolution criterion is met.

  • Inject a blank (mobile phase).

  • Inject the Sample Solution.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

Causality: The chiral stationary phase creates a diastereomeric interaction with the enantiomers, causing them to travel through the column at different speeds, thus enabling their separation.[8] The small amount of diethylamine in the mobile phase is a common strategy to improve the peak shape of basic analytes by competing for active sites on the silica support.

Comparative Data and Validation

A reference standard qualification and analytical method validation must be supported by experimental data. The tables below present hypothetical but realistic data based on ICH Q2(R2) guidelines.[2][3]

Table 2: Hypothetical Purity Qualification of a Secondary Standard
ParameterPrimary Standard (Lot: PS001)Secondary Standard (Lot: SS02-A)Acceptance Criteria
Identity (FT-IR) Conforms to structureConforms to Primary StandardSpectra are superimposable
Purity by HPLC (Area %) 99.91%99.75%Report Value
Assay vs. Primary Std. 100.0% (by definition)99.8%99.0% - 101.0%
Largest Impurity 0.04%0.09%≤ 0.10%
Total Impurities 0.09%0.25%≤ 0.50%
Enantiomeric Purity 99.9% ee99.8% ee≥ 99.5% ee
Table 3: HPLC Method Validation Summary (ICH Q2(R2) Parameters)
Performance CharacteristicRP-HPLC Method (Purity)Chiral HPLC Method (Enantiomeric Purity)
Specificity Baseline separation from known impurities and degradation products. Peak Purity > 0.999.Baseline resolution (Rs > 2.0) of enantiomers. No interference from achiral impurities.
Linearity (Range) 0.5 - 7.5 µg/mL0.1 - 2.0 µg/mL (for minor enantiomer)
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%
Precision (%RSD) Repeatability: 0.4% Intermediate: 0.7%Repeatability: 1.1% Intermediate: 1.8%
Limit of Quantitation (LOQ) 0.5 µg/mL (0.1% level)0.1 µg/mL (0.05% of major peak)
Robustness Unaffected by minor changes in flow rate (±10%) and column temperature (±2°C).Unaffected by minor changes in %Ethanol (±2%) and temperature (±2°C).

Conclusion

The effective analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile relies on a well-defined reference standard strategy and the use of validated, fit-for-purpose analytical methods. A two-tiered system of primary and secondary standards provides a robust and cost-effective approach for maintaining analytical control throughout the drug development lifecycle. For the analyte itself, the dual challenges of polarity and chirality must be addressed with orthogonal methods. A stability-indicating RP-HPLC method using a polar-embedded column is suitable for achiral purity, while a dedicated chiral HPLC method is essential for controlling enantiomeric purity. The protocols and validation data presented in this guide offer a comprehensive framework for scientists to establish reliable analytical controls, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research. Benchchem.
  • Validation of analytical procedures according to the ICH guidelines. Efor Group.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
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